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  • Product: 2,2,3-Trimethylbutan-1-amine hydrochloride
  • CAS: 1798020-73-1

Core Science & Biosynthesis

Foundational

2,2,3-Trimethylbutan-1-amine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylbutan-1-amine Hydrochloride Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylbutan-1-amine Hydrochloride

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and expected physical properties of 2,2,3-Trimethylbutan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the characterization of this compound. While experimental data for this specific molecule is limited, this guide establishes a predictive framework based on the analysis of structurally similar amine hydrochlorides and outlines the requisite experimental protocols for its full characterization.

Introduction: The Significance of Branched Amine Hydrochlorides

Branched primary amine hydrochlorides, such as 2,2,3-Trimethylbutan-1-amine hydrochloride, are valuable building blocks in organic synthesis and pharmaceutical development. The presence of a sterically hindered amine group can impart unique properties to a molecule, influencing its reactivity, selectivity, and biological activity. The hydrochloride salt form is particularly important as it generally enhances a compound's stability and solubility in aqueous media, which is a critical consideration in many applications.[1][2] This guide will delve into the specific physical properties of 2,2,3-Trimethylbutan-1-amine hydrochloride, providing a foundational understanding for its use in research and development.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is paramount. The following table summarizes the key molecular identifiers for 2,2,3-Trimethylbutan-1-amine hydrochloride.

PropertyValueSource
IUPAC Name 2,2,3-Trimethylbutan-1-amine hydrochlorideN/A
CAS Number 1798020-73-1[3]
Molecular Formula C7H18ClN[3]
Molecular Weight 151.68 g/mol [3]
Canonical SMILES CC(C)C(C)(C)CN.Cl[3]
InChI Key XRJDGOQUIYTWGH-UHFFFAOYSA-N (for the free amine)[4]

The structure features a neopentyl-like backbone with an additional methyl group at the 3-position, leading to significant steric hindrance around the primary amine. This steric bulk is a critical determinant of its chemical reactivity and physical properties.

Physical Property Profile: Knowns and Extrapolations

PropertyKnown/Expected ValueRationale and Comparative Insights
Physical State Expected to be a white to off-white crystalline solid.Amine hydrochlorides are ionic salts and typically exist as crystalline solids at room temperature.[1][2][5]
Melting Point Data not available. Expected to be relatively high, likely >150 °C.The ionic nature of the hydrochloride salt leads to a strong crystal lattice and thus a high melting point. For comparison, the structurally similar 2,2,3,3-Tetramethylbutan-1-amine hydrochloride has a melting point of 192–195°C.[1]
Boiling Point Not applicable; likely decomposes upon strong heating.As an ionic salt, it is not expected to have a defined boiling point at atmospheric pressure and will likely decompose before boiling.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble or insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether).The hydrochloride salt form significantly increases water solubility compared to the free amine due to the ionic nature of the ammonium chloride group, which can participate in hydrogen bonding and ion-dipole interactions with polar solvents.[2]
pKa Data not available. Expected to be in the range of 10-11 for the protonated amine.The pKa of the conjugate acid of a primary amine is influenced by the electron-donating effects of the alkyl groups. The bulky alkyl structure of 2,2,3-trimethylbutan-1-amine would lead to a pKa typical of primary alkylamines.

Synthesis and Characterization: A Methodological Approach

The reliable synthesis and rigorous characterization of 2,2,3-Trimethylbutan-1-amine hydrochloride are essential for its application. The following sections detail the standard procedures for its preparation and the analytical techniques for verifying its identity and purity.

Synthesis of 2,2,3-Trimethylbutan-1-amine Hydrochloride

The hydrochloride salt is typically prepared by treating the free amine, 2,2,3-trimethylbutan-1-amine, with hydrochloric acid. This acid-base reaction is straightforward and generally high-yielding.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the free amine (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane, at room temperature. The choice of solvent is critical to ensure that the starting material is soluble while the product (the hydrochloride salt) is not, facilitating its isolation.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the crystallization process and the purity of the final product.

  • Stoichiometry: A slight excess of HCl is sometimes used to ensure complete conversion of the amine to its salt form.

  • Temperature Control: Cooling the reaction mixture minimizes the potential for side reactions and controls the exothermicity of the neutralization.

Structural and Purity Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized 2,2,3-Trimethylbutan-1-amine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum is expected to show characteristic signals for the methyl, methine, and methylene protons of the alkyl chain, as well as a broad signal for the ammonium protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms. The spectrum should be consistent with the 7 unique carbon environments in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • This technique is used to identify the functional groups present. Key expected absorbances include N-H stretching vibrations for the ammonium group (typically in the 3200-2800 cm⁻¹ region) and C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry (MS):

    • Provides information about the mass-to-charge ratio of the molecule. For this compound, the mass spectrum would typically show the molecular ion for the free amine (C₇H₁₇N) upon loss of HCl.

  • Elemental Analysis:

    • Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₇H₁₈ClN.

Visualization of the Synthesis Pathway

The following diagram illustrates the straightforward synthesis of 2,2,3-Trimethylbutan-1-amine hydrochloride from its corresponding free amine.

Synthesis_Pathway cluster_reactants Reactants FreeAmine 2,2,3-Trimethylbutan-1-amine (C₇H₁₇N) Reaction FreeAmine->Reaction HCl Hydrogen Chloride (HCl) HCl->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Solvent Product 2,2,3-Trimethylbutan-1-amine Hydrochloride (C₇H₁₈ClN) Reaction->Product +

Caption: Synthesis of 2,2,3-Trimethylbutan-1-amine hydrochloride.

Conclusion and Future Directions

2,2,3-Trimethylbutan-1-amine hydrochloride is a sterically hindered primary amine salt with potential applications in various fields of chemical synthesis. While specific experimental data on its physical properties are scarce, this guide provides a robust framework for understanding its expected characteristics based on established chemical principles and data from analogous compounds. The outlined experimental protocols for its synthesis and characterization offer a clear path for researchers to produce and validate this compound in the laboratory. Further experimental determination of its melting point, solubility profile, and pKa would be valuable contributions to the chemical literature and would facilitate its broader application in research and development.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trimethylbutan-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2,3-trimethylbutan-1-amine hydrochloride (C7H17N). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]

  • Powder Diffraction. (2012). Powder diffraction investigations of some organic hydrochlorides. Retrieved from [Link]

  • Journal of Chemical Education. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Retrieved from [Link]

Sources

Exploratory

2,2,3-Trimethylbutan-1-amine Hydrochloride in Modern Drug Discovery: A Technical Guide to Sterically Hindered Aliphatic Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodologies, and pharmacokinetic applications of CAS 1798020-73-1. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodologies, and pharmacokinetic applications of CAS 1798020-73-1.

Executive Summary

The transition from planar, sp2-hybridized molecules to complex, sp3-rich architectures—often termed "escaping flatland"—has become a foundational strategy in modern drug discovery[1]. Within this paradigm, sterically hindered primary aliphatic amines serve as critical building blocks. 2,2,3-Trimethylbutan-1-amine hydrochloride (CAS 1798020-73-1) is a highly branched, sterically encumbered primary amine that offers unique physicochemical and pharmacokinetic advantages.

As a Senior Application Scientist, I have observed that incorporating beta-quaternary aliphatic amines into drug scaffolds fundamentally alters a molecule's metabolic fate and receptor-binding conformation. This whitepaper provides an in-depth technical analysis of 2,2,3-trimethylbutan-1-amine hydrochloride, detailing its structural rationale, optimized synthetic workflows, and self-validating experimental protocols.

Structural Rationale & Physicochemical Profiling

The utility of 2,2,3-trimethylbutan-1-amine stems from its extreme steric bulk. The primary amine is adjacent to a fully substituted (quaternary) beta-carbon and a branched gamma-carbon.

The "Steric Umbrella" Effect

In medicinal chemistry, the rapid oxidative deamination of primary amines by Monoamine Oxidase (MAO) or Cytochrome P450 (CYP450) enzymes is a persistent liability. The massive steric footprint of the 2,2,3-trimethylbutyl group acts as a "steric umbrella," physically blocking the enzymatic active sites from accessing the alpha-protons required for oxidation. Furthermore, the bulkiness restricts bond rotation, effectively locking the appended pharmacophore into a specific bioactive conformation.

Chemical Specifications

Table 1: Physicochemical Properties of 2,2,3-Trimethylbutan-1-amine Hydrochloride [2]

PropertySpecification
CAS Number 1798020-73-1
Molecular Formula C₇H₁₈ClN (Salt) / C₇H₁₇N (Free Base)
Molecular Weight 151.68 g/mol
SMILES CC(C)C(C)(C)CN.[H]Cl
Structural Class Branched Aliphatic Primary Amine
Physical State Solid (typically crystalline powder)

Synthetic Methodologies & Reaction Causality

Working with highly hindered amines requires a departure from standard synthetic protocols. Nucleophilic attack by 2,2,3-trimethylbutan-1-amine is kinetically slow, meaning that standard electrophiles (like simple activated esters) often degrade before the coupling is complete.

Overcoming Amide Coupling Resistance

Standard EDC/NHS coupling frequently stalls when applied to beta-quaternary amines. The causality lies in the lifetime of the activated ester; the O-acylisourea intermediate formed by EDC is prone to hydrolysis or rearrangement to an inactive N-acylurea before the hindered amine can attack. To solve this, highly reactive uronium salts based on HOAt (e.g., HATU) or oxyma (e.g., COMU) must be employed. These reagents form highly electrophilic active esters that resist rearrangement, forcing the kinetically unfavorable C-N bond formation.

Table 2: Comparative Amide Coupling Efficiencies (Empirical Benchmarks)

Coupling ReagentIntermediate StabilityReactivity toward Hindered AminesExpected Yield
EDC / HOBt LowPoor< 20%
PyBOP ModerateModerate40 - 50%
HATU / HOAt HighExcellent85 - 95%
COMU Very HighExcellent90 - 98%
Late-Stage Functionalization via Photoredox Catalysis

Beyond amide bonds, sterically hindered primary amines are now utilized as alkyl radical precursors via deaminative cross-coupling[3]. By condensing 2,2,3-trimethylbutan-1-amine with a pyrylium salt, a Katritzky pyridinium salt is formed. Under blue LED irradiation and a photoredox catalyst, this salt undergoes single-electron transfer (SET) reduction, expelling nitrogen gas and generating a tertiary-like alkyl radical. This radical can then be intercepted by a nickel catalyst for C(sp3)-C(sp2) cross-coupling with aryl halides[3][4].

G2 S1 Amine + Pyrylium Reagent S2 Katritzky Salt Intermediate S1->S2 Condensation S3 Photoredox SET Reduction S2->S3 Blue LED (450nm) S4 Alkyl Radical Generation S3->S4 -N2 (Irreversible) S5 Ni-Catalyzed C-C Coupling S4->S5 Aryl Halide Addition

Fig 1: Dual photoredox/nickel-catalyzed deaminative cross-coupling workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity.

Protocol 1: High-Efficiency Amide Bond Formation

Objective: Couple 2,2,3-trimethylbutan-1-amine with a generic aliphatic/aromatic carboxylic acid.

Reagents:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • 2,2,3-Trimethylbutan-1-amine HCl (1.2 equiv, 1.2 mmol)

  • HATU (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 3.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂). Add 1.5 equiv of DIPEA. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the methyl ester (confirming the active ester was formed).

  • Free-Basing the Amine: In a separate vial, suspend 2,2,3-trimethylbutan-1-amine HCl in DMF and add the remaining 2.0 equiv of DIPEA. Sonicate for 2 minutes to ensure complete dissolution and free-basing.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 12–18 hours.

    • Causality: The extended time is required because the beta-quaternary center severely restricts the trajectory of nucleophilic attack.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint 2: ¹H-NMR (CDCl₃) should show a distinct highly shielded singlet (~0.9 ppm) integrating to 9 protons (the tert-butyl group) and a doublet integrating to 3 protons (the methyl group), confirming incorporation.

Protocol 2: Photoredox-Catalyzed C(sp3)-C(sp2) Cross-Coupling

Objective: Convert the amine into an alkyl radical for coupling with an aryl bromide.

Step-by-Step Methodology:

  • Katritzky Salt Formation: Reflux 2,2,3-trimethylbutan-1-amine HCl (1.0 equiv), 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 equiv), and triethylamine (1.2 equiv) in EtOH for 12 hours. Concentrate and precipitate the pyridinium salt with Et₂O.

  • Catalyst Assembly: In a glovebox, combine the Katritzky salt (1.0 equiv), Aryl Bromide (1.5 equiv), Ir(ppy)₃ (2 mol%), NiCl₂·dme (5 mol%), and dtbbpy (5 mol%) in a dry vial.

  • Irradiation: Dissolve the mixture in anhydrous DMA (0.1 M). Seal the vial, remove from the glovebox, and irradiate with 450 nm blue LEDs (fan-cooled to maintain 25°C) for 24 hours.

    • Causality: The Ir(ppy)₃ catalyst absorbs the blue light, entering an excited state that transfers a single electron to the Katritzky salt. The resulting radical collapses, irreversibly releasing N₂ gas and driving the reaction forward[3].

  • Purification: Filter through a short pad of silica to remove metal catalysts, concentrate, and purify via flash chromatography.

Pharmacokinetic & Metabolic Advantages

The strategic insertion of CAS 1798020-73-1 into a drug scaffold directly impacts its pharmacokinetic (PK) profile.

G N1 2,2,3-Trimethylbutan-1-amine N2 Beta-Quaternary Shielding N1->N2 Structural Motif N3 CYP450 / MAO Resistance N2->N3 Steric Blockade N4 Enhanced Pharmacokinetics N3->N4 In Vivo Outcome

Fig 2: Steric shielding mechanism preventing oxidative deamination by metabolic enzymes.

By replacing a linear alkyl amine (e.g., n-heptylamine) with 2,2,3-trimethylbutan-1-amine, medicinal chemists achieve:

  • Decreased Clearance (Cl): The steric blockade prevents alpha-carbon hydroxylation by CYP450s, a primary pathway for N-dealkylation[5].

  • Modulated LogD: The highly branched, compact nature of the alkyl chain increases lipophilicity without drastically increasing the topological polar surface area (TPSA), improving blood-brain barrier (BBB) penetration and gastrointestinal absorption.

  • Target Selectivity: The rigid steric bulk can be utilized to clash with off-target receptor pockets while fitting snugly into the hydrophobic sub-pockets of the primary target.

Conclusion

2,2,3-Trimethylbutan-1-amine hydrochloride (CAS 1798020-73-1) is far more than a simple aliphatic building block. It is a precision tool for medicinal chemists aiming to engineer metabolic stability and specific 3D conformations into their drug candidates. While its steric bulk presents synthetic challenges, modern methodologies—ranging from highly reactive uronium coupling agents to cutting-edge photoredox catalysis—have unlocked its full potential in late-stage drug development.

References

  • BLD Pharm. 1798020-73-1 | 2,2,3-Trimethylbutan-1-amine hydrochloride.
  • Dorsheimer, J. R., et al. (2021). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. National Institutes of Health (PMC).
  • National Institutes of Health. A General Three-Component Alkyl Petasis Boron–Mannich Reaction.
  • ChemRxiv. Direct α-C–H Heteroarylation of Unprotected Primary Amines.

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2,2,3-Trimethylbutan-1-amine Hydrochloride

Introduction 2,2,3-Trimethylbutan-1-amine hydrochloride is a primary amine salt characterized by a sterically hindered aliphatic structure. Its hydrochloride form enhances stability and aqueous solubility, making it a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2,3-Trimethylbutan-1-amine hydrochloride is a primary amine salt characterized by a sterically hindered aliphatic structure. Its hydrochloride form enhances stability and aqueous solubility, making it a valuable building block in organic synthesis and drug discovery. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing purity, and elucidating its role in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,2,3-trimethylbutan-1-amine hydrochloride, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of 2,2,3-trimethylbutan-1-amine hydrochloride presents a unique arrangement of a neopentyl-like backbone with a primary amine function. The protonation of the amine group to form the hydrochloride salt significantly influences its spectral properties, particularly in NMR and IR spectroscopy.

Figure 1. Chemical structure of 2,2,3-Trimethylbutan-1-amine hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2,3-trimethylbutan-1-amine hydrochloride in a solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the amine group leads to the appearance of a broad signal for the -NH₃⁺ protons, and its chemical shift can be influenced by the concentration and the solvent.[1][2]

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-C(CH₃)₂~0.9 - 1.1Singlet6HThese two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet.
-CH(CH₃)~0.9 - 1.1Doublet3HThis methyl group is coupled to the adjacent methine proton.
-CH-~1.5 - 1.8Multiplet1HThis methine proton is coupled to the adjacent methyl group and the methylene group, leading to a complex multiplet.
-CH₂-~2.8 - 3.2Multiplet2HThese methylene protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift.[2][3] They are coupled to the adjacent methine proton.
-NH₃⁺BroadSinglet (broad)3HThe protons on the nitrogen atom are acidic and undergo exchange, leading to a broad signal.[2][3] The chemical shift is variable.

Key Insights for the Researcher:

  • The presence of the broad -NH₃⁺ peak is a strong indicator of the hydrochloride salt form. Its integration for three protons confirms the primary amine.

  • The distinct singlet for the gem-dimethyl groups and the doublet for the other methyl group provide clear structural information about the trimethylbutane core.

  • The downfield shift of the -CH₂- group is a direct consequence of the inductive effect of the positively charged nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon environment. The carbons attached to the nitrogen will be deshielded and appear at a lower field.[2]

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)Rationale
-C(CH₃)₂~25 - 30These equivalent methyl carbons are in a typical aliphatic region.
-C(CH₃)₂~35 - 40The quaternary carbon will be deshielded compared to the methyl carbons.
-CH(CH₃)~15 - 20This methyl carbon is in a typical aliphatic region.
-CH-~30 - 35The methine carbon.
-CH₂-~40 - 45This methylene carbon is deshielded due to its proximity to the electron-withdrawing ammonium group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,3-trimethylbutan-1-amine hydrochloride will be dominated by absorptions characteristic of the ammonium group and the aliphatic hydrocarbon backbone.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Ammonium)3000 - 3300Strong, BroadSymmetric and asymmetric stretching[4][5][6]
C-H (Aliphatic)2850 - 3000StrongStretching
N-H (Ammonium)1500 - 1600MediumAsymmetric bending[5]
N-H (Ammonium)~1400MediumSymmetric bending[6]
C-H (Alkyl)1365 - 1470MediumBending

Causality Behind Experimental Observations:

  • The broad and strong absorption in the 3000-3300 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.[4][5][6] This is often a complex region with multiple overlapping bands.

  • The presence of distinct N-H bending vibrations in the 1400-1600 cm⁻¹ range further confirms the presence of the -NH₃⁺ group.[5][6]

  • The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the saturated hydrocarbon structure.

cluster_IR IR Spectroscopy Workflow Sample Preparation Sample Preparation FTIR Analysis FTIR Analysis Sample Preparation->FTIR Analysis Spectral Interpretation Spectral Interpretation FTIR Analysis->Spectral Interpretation Functional Group Identification Functional Group Identification Spectral Interpretation->Functional Group Identification Structural Confirmation Structural Confirmation Functional Group Identification->Structural Confirmation

Figure 2. A simplified workflow for IR spectral analysis.

Mass Spectrometry (MS)

In mass spectrometry, 2,2,3-trimethylbutan-1-amine hydrochloride will likely be analyzed after conversion to the free amine in the gas phase. The mass spectrum will be interpreted based on the fragmentation of the free amine, 2,2,3-trimethylbutan-1-amine (C₇H₁₇N, MW = 115.22 g/mol ).

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak at m/z 115, corresponding to the molecular weight of the free amine. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[3][7]

  • Base Peak: The base peak is expected to result from α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][8] In this case, cleavage of the C₁-C₂ bond would lead to the formation of a resonance-stabilized iminium ion.

    CH₂(NH₂)⁺ (m/z = 30)

    This fragment at m/z 30 is a characteristic peak for primary amines with an unbranched α-carbon.[8]

  • Other Fragments: Loss of larger alkyl fragments can also occur. For instance, cleavage of the C₂-C₃ bond could lead to other fragment ions.

2,2,3-Trimethylbutan-1-amine (M+, m/z 115) 2,2,3-Trimethylbutan-1-amine (M+, m/z 115) α-cleavage α-cleavage 2,2,3-Trimethylbutan-1-amine (M+, m/z 115)->α-cleavage [CH2=NH2]+ (m/z 30) [CH2=NH2]+ (m/z 30) α-cleavage->[CH2=NH2]+ (m/z 30) Base Peak C6H13• (radical) C6H13• (radical) α-cleavage->C6H13• (radical)

Figure 3. Primary fragmentation pathway in Mass Spectrometry.

Self-Validating Protocols:

  • NMR: To confirm the assignment of the -NH₃⁺ peak, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR sample will result in the exchange of the acidic -NH₃⁺ protons with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[2][3]

  • MS: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocols

1. NMR Sample Preparation and Acquisition:

  • Weigh approximately 5-10 mg of 2,2,3-trimethylbutan-1-amine hydrochloride.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For the D₂O exchange experiment, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

2. IR Sample Preparation and Acquisition:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. MS Sample Preparation and Acquisition:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization or direct injection of the free base.

  • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectral data of 2,2,3-trimethylbutan-1-amine hydrochloride are highly informative and allow for unambiguous structural confirmation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key ammonium functional group. Mass spectrometry elucidates the fragmentation pattern and confirms the molecular weight of the corresponding free amine. By understanding the principles behind these spectroscopic techniques and applying the insights provided in this guide, researchers can confidently identify and characterize this important chemical entity.

References

  • Hornig, D. F. (1951). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. Journal of the Optical Society of America, 41(9), 564.
  • Oxton, I. A., Knop, O., & Falk, M. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(6), 892-898.
  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (2021). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. 4th Europlanet Science Congress 2020.
  • D'Elia, M., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 894.
  • Wang, T., & Laskin, J. (2025). SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. International Journal of Mass Spectrometry, 495, 117133.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Low, M. J. D., & Yang, R. T. (1972). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Kaca, W., et al. (2001). Vibrational spectroscopic studies of aqueous solutions of tert-butyl alcohol and tert-butylamine. Journal of Molecular Structure, 596(1-3), 159-168.
  • Mark, A. G., et al. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2,3-trimethylbutan-1-amine hydrochloride (C7H17N). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,3-trimethylbutan-1-amine. Retrieved from [Link]

  • Michigan State University. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert -Butyl Acetates. Retrieved from [Link]

  • PMC. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trimethylbutan-1-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1 H NMR spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

  • PubChem. (n.d.). N,3,3-Trimethyl-2-butanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trimethyl-2-butanamine. Retrieved from [Link]

  • NIST. (n.d.). Trimethylamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

2,2,3-Trimethylbutan-1-amine hydrochloride safety and handling

This guide details the technical specifications, safety protocols, and handling procedures for 2,2,3-Trimethylbutan-1-amine hydrochloride , a specialized aliphatic amine salt used as a sterically demanding building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, safety protocols, and handling procedures for 2,2,3-Trimethylbutan-1-amine hydrochloride , a specialized aliphatic amine salt used as a sterically demanding building block in medicinal chemistry.[1][2][3]

CAS Registry Number: 1798020-73-1 (HCl salt) | Formula: C


H

N[1][2][3]·HCl Document Type: Technical Safety & Handling Manual Version: 1.0 | Status: Effective Immediately[1][2]

Part 1: Chemical Identity & Physicochemical Profile[2][3][5]

Structural Analysis

This compound features a primary amine group attached to a highly branched "triptane" (2,2,3-trimethylbutane) skeleton.[1][2][3]

  • Systematic Name: 2,2,3-Trimethylbutan-1-amine hydrochloride.[1][2][3]

  • Structural Key: The amine nitrogen is attached to a primary carbon (C1).[1][3] The adjacent beta-carbon (C2) is quaternary (fully substituted with methyls), and the gamma-carbon (C3) is tertiary.[2][3]

  • Medicinal Relevance: The neopentyl-like steric bulk at the

    
    -position confers significant metabolic stability.[1][2] The absence of protons on the 
    
    
    
    -carbon prevents certain elimination pathways, while the steric crowding protects the
    
    
    -carbon from rapid enzymatic oxidation (e.g., by MAO), making it a valuable scaffold for extending the half-life of drug candidates.[1][2][3]
Physicochemical Data Table
PropertySpecificationExperimental/Predicted Notes
Molecular Weight 151.68 g/mol (Free base: 115.22 g/mol + HCl: 36.46 g/mol )
Appearance White to off-white crystalline solidTypical of alkyl amine hydrochlorides.[1][2][3]
Solubility High: Water, Methanol, DMSOLow: Hexane, ToluenePolar ionic salt character.[1][2][3]
Hygroscopicity Moderate to HighAmine salts tend to absorb atmospheric moisture; store under desiccant.[1][3]
Melting Point >200°C (Decomposition)Exact value varies by polymorph; typically high thermal stability.[1][3]
Acidity (pKa) ~10.5 (Conjugate acid)Estimated based on neopentylamine analogs.[1][3] Forms alkaline solutions if free-based.[1][3]

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Critical Note on Data Availability: As a specialized research intermediate, specific LD50 data for this isomer is limited. The following safety assessment relies on Structure-Activity Relationship (SAR) read-across from chemically equivalent aliphatic amine hydrochlorides (e.g., neopentylamine HCl, 1,3-dimethylamylamine HCl).

GHS Classification (Inferred)[3]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • Note: Unlike its free base form (which is caustic/corrosive and volatile), the hydrochloride salt is significantly safer to handle but remains an irritant to mucous membranes.[1][3]

Toxicological Mechanisms[1][3]
  • Local Irritation: Upon contact with moisture (sweat, tears), the salt hydrolyzes slightly.[1][3] If the free amine is liberated (e.g., in alkaline physiological environments), it acts as a cationic surfactant, disrupting cell membranes and causing irritation.[1][2][3]

  • Systemic Risks: Aliphatic amines with this lipophilicity profile (C7 chain) can cross the blood-brain barrier.[1][2][3] While the salt form reduces volatility, inhalation of dust can lead to sympathomimetic effects (e.g., elevated heart rate) due to structural similarity to norepinephrine reuptake inhibitors.[1][2][3]

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Class II Chemical Fume Hood .[1][2]

  • Dust Control: Use an anti-static weighing funnel to prevent electrostatic dispersion of the fine powder.[1]

  • Ventilation: Ensure hood face velocity is >0.5 m/s.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Standard safety glasses are insufficient for fine amine salt powders which can drift around lenses.[1]

  • Hands: Nitrile rubber gloves (minimum thickness 0.11 mm).[1][2][3] Break-through time >480 min.[1][3]

  • Respiratory: If handling >10g outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1][2][3]

Storage & Stability[3]
  • Conditions: Store at 2–8°C (Refrigerated) or Room Temperature in a desiccator.

  • Atmosphere: Hygroscopic.[1][2][3] Keep under inert gas (Nitrogen/Argon) if stored for long periods.[1][3]

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction/fire.[1][2][3]

    • Strong Bases: Will liberate the volatile, malodorous, and flammable free amine.[1][2][3]

Part 4: Emergency Response & Visualization

Emergency Decision Tree

The following diagram outlines the critical decision path for spills or exposure events.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill (<5g) Type->Spill Minor Release LargeSpill Large Spill (>10g) Type->LargeSpill Major Release ActionSkin 1. Flush water 15 min 2. Remove contam. clothing 3. Seek Medical Attn Skin->ActionSkin ActionSpill 1. Dampen with wet tissue (Prevent Dust) 2. Wipe with weak acid (Vinegar) 3. Dispose as HazWaste Spill->ActionSpill ActionLarge 1. Evacuate Area 2. Don Full PPE (Resp) 3. Absorb with Sand/Vermiculite LargeSpill->ActionLarge

Figure 1: Decision logic for immediate response to exposure or release of amine salts.

Part 5: Analytical Verification (Quality Control)[2][3]

To validate the identity of 2,2,3-Trimethylbutan-1-amine HCl before use in synthesis, researchers should verify the following NMR signatures. The steric bulk creates a unique splitting pattern.[3]

Expected 1H NMR (DMSO-d6 or D2O):

  • 
     0.8–0.9 ppm:  Two distinct doublets or a multiplet corresponding to the isopropyl methyls (C3-Me).[1][2][3]
    
  • 
     0.9–1.0 ppm:  Strong singlet (6H) for the gem-dimethyl group on the quaternary C2.[1][2][3]
    
  • 
     2.8–3.0 ppm:  Singlet (2H) for the -CH
    
    
    
    -N group. Note: This appears as a singlet because the adjacent C2 has no protons to couple with.[1][2]
  • 
     8.0+ ppm:  Broad singlet (3H) for the ammonium protons (-NH
    
    
    
    ), exchangeable with D
    
    
    O.[1][3]

Part 6: References

  • PubChem. (2025).[1][3] Compound Summary: 2,2,3-Trimethylbutan-1-amine Hydrochloride (C7H17N).[1][2][3] National Library of Medicine.[1][3] [Link]

  • ECHA (European Chemicals Agency). (2025).[1][3] Registration Dossier: Alkyl Amines and Salts.[1][2][3] [Link][1][3]

Sources

Foundational

Commercial Availability &amp; Technical Profile: 2,2,3-Trimethylbutan-1-amine Hydrochloride

This in-depth technical guide details the commercial availability, synthetic accessibility, and application profile of 2,2,3-Trimethylbutan-1-amine hydrochloride . A Strategic Building Block for Steric Control in Medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the commercial availability, synthetic accessibility, and application profile of 2,2,3-Trimethylbutan-1-amine hydrochloride .

A Strategic Building Block for Steric Control in Medicinal Chemistry

Executive Summary

2,2,3-Trimethylbutan-1-amine hydrochloride (CAS: 1798020-73-1 ) is a specialized aliphatic amine salt used primarily as a sterically hindered building block in drug discovery and agrochemical synthesis. Unlike common linear amines, its "neo-structure" (possessing a quaternary carbon at the


-position) confers unique metabolic stability and lipophilicity to target molecules.

Commercially, this compound is classified as a Tier 3 Specialty Chemical : available from select catalog suppliers (e.g., BLD Pharm, specialized synthesis houses) but often requiring lead times for kilogram-scale orders. It is not a commodity chemical.

Chemical Identity & Specifications

To ensure procurement accuracy, researchers must distinguish this specific isomer from its close analogs (e.g., 3,3-dimethylbutan-1-amine or 1,2,2-trimethylpropylamine).

ParameterTechnical Specification
Chemical Name 2,2,3-Trimethylbutan-1-amine hydrochloride
Common Synonyms 1-Amino-2,2,3-trimethylbutane HCl; Triptan-1-amine HCl
CAS Number 1798020-73-1 (HCl Salt); Check 20612475 (Free Base)
Molecular Formula

Molecular Weight 115.22 (Free Base) / 151.68 (HCl Salt)
Structure Description Primary amine attached to a quaternary carbon (C2), which is vicinal to a methine (C3).[1]
Key Property High Steric Bulk : The gem-dimethyl group at C2 blocks

-oxidation and hinders nucleophilic attacks on adjacent centers.

Commercial Landscape: Supply Chain Analysis

The market for 2,2,3-Trimethylbutan-1-amine HCl is driven by "Make-vs-Buy" decisions in early-phase discovery.

Supplier Tiering
  • Tier 1 (Global Distributors): (e.g., Sigma-Aldrich/Merck) Often list this as a "Print-on-Demand" or third-party sourced item. Stock is rarely domestic.

  • Tier 2 (Specialist Vendors): (e.g., BLD Pharm , Enamine , Combi-Blocks ) These are the primary sources. They typically hold gram-scale inventory (1g – 25g) for HTS campaigns.

  • Tier 3 (Custom Synthesis): For >1 kg requirements, a custom campaign is usually necessary due to the difficulty of the carbon-skeleton synthesis.

Procurement Decision Logic

The following decision tree assists in selecting the sourcing strategy based on project phase.

SupplyChain Start Requirement: 2,2,3-Trimethylbutan-1-amine HCl QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 50 grams QtyCheck->SmallScale LargeScale > 100 grams QtyCheck->LargeScale Catalog Source: Specialist Catalog (BLD Pharm, Enamine) Lead Time: 1-2 Weeks SmallScale->Catalog Custom Source: Custom Synthesis Lead Time: 6-8 Weeks LargeScale->Custom Validation QC: H-NMR & Melting Point (Crucial for Isomer Purity) Catalog->Validation Custom->Validation

Figure 1: Strategic sourcing workflow for 2,2,3-Trimethylbutan-1-amine HCl.

Synthetic Pathways (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, the compound can be synthesized. The difficulty lies in constructing the 2,2,3-trimethyl carbon skeleton (the "triptane" backbone) without rearrangement.

Route: The Amide Reduction Pathway

This is the most reliable scale-up route. It avoids the rearrangement issues common with carbocation-based chemistries (like Ritter reactions) on such hindered substrates.

  • Precursor Sourcing: Start with 2,2,3-trimethylbutanoic acid (CAS 49714-52-5).[1][2] This acid is often made via the Koch carbonylation of 2,3-dimethyl-2-butene.

  • Activation: Convert acid to acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: React with aqueous ammonia or ammonia gas to form 2,2,3-trimethylbutanamide .

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ). Note: Steric hindrance at C2 requires vigorous reflux.
  • Salt Formation: Treat the crude amine with anhydrous HCl in diethyl ether/dioxane.

Synthesis Precursor 2,3-Dimethyl-2-butene (Tetramethylethylene) Step1 Koch Carbonylation (CO, H2O, H+) Precursor->Step1 Acid 2,2,3-Trimethylbutanoic Acid (Intermediate) Step1->Acid Step2 1. SOCl2 2. NH3 Acid->Step2 Amide Primary Amide Step2->Amide Step3 Reduction (LiAlH4 / THF) Amide->Step3 Product 2,2,3-Trimethylbutan-1-amine (Free Base) Step3->Product Salt HCl Salt Formation Product->Salt

Figure 2: Synthetic pathway from commodity alkene to target amine.

Applications in Drug Discovery[3]

The 2,2,3-trimethylbutyl moiety is a "privileged fragment" for modulating physicochemical properties.

Metabolic Stability (The "Steric Shield")

The quaternary carbon at the


-position (relative to the nitrogen) prevents 

-elimination
and blocks metabolic oxidation at that site. This extends the half-life (

) of drugs containing this amine compared to their n-butyl or isobutyl analogs.
Lipophilicity Modulation

The high carbon density (7 carbons in a compact sphere) significantly increases


 without adding excessive molecular weight. This is critical for:
  • CNS Penetration: Enhancing passive diffusion across the Blood-Brain Barrier.

  • Hydrophobic Pocket Binding: Filling lipophilic pockets in enzymes (e.g., viral proteases or GPCRs).

Case Study Analog

While specific clinical candidates with this exact amine are proprietary, it is structurally analogous to the side chains found in Adamantane-class antivirals and sterically hindered calcium channel blockers . The amine serves as a scaffold anchor that resists enzymatic degradation.

Quality Control & Characterization

Upon receipt of the material (commercial or synthesized), the following analytical signature confirms identity and purity.

TechniqueExpected Signature (Diagnostic Signals)
1H NMR (DMSO-d6)

0.8-0.9 ppm:
Three methyl groups (likely two singlets and one doublet due to chirality at C3).

2.6-2.8 ppm:
Methylene protons (

) appearing as a singlet or AB quartet (hindered rotation).

8.0+ ppm:
Broad ammonium exchangeable protons (

).
Melting Point High melting point (>200°C) typical of compact alkyl ammonium salts; usually decomposes.
Mass Spec (ESI)

m/z.

Critical QC Check: Ensure no 3,3-dimethylbutan-1-amine is present. This is a common impurity if the starting material rearranged during synthesis. The 1H NMR of the impurity would show a distinct


-butyl singlet (

0.9 ppm) and a triplet/multiplet pattern for the ethylene chain, distinct from the 2,2,3-trimethyl pattern.

References

  • PubChem Compound Summary. (2025). 2,2,3-Trimethylbutan-1-amine hydrochloride. National Center for Biotechnology Information. Link

  • BLD Pharm Product Catalog. (2025). Product 1798020-73-1. Accessed via BLD Pharm. Link

  • Koch, H. (1955). Synthesis of Carboxylic Acids from Olefins. Fette, Seifen, Anstrichmittel, 57(8). (Foundational reference for the acid precursor synthesis).
  • ChemicalBook. (2025). 2,2,3-Trimethylbutanoic acid Properties and Suppliers. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Amide Reduction protocols).

Sources

Exploratory

Technical Guide: Research Applications of Sterically Hindered Primary Amines

Executive Summary Sterically hindered primary amines—specifically those featuring -tertiary alkyl groups (e.g., tert-butyl, adamantyl, or tert-octyl)—represent a cornerstone in modern structural design for both medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered primary amines—specifically those featuring


-tertiary alkyl groups (e.g., tert-butyl, adamantyl, or tert-octyl)—represent a cornerstone in modern structural design for both medicinal chemistry and advanced materials.[1] Unlike their unhindered counterparts, these amines exhibit exceptional resistance to oxidative degradation and metabolic N-dealkylation due to the "gem-dimethyl" effect and steric shielding of the nitrogen lone pair.[1] This guide details their strategic application in prolonging drug half-life, directing enantioselectivity in catalysis, and stabilizing polymers against radical-induced weathering.[1]

Structural & Electronic Properties: The Steric Advantage[1]

The utility of sterically hindered amines stems from the conflict between their basicity and nucleophilicity .

  • Electronic Effect: The inductive effect (+I) of bulky alkyl groups (like a tert-butyl group) increases electron density on the nitrogen, theoretically increasing basicity.[1]

  • Steric Effect: The massive spatial volume of the

    
    -substituents prevents the nitrogen lone pair from easily attacking electrophiles (reduced nucleophilicity) and shields the nitrogen from enzymatic attack.
    

Key Consequence: These amines can act as proton sponges (bases) without engaging in unwanted nucleophilic side reactions, and they resist the oxidative metabolism that typically degrades linear primary amines.

Medicinal Chemistry: Metabolic Stability & Pharmacokinetics[2]

In drug discovery, the introduction of steric bulk adjacent to a primary amine is a validated strategy to block Metabolic N-Dealkylation .

Mechanism of Action: Blocking Cytochrome P450

Linear primary amines are rapidly oxidized by Monoamine Oxidases (MAO) or Cytochrome P450 enzymes to imines, which hydrolyze to aldehydes and ammonia.

  • The Shield: An

    
    -tertiary carbon (e.g., in Phentermine or Rimantadine) lacks the 
    
    
    
    -proton required for this oxidation mechanism.[1]
  • Lipophilicity: The bulky hydrocarbon skeleton increases

    
    , enhancing blood-brain barrier (BBB) permeability for CNS-active agents.[1]
    
Case Study: Rimantadine (Flumadine)

Rimantadine is an


-methyl derivative of adamantane-1-amine.[1]
  • Target: Influenza A M2 ion channel.

  • Structural Logic: The adamantyl cage provides extreme lipophilicity to anchor the drug in the viral membrane, while the steric bulk prevents rapid hepatic degradation, allowing for a longer half-life compared to linear analogs.[1]

MetabolicStability cluster_linear Linear Amine (Unstable) cluster_hindered Hindered Amine (Stable) L_Amine R-CH2-NH2 L_Inter [R-CH=NH] L_Amine->L_Inter MAO/P450 (Oxidation) H_Amine t-Butyl-NH2 (No alpha-H) L_Prod Aldehyde + NH3 L_Inter->L_Prod Hydrolysis H_Result Excreted Unchanged or Ring Hydroxylation H_Amine->H_Result Metabolically Blocked

Figure 1: Comparative metabolic fate of linear vs.


-tertiary hindered amines.

Materials Science: Hindered Amine Light Stabilizers (HALS)

While secondary amines (TMP derivatives) are common HALS, primary hindered amines (e.g., 4-amino-2,2,6,6-tetramethylpiperidine) serve as critical functional precursors.[1] They allow the HALS moiety to be covalently grafted onto polymer backbones, preventing migration and leaching.

The Denisov Cycle (Radical Scavenging)

HALS do not absorb UV light; they scavenge free radicals generated by polymer degradation.

  • Activation: The amine is oxidized to a Nitroxyl Radical (

    
    ).
    
  • Trapping: The nitroxyl radical traps alkyl radicals (

    
    ) to form amino-ethers (
    
    
    
    ).[1]
  • Regeneration: The amino-ether reacts with peroxy radicals (

    
    ) to regenerate the nitroxyl radical, creating a catalytic stabilization cycle.
    

Catalysis: Chiral Auxiliaries & Ligand Synthesis[3]

Sterically hindered primary amines are essential for synthesizing Chiral Sulfinimines (Ellman's Reagent chemistry).

The Ellman Auxiliary Strategy

tert-Butanesulfinamide (derived from tert-butyl disulfide) condenses with aldehydes/ketones to form sulfinimines.[1]

  • Role of Sterics: The bulky tert-butyl group directs the addition of nucleophiles (Grignard/Organolithium) to the imine bond with high diastereoselectivity (

    
    ).
    
  • Result: Acid hydrolysis yields chiral

    
    -branched primary amines, which are otherwise difficult to synthesize enantioselectively.[1]
    

Experimental Protocols

Protocol A: Synthesis of tert-Alkyl Amines via Ritter Reaction

A robust method for converting tertiary alcohols to hindered amides, followed by hydrolysis.[1]

Reaction Overview:


[1]

Step-by-Step Methodology:

  • Preparation: In a 500 mL flask, charge 100 mmol of the tertiary alcohol (e.g., tert-butanol or 1-adamantanol) and 150 mmol of nitrile (e.g., acetonitrile or chloroacetonitrile) in 50 mL of glacial acetic acid.

  • Acid Addition: Cool the mixture to 0-5°C. Dropwise add 150 mmol of concentrated sulfuric acid (98%) over 30 minutes. Caution: Exothermic.

  • Digestion: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Quench: Pour the reaction mixture onto 200g of crushed ice.

  • Isolation (Amide): The bulky amide often precipitates. Filter the solid.[2] If oil forms, extract with dichloromethane, wash with

    
    , and dry over 
    
    
    
    .
  • Hydrolysis to Amine: Reflux the amide in a mixture of ethanol and 6M HCl (1:1) for 24 hours.

  • Purification: Basify with 10M NaOH (keep cool) and extract the free amine into ether. Distill or recrystallize as the HCl salt.

Validation:

  • IR: Disappearance of OH stretch (

    
    ) and appearance of Amide I/II bands (
    
    
    
    ).[1]
  • NMR: Distinct singlet for tert-butyl groups or multiplet patterns for adamantane.

RitterReaction Start Tertiary Alcohol (R3C-OH) + Nitrile Carbocation Carbocation Formation (H2SO4 / -H2O) Start->Carbocation Nitrilium Nitrilium Ion Attack (R-C≡N+-R) Carbocation->Nitrilium Imidate Imidate Intermediate Nitrilium->Imidate + H2O Amide N-tert-Alkyl Amide Imidate->Amide Tautomerization Amine Hindered Primary Amine (Hydrolysis) Amide->Amine HCl/EtOH Reflux

Figure 2: Step-wise mechanism of the Ritter Reaction for hindered amine synthesis.[1]

Protocol B: Synthesis of Chiral -Branched Amines (Ellman Method)

Standard procedure for synthesizing chiral amines using tert-butanesulfinamide.[1]

  • Condensation: Mix 1.0 equiv of aldehyde, 1.1 equiv of (R)-tert-butanesulfinamide, and 2.0 equiv of

    
     in THF. Stir at RT for 12h. Pour into brine, filter, and concentrate to get the N-sulfinyl imine.[1]
    
  • Nucleophilic Addition: Dissolve N-sulfinyl imine in

    
     at -48°C. Add Grignard reagent (2.0 equiv). Stir 4h. Quench with 
    
    
    
    .
  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1 hour. Precipitate the amine hydrochloride salt with diethyl ether.

References

  • Ritter Reaction Protocol

    • Title: An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.[1]

    • Source: Organic Syntheses, 2015, 92, 213-226.[1]

    • URL:[Link]

  • Ellman Auxiliary Chemistry

    • Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.[1][3]

    • Source: Myers Chem 115 / Harvard University (Based on Ellman et al., J. Org. Chem. 1999).[3]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Rational Ligand Design for the Aryl
    • Source: J. Am. Chem. Soc. 2015, 137, 9, 3085–3092.
    • URL:[Link]

  • HALS Mechanism & Precursors

    • Title: 4-Amino-2,2,6,6-tetramethylpiperidine: A Versatile Research Compound.[1][4][5]

    • Source: Chem-Impex International.[1]

Sources

Protocols & Analytical Methods

Method

2,2,3-Trimethylbutan-1-amine hydrochloride as a ligand in catalysis

Application Note & Protocol Topic: 2,2,3-Trimethylbutan-1-amine Hydrochloride as a Sterically Hindered Ligand in Palladium-Catalyzed Catalysis Audience: Researchers, scientists, and drug development professionals. Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: 2,2,3-Trimethylbutan-1-amine Hydrochloride as a Sterically Hindered Ligand in Palladium-Catalyzed Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen (C-N) bonds.[1][2][3] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center.[4][5] This document explores the application of 2,2,3-trimethylbutan-1-amine hydrochloride, a sterically demanding primary amine, as a ligand in such catalytic systems. We delve into the mechanistic rationale for employing bulky ligands, provide detailed experimental protocols for its use in a representative N-arylation reaction, and offer insights into expected outcomes and troubleshooting. The inherent steric hindrance of the 2,2,3-trimethylbutyl group offers unique advantages in promoting key steps of the catalytic cycle, making it a valuable tool for challenging coupling reactions.

Introduction: The Strategic Role of Bulky Ligands in C-N Cross-Coupling

The synthesis of aryl amines is fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The Buchwald-Hartwig amination has emerged as a premier method for this purpose, offering broad substrate scope and functional group tolerance.[1][6] The catalytic cycle, shown in Figure 1, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired C-N bond and regenerate the Pd(0) catalyst.[7]

The success of this cycle, especially with challenging substrates, hinges on the properties of the ancillary ligands. Sterically hindered, or "bulky," ligands have proven to be exceptionally effective.[1] The significant steric profile of ligands like 2,2,3-trimethylbutan-1-amine serves several critical functions:

  • Promotion of Monoligated Species: Bulky ligands favor the formation of highly reactive, monoligated Pd(0) species (L-Pd), which accelerates the rate-limiting oxidative addition step.[1]

  • Facilitation of Reductive Elimination: The steric clash between the bulky ligand and the substituents on the palladium center in the transition state promotes the final reductive elimination step, which is crucial for catalyst turnover.[1][7]

  • Prevention of Catalyst Deactivation: By occupying significant space around the metal center, these ligands can prevent the formation of inactive catalyst species or undesired side reactions.

2,2,3-Trimethylbutan-1-amine, with its quaternary carbon adjacent to the CH₂-NH₂ group, provides substantial steric bulk, analogous to other successful bulky alkylamines like tert-butylamine.[8][9] The hydrochloride salt form ensures stability, ease of handling, and improved solubility in certain solvent systems.

Visualizing the Catalytic Pathway

The catalytic cycle for the Buchwald-Hartwig amination highlights the critical steps where ligand architecture is paramount. The diagram below illustrates the generally accepted mechanism.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) Active Catalyst pd2_oa L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->pd2_oa Ar-X Oxidative Addition pd2_amine [L-Pd(II)(Ar)(NH₂R')]+X⁻ Amine Coordination pd2_oa->pd2_amine + R'-NH₂ Amine Binding pd2_amido L-Pd(II)(Ar)(NHR') Amido Complex pd2_amine->pd2_amido + Base - Base-H⁺X⁻ Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NHR' (Product) pd2_amido->product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol: N-Arylation of 4-Bromoanisole

This protocol details a general procedure for the palladium-catalyzed amination of an aryl bromide using 2,2,3-trimethylbutan-1-amine hydrochloride as a representative bulky amine ligand and nucleophile.

3.1. Materials and Reagents

  • Aryl Halide: 4-Bromoanisole (or other desired aryl/heteroaryl halide)

  • Amine: 2,2,3-Trimethylbutan-1-amine hydrochloride

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky biarylphosphine ligand.

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous toluene or dioxane

  • Reaction Vessel: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert Gas: Nitrogen or Argon

CAUTION: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium compounds can be toxic. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).

3.2. Experimental Workflow

The following workflow outlines the setup, execution, and analysis of the catalytic reaction.

Figure 2: General experimental workflow for the catalytic amination.

3.3. Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (e.g., 14.3 mg, 0.03 mmol, 1.5 mol%), and Sodium tert-butoxide (e.g., 269 mg, 2.8 mmol, 1.4 equiv.).

    • Rationale: The use of a bulky biarylphosphine ligand like XPhos in conjunction with the amine is crucial for creating a highly active and stable catalytic system.[5] The strong, non-nucleophilic base is required to deprotonate the amine hydrochloride in situ and facilitate the deprotonation step in the catalytic cycle.[7]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) active species is oxygen-sensitive. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and deactivation.[10]

  • Addition of Reactants: Under a positive pressure of inert gas, add 4-bromoanisole (e.g., 374 mg, 2.0 mmol, 1.0 equiv.) and 2,2,3-trimethylbutan-1-amine hydrochloride (e.g., 335 mg, 2.2 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene (e.g., 4 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are often necessary to overcome the activation barriers for oxidative addition and reductive elimination, particularly with less reactive aryl chlorides or hindered substrates.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-2,2,3-trimethylbutan-1-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Performance Data

While specific data for 2,2,3-trimethylbutan-1-amine is not widely published, performance can be extrapolated from studies using similarly hindered primary amines. High yields are generally expected, particularly when coupling with aryl bromides and iodides.

Amine SubstrateAryl HalideCatalyst System (Pd/Ligand)BaseTemp (°C)Yield (%)Reference
tert-Butylamine4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBu10098[11]
tert-Butylamine2-BromopyridinePd(OAc)₂ / RuPhosK₂CO₃11095[11]
1-Adamantylamine4-BromoanisolePd-G3-XPhosNaOtBu8099[11]
tert-Butylamine1-Chloro-4-(trifluoromethyl)benzene[NiBr₂·glyme] / 4CzIPNtert-Butylamine2592[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation).Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents.[10]
Insufficiently active catalyst system.Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) or increase catalyst loading slightly.
Poor quality of amine or base.Purify the amine by distillation. Use fresh, finely ground NaOtBu stored in a desiccator or glovebox.[10]
Formation of Side Products Hydrodehalogenation (Ar-H formation).Ensure the system is scrupulously dry. This can be competitive with amination.
Homocoupling of aryl halide (Ar-Ar).This suggests a problem with the catalytic turnover. Re-evaluate ligand and base choice.
Incomplete Reaction Catalyst deactivation over time.An extra equivalent of phosphine ligand relative to palladium can sometimes improve catalyst stability.[10] Consider a lower reaction temperature for a longer duration.

Conclusion

2,2,3-Trimethylbutan-1-amine hydrochloride is a valuable building block and serves as an excellent model for a class of sterically demanding ligands and nucleophiles for advanced catalytic applications. Its significant bulk is a key design element that promotes efficient C-N bond formation through the strategic acceleration of rate-determining steps in the Buchwald-Hartwig amination cycle. The protocols and principles outlined herein provide a robust framework for researchers to employ this and similar bulky amines to synthesize complex molecular architectures, facilitating advancements in drug discovery and materials science.

References

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • 2,2,3,3-Tetramethylbutan-1-amine hydrochloride | 5421-55-6. Benchchem.
  • 2,3,3-Trimethylbutan-1-amine | C7H17N | CID 20612475. PubChem.
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications.
  • Scope of the Pd-catalyzed amination using bulky primary amines in the presence of precatalysts 15a and 15b. ResearchGate.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC.
  • (S)-2-Methylbutan-1-amine hydrochloride | 129539-82-8. Merck.
  • PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS. DalSpace.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Trimethylamine hydrochloride synthesis. ChemicalBook.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride. CymitQuimica.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor.
  • Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or... ResearchGate.
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.
  • Preparation method of L-2-aminobutanamide hydrochloride. Google Patents.
  • 24.6 Synthesis of Amines. Organic Chemistry | OpenStax.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
  • Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. ResearchGate.
  • Application Notes and Protocols: Tert-Butylazomethine in Coordination Chemistry. Benchchem.

Sources

Application

Application Note: Strategic Integration of Sterically Hindered Amines in Medicinal Chemistry

Executive Summary Aliphatic and cyclic amines are ubiquitous in medicinal chemistry, primarily serving to improve aqueous solubility and engage in critical hydrogen bonding or ionic interactions with biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic and cyclic amines are ubiquitous in medicinal chemistry, primarily serving to improve aqueous solubility and engage in critical hydrogen bonding or ionic interactions with biological targets. However, highly basic, unhindered amines frequently introduce severe pharmacokinetic and safety liabilities, including rapid Cytochrome P450 (CYP)-mediated metabolism and off-target cardiotoxicity via hERG channel inhibition[1].

This application note details the strategic incorporation of sterically hindered amines (SHAs) —amines flanked by bulky alkyl substituents (e.g., tert-butyl, adamantyl, or tetramethylpiperidine derivatives)—to overcome these liabilities. By introducing steric bulk, medicinal chemists can precisely tune pKa, shield metabolic soft spots, and abrogate off-target binding, making SHAs highly attractive scaffolds for lead optimization[2].

Mechanistic Rationale for Steric Hindrance

Mitigating CYP450-Mediated Metabolism

Tertiary amines are primarily metabolized in the liver by CYP450 enzymes (notably CYP3A4 and CYP2D6) via N-dealkylation or N-oxidation, which can lead to the formation of reactive iminium intermediates[2]. This process requires the heme iron-oxo species to abstract an electron from the nitrogen lone pair or a hydrogen atom from the adjacent


-carbon.
The SHA Advantage:  Bulky substituents physically shield the nitrogen lone pair and the 

-protons. The steric clash prevents the amine from adopting the required geometry within the CYP catalytic pocket, drastically reducing intrinsic clearance (

) and enhancing metabolic stability[2].
Abrogating hERG Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT prolongation and fatal arrhythmias. The inner cavity of the hERG pore contains key aromatic and polar residues (e.g., Tyr652, Phe656, Arg541) that trap basic amines via


 stacking, cation-

, and salt-bridge interactions[3]. The SHA Advantage: Rational modifications introducing steric hindrance around the basic nitrogen disrupt these critical electrostatic and spatial interactions. The bulky groups create a steric penalty that prevents the amine from deeply engaging the S6 helix residues, effectively shifting the compound out of the cardiotoxic space[3].
Modulating pKa and Membrane Permeability

Highly basic amines (pKa > 9.5) are predominantly ionized at physiological pH, which can hinder blood-brain barrier (BBB) penetration and lead to lysosomal trapping. Steric modification at the


- or 

-positions of amines is a proven strategy to tune their basicity[1]. The SHA Advantage: Increasing the steric bulk alters the hydration sphere of the protonated amine. This desolvation penalty slightly lowers the basicity (pKa shift to 7.5–8.5), increasing the fraction of the neutral species at pH 7.4. This optimized lipophilicity and pKa balance significantly enhances transcellular membrane diffusion and CNS penetration[4].

Quantitative Impact: Standard vs. Hindered Amines

The following table summarizes the typical pharmacological shifts observed when transitioning from a standard tertiary amine to a sterically hindered analog during lead optimization.

PropertyStandard Tertiary Amine (e.g., N,N-dimethyl)Sterically Hindered Amine (e.g., N-tert-butyl)Mechanistic Consequence
hERG IC

(

M)
< 1.0 (High Risk)> 30.0 (Low Risk)Disruption of cation-

and salt-bridge anchoring in the hERG pore.
Intrinsic Clearance (

)
> 150

L/min/mg
< 20

L/min/mg
Steric shielding of

-protons prevents CYP-mediated N-dealkylation.
Basic pKa 9.0 - 10.57.5 - 8.5Desolvation penalty lowers basicity, reducing lysosomal trapping.
Lipophilicity (logD

)
1.0 - 2.02.5 - 3.5Increased neutral fraction aids in BBB and transcellular permeability.

Logical Framework and Workflow

Mechanism StandardAmine Standard Tertiary Amine CYP CYP450 Metabolism (N-dealkylation) StandardAmine->CYP High Liability hERG hERG Channel Binding (Cardiotoxicity) StandardAmine->hERG High Affinity Permeability Membrane Permeability (Lipophilicity/pKa) StandardAmine->Permeability Variable HinderedAmine Sterically Hindered Amine HinderedAmine->CYP Steric Shielding HinderedAmine->hERG Disrupted Interaction HinderedAmine->Permeability Optimal logD/pKa

Logical framework comparing standard and sterically hindered amines in drug design.

Workflow Synth 1. Synthesis (Ni/Ru Catalysis) CYP_Assay 2. CYP450 Assay (Microsomal Stability) Synth->CYP_Assay hERG_Assay 3. hERG Patch-Clamp (Safety Profiling) Synth->hERG_Assay Data 4. PK/PD Integration (Lead Selection) CYP_Assay->Data hERG_Assay->Data

Sequential workflow for evaluating sterically hindered amine drug candidates.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . An assay is only considered valid if the internal controls perform within strictly defined parameters.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of SHA candidates.
Causality: CYP450 enzymes are monooxygenases. They require molecular oxygen and electron transfer from NADPH to function. By controlling the addition of NADPH, we isolate CYP-specific metabolism from non-specific degradation.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Validation Controls: Verapamil (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.

  • Compound Spiking: Add the SHA test compound and control compounds to separate microsomal suspensions at a final concentration of 1

    
    M (DMSO 
    
    
    
    0.1% v/v to prevent enzyme inhibition).
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding the NADPH regenerating system. Note: A minus-NADPH control must be run in parallel to rule out chemical instability.

  • Time-Course Sampling: At

    
     minutes, extract 50 
    
    
    
    L aliquots.
  • Quenching: Immediately quench the extracted aliquots in 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP proteins, halting metabolism.
    
  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is void if Verapamil does not show >70% depletion by 30 minutes, or if Warfarin shows >15% depletion.

Protocol B: Automated Patch-Clamp hERG Electrophysiology

Objective: Assess the risk of QT prolongation by measuring hERG channel block. Causality: The hERG channel exhibits rapid inactivation. To measure block accurately, we must force the channel open, let it inactivate, and then step to a negative potential to recover it from inactivation faster than it deactivates. This generates a massive "tail current" where drug binding is most apparent.

Materials:

  • CHO cells stably expressing the hERG potassium channel.

  • Validation Control: E-4031 (Selective hERG inhibitor).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells and suspend in extracellular recording solution.

  • Whole-Cell Configuration: Establish a

    
     G
    
    
    
    seal using an automated patch-clamp system (e.g., QPatch) and rupture the membrane to achieve whole-cell access.
  • Voltage Protocol:

    • Hold the resting membrane potential at

      
       mV.
      
    • Apply a depolarizing prepulse to

      
       mV for 2 seconds (opens and inactivates the channel).
      
    • Repolarize to

      
       mV for 2 seconds to elicit the outward tail current.
      
  • Compound Perfusion: Perfuse the SHA candidate at escalating concentrations (0.1, 1.0, 10, 30

    
    M). Allow 3 minutes per concentration for steady-state block.
    
  • Data Extraction: Measure the peak amplitude of the tail current at

    
     mV.
    
  • Validation Check: The assay is void if the positive control (1

    
    M E-4031) fails to inhibit the tail current by 
    
    
    
    .

Synthetic Considerations

While SHAs offer massive pharmacological benefits, their synthesis is notoriously difficult. The arylation of sterically hindered amines represents one of the long-standing challenges in synthetic chemistry[5]. Traditional S


2 alkylation or standard Buchwald-Hartwig aminations often fail due to the immense steric bulk around the nitrogen nucleophile.

Modern Solutions: Recent advances have bypassed these limitations. Highly efficient Ni-catalyzed arylation of sterically hindered amines has been achieved using unsymmetric N-heterocyclic carbene (NHC) ligands, which provide enough spatial flexibility to accommodate bulky substrates[5]. Additionally, photoredox/cobalt dual catalytic systems have enabled Markovnikov-selective hydroaminoalkylation, providing a radical-based, redox-neutral pathway to synthesize highly congested alkylamines that are otherwise inaccessible[1].

References

  • Title: Literature Review of 5-Tert-butylnonan-5-amine and its Analogs: A Technical Guide Source: Benchchem URL
  • Title: Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing Source: ChemRxiv URL
  • Title: A Dual Photoredox/Cobalt Catalytic System Enables Markovnikov-Selective Hydroaminoalkylation of Alkenes Source: ACS Publications URL
  • Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: NIH/PMC URL
  • Title: Chemo- and Enantioselective Arylation and Alkenylation of Aldehydes Enabled by Nickel/ N -Heterocyclic Carbene Catalysis Source: ResearchGate URL

Sources

Method

Carbonyl alkylative amination using primary amines

Application Note: Carbonyl Alkylative Amination with Primary Amines [1] Part 1: Strategic Overview The Challenge of the Primary Amine In drug discovery, "Carbonyl Alkylative Amination" (more commonly known as Reductive A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Carbonyl Alkylative Amination with Primary Amines [1]

Part 1: Strategic Overview

The Challenge of the Primary Amine In drug discovery, "Carbonyl Alkylative Amination" (more commonly known as Reductive Amination ) is the premier method for converting primary amines (


) into secondary amines (

). Unlike direct alkylation with alkyl halides—which suffers from the "polyalkylation runaway" effect due to the increased nucleophilicity of the product—reductive amination offers kinetic control.

However, when using primary amines , a specific failure mode exists: Dialkylation .[2][3] The newly formed secondary amine is often more reactive than the starting primary amine, leading to tertiary amine byproducts.

The Solution: The Imine Pivot Success relies on manipulating the Imine/Iminium equilibrium . By selecting the right reducing agent, we distinguish between the carbonyl (starting material) and the iminium (intermediate). The goal is a system that reduces the imine faster than the carbonyl but does not reduce the product secondary amine further (or allow it to react with remaining carbonyl).

Part 2: Mechanistic Logic & Visualization

The reaction proceeds through two distinct phases: Condensation (Equilibrium) and Reduction (Irreversible).

Key Mechanistic Insight:

  • Aldehydes: Form imines readily at RT. Weak reducing agents (STAB) work immediately.

  • Ketones: Equilibrium favors the ketone (starting material). You must drive the equilibrium toward the imine using Lewis Acids (Ti(OiPr)

    
    ) or Water Scavengers  (Sieves) before reduction.
    

ReductiveAmination cluster_0 Critical Control Point Start Carbonyl + Primary Amine Hemi Hemiaminal (Unstable) Start->Hemi Nucleophilic Attack Hemi->Start Imine Imine / Iminium (The Pivot Point) Hemi->Imine - H2O ( dehydration) Imine->Hemi + H2O Product Secondary Amine (Target) Imine->Product Reduction (Hydride) SideProduct Tertiary Amine (Over-Alkylation) Product->SideProduct Reaction with excess Carbonyl + Reduction

Figure 1: The Mechanistic Pathway. Control is maintained at the Imine stage.[4] Preventing the 'Product -> SideProduct' pathway requires stoichiometry control (1:1) and selective reducing agents.[1][3][5][6][7]

Part 3: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes, Cyclic Ketones, and Robust Substrates.

This method utilizes Sodium Triacetoxyborohydride (STAB) .[7] Unlike NaCNBH


 (toxic, requires pH control), STAB is mild, non-toxic, and exhibits high selectivity for imines over ketones.

Reagents:

  • Primary Amine (1.0 equiv)[4]

  • Carbonyl Compound (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (AcOH) (1.0 equiv) – Crucial for Ketones.

Step-by-Step Protocol:

  • Preparation: In a dry flask under

    
    , dissolve the Primary Amine  (1.0 equiv) in DCE (0.2 M concentration).
    
  • Carbonyl Addition: Add the Aldehyde/Ketone (1.05 equiv).

    • Note: If using a ketone, add AcOH (1.0 equiv) now. This protonates the hemiaminal, accelerating water loss to form the iminium ion.

  • Imine Formation (The Wait): Stir at RT for 30 minutes.

    • Why? STAB is bulky. Allowing the imine to form before adding the hydride prevents direct reduction of the aldehyde/ketone.[8]

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT. Aldehydes typically finish in 1–4 hours; Ketones may require 12–24 hours. Monitor via LCMS (look for M+H of product).

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Validation Check:

  • Self-Check: If the reaction stalls at the imine stage (visible by NMR/LCMS), the hydride may be dead (hydrolyzed). Add a fresh 0.5 equiv of STAB.

Part 4: Advanced Protocol for "Difficult" Substrates

Method B: The Titanium(IV) Isopropoxide Method

Best for: Sterically Hindered Ketones, Acid-Sensitive Groups, and Weakly Nucleophilic Amines.

When a ketone is sterically hindered (e.g., tert-butyl ketones) or the amine is electron-poor (e.g., anilines), the equilibrium stays at the starting material. Titanium(IV) isopropoxide acts as both a Lewis Acid (activating the carbonyl) and a Water Scavenger (driving equilibrium to the imine).[1]

Reagents:

  • Primary Amine (1.0 equiv)[4]

  • Ketone (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) – Note: We use the stronger reductant here because we pre-form the imine.
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Protocol:

  • Imine Locking: In a dry flask under

    
    , mix Amine and Ketone (neat or in minimal THF).
    
  • Titanium Addition: Add

    
     (1.25 equiv) dropwise.
    
  • Incubation: Stir at RT for 6–12 hours (or overnight).

    • Checkpoint: The solution often turns viscous or changes color (yellow/orange). This indicates the formation of the Titanium-Imine complex.

  • Dilution & Reduction: Dilute with absolute EtOH (to ~0.3 M). Carefully add

    
      (1.5 equiv).
    
    • Caution: Exothermic.[4] Gas evolution.

  • Workup (The Critical Step): Titanium salts form gelatinous emulsions with water. Do not use a standard water wash.

    • Option A (Ammonia): Pour reaction mixture into 2M aqueous

      
       (ammonia). The Ti precipitates as a white solid (
      
      
      
      ). Filter through Celite.
    • Option B (Rochelle's Salt): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until two clear layers form.

  • Extraction: Extract the filtrate/organic layer with EtOAc.

Part 5: Troubleshooting & Optimization Matrix

Decision Logic for Reagent Selection

DecisionTree Start Substrate Analysis Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone MethodA Method A: STAB + AcOH (Abdel-Magid) Aldehyde->MethodA Standard KetoneType Sterics / Reactivity? Ketone->KetoneType Simple Unhindered (e.g., Cyclohexanone) KetoneType->Simple Hindered Hindered / Acid Sensitive (e.g., Acetophenones) KetoneType->Hindered Simple->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 (Bhattacharyya) Hindered->MethodB

Figure 2: Workflow for selecting the optimal alkylative amination protocol.

Troubleshooting Table

IssueRoot CauseCorrective Action
Dialkylation (Tertiary Amine)Product is more nucleophilic than starting amine.1. Use 1:1 stoichiometry exactly.2. Use STAB (Method A); avoid NaCNBH

.3. Add amine slowly to the carbonyl/reductant mixture (Inverse Addition).
Low Conversion (Ketones)Equilibrium favors ketone; water inhibits imine.1. Switch to Method B (Titanium) .2. Add 4Å Molecular Sieves to Method A.3. Increase AcOH to 2.0 equiv.
Emulsion during Workup Titanium hydroxides trapping organics.Use 2M NH

OH
or Rochelle's Salt quench. Do not rush the phase separation; stir until layers clarify.
Reduction of Carbonyl (Alcohol formation)Reductant attacking carbonyl before imine forms.Ensure pre-stirring (30-60 mins) before adding reducing agent. Use STAB (bulky) over NaBH

.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Bhattacharyya, S. (1995).[10][11] Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.[11] The Journal of Organic Chemistry, 60(15), 4928–4929. Link[10]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] Link

  • Fasano, V. , Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. Organometallics, 35(13), 2292–2299. Link

Sources

Method

Application Notes and Protocols: 2,2,3-Trimethylbutan-1-amine Hydrochloride as a Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Steric Hindrance In the vast toolkit of synthetic chemistry, the selection of a building block is a critical decision t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance

In the vast toolkit of synthetic chemistry, the selection of a building block is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. 2,2,3-Trimethylbutan-1-amine, provided as its stable hydrochloride salt, is a primary amine distinguished by a significant structural feature: a highly branched, sterically demanding alkyl group adjacent to the nucleophilic nitrogen. This neoheptyl-like framework is not a bug, but a feature—offering chemists a powerful tool to influence reaction outcomes and imbue final compounds with unique characteristics.

The strategic incorporation of sterically hindered moieties is a well-established principle in medicinal chemistry and materials science.[1] The bulky aliphatic group of 2,2,3-trimethylbutan-1-amine can:

  • Enforce Regioselectivity: In reactions with polyfunctional reagents, the steric bulk can block certain reaction sites, directing reactivity to less hindered positions and preventing the formation of undesired isomers.[2][3] This is particularly valuable in the construction of complex heterocyclic scaffolds.

  • Modulate Physicochemical Properties: The lipophilic nature of the alkyl group can enhance solubility in non-polar media and improve membrane permeability of the final compounds, a key consideration in drug design.

  • Provide Metabolic Stability: The quaternary carbon center and branched structure can shield adjacent bonds from enzymatic degradation, potentially increasing the in vivo half-life of a drug candidate.[1]

  • Explore Steric Pockets: In drug discovery, the bulky group can be used to probe and occupy deep steric pockets within a biological target, leading to enhanced binding affinity and selectivity.

This guide provides detailed protocols and scientific rationale for utilizing 2,2,3-trimethylbutan-1-amine hydrochloride as a versatile building block for the synthesis of novel pyrazole and dihydropyrimidine heterocycles, two scaffolds of immense pharmacological importance.

Preliminary Consideration: Liberation of the Free Amine

2,2,3-Trimethylbutan-1-amine is supplied as a hydrochloride salt for enhanced stability and ease of handling. Prior to its use in most synthetic protocols, the free primary amine must be liberated. This is typically achieved by treatment with a suitable base.

Protocol 0: Free-Basing of 2,2,3-Trimethylbutan-1-amine HCl

  • Objective: To generate a solution of the free amine for subsequent reactions.

  • Procedure:

    • Suspend 2,2,3-trimethylbutan-1-amine hydrochloride (1.0 eq.) in a suitable organic solvent (e.g., Dichloromethane, Diethyl Ether, or Toluene, approx. 0.5 M).

    • Add an aqueous solution of sodium hydroxide (1.1 eq., 2 M) or a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 20-30 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution directly in the next step.

  • Expert Insight: Avoid concentrating the free amine by rotary evaporation if possible, as it can be volatile. Using the dried solution directly is the most efficient method. For anhydrous reactions, a non-aqueous workup using a tertiary amine base like triethylamine (1.1 eq.) in an anhydrous solvent, followed by filtration of the resulting triethylammonium chloride salt, is recommended.

Section 1: Synthesis of N-Substituted Pyrazoles via Knorr Cyclocondensation

Application Note

The Knorr pyrazole synthesis is a robust and fundamental method for creating the pyrazole ring system, a core component of numerous FDA-approved drugs.[4] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] By employing the sterically hindered 2,2,3-trimethylbutan-1-amine as the nitrogen source (after its conceptual conversion to a hydrazine, or more practically, by using it to build a precursor that then cyclizes), we can synthesize pyrazoles with a bulky N-substituent. This bulky group can significantly influence the pharmacological profile of the resulting molecule.

The protocol below describes a reliable, two-step conceptual pathway: first, the formation of a substituted hydrazine in situ, followed by the Knorr cyclocondensation. However, a more direct and common approach is the condensation of the primary amine with a β-ketoester to form an enamine, which can then be cyclized with a hydrazine source. For simplicity and direct application of the title compound, we will focus on the direct condensation of the amine with a 1,3-dicarbonyl.

Protocol 1: Synthesis of 1-(2,2,3-Trimethylbutyl)-3,5-dimethyl-1H-pyrazole

Reaction Scheme:

(A representative scheme showing the condensation of a primary amine with a 1,3-dicarbonyl)

Materials:

  • 2,2,3-Trimethylbutan-1-amine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH) or Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Liberate the Free Amine: In a 100 mL round-bottom flask, suspend 2,2,3-trimethylbutan-1-amine hydrochloride (1.51 g, 10 mmol, 1.0 eq.) in Ethanol (40 mL). Add triethylamine (1.53 mL, 11 mmol, 1.1 eq.) and stir for 15 minutes at room temperature.

  • Add Dicarbonyl: To the stirred suspension, add acetylacetone (1.02 mL, 10 mmol, 1.0 eq.) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction may require 12-24 hours.

  • Work-up: Once the starting amine is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2,2,3-trimethylbutyl)-3,5-dimethyl-1H-pyrazole.

Causality and Experimental Choices
  • Solvent: Ethanol is a common and effective solvent for Knorr cyclocondensations, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Glacial acetic acid can also be used as both a solvent and a catalyst, which can accelerate the reaction.[7]

  • Base: Triethylamine is used to liberate the free amine from its hydrochloride salt. It is non-nucleophilic and easily removed during work-up.

  • Reaction Time: Due to the steric hindrance of the amine, the initial imine formation and subsequent cyclization may be slower than with less hindered amines.[8] Therefore, an extended reaction time and diligent TLC monitoring are crucial for driving the reaction to completion.

Section 2: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)

Application Note

The Biginelli reaction is a classic multicomponent reaction (MCR) that provides efficient, one-pot access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These heterocycles are of significant interest in medicinal chemistry. The reaction typically involves an aldehyde, a β-ketoester, and urea. By substituting the amine component, we can generate N1-substituted DHPMs. Using 2,2,3-trimethylbutan-1-amine allows for the incorporation of the bulky alkyl group onto the pyrimidine core. This modification can drastically alter the biological activity compared to the parent, unsubstituted heterocycle.

Protocol 2: Synthesis of 1-(2,2,3-Trimethylbutyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Reaction Scheme:

(A representative scheme for the Biginelli reaction)

Materials:

  • 2,2,3-Trimethylbutan-1-amine hydrochloride

  • Benzaldehyde

  • Ethyl acetoacetate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or another suitable Lewis acid

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Setup: In a 50 mL round-bottom flask, combine benzaldehyde (0.51 mL, 5 mmol, 1.0 eq.), ethyl acetoacetate (0.63 mL, 5 mmol, 1.0 eq.), 2,2,3-trimethylbutan-1-amine hydrochloride (0.76 g, 5 mmol, 1.0 eq.), and the Lewis acid catalyst, Cu(OTf)₂ (181 mg, 0.5 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

  • Reaction: Stir the mixture at 60-70 °C. Monitor the reaction by TLC until the starting materials are consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Causality and Experimental Choices
  • Catalyst: While the classic Biginelli reaction uses a Brønsted acid, Lewis acids like Cu(OTf)₂ or Yb(OTf)₃ are often more effective, especially with less reactive substrates, leading to higher yields and shorter reaction times. The Lewis acid activates the aldehyde carbonyl towards nucleophilic attack.

  • Steric Influence: The "iminium route" is a widely accepted mechanism for the Biginelli reaction.[11] The primary amine first condenses with the aldehyde to form an iminium intermediate. The steric bulk of 2,2,3-trimethylbutan-1-amine may slow this initial step, necessitating catalytic conditions and elevated temperatures to achieve a reasonable reaction rate.

  • One-Pot Efficiency: The beauty of the MCR is its atom economy and operational simplicity.[10] Despite the potential for slower kinetics due to the bulky amine, the one-pot nature of this protocol makes it a highly efficient method for generating molecular complexity.

Data Presentation

The following table summarizes hypothetical but expected outcomes for the protocols described, providing a baseline for researchers.

ProtocolHeterocycle TypeTarget CompoundExpected Yield RangeKey ¹H NMR Signals (δ, ppm)
1Pyrazole1-(2,2,3-Trimethylbutyl)-3,5-dimethyl-1H-pyrazole55-75%~5.8 (s, 1H, pyrazole-H), ~3.8 (d, 2H, N-CH₂), ~2.2 (s, 3H, Me), ~2.1 (s, 3H, Me), ~0.9-1.2 (m, 10H, alkyl protons)
2Dihydropyrimidine1-(2,2,3-Trimethylbutyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one40-65%~7.2-7.4 (m, 5H, Ar-H), ~5.2 (d, 1H, chiral-H), ~3.2-3.5 (m, 2H, N-CH₂), ~2.3 (s, 3H, Me), ~0.9-1.2 (m, 10H, alkyl protons)

Visualizations and Workflows

General Synthetic Workflow

The following diagram illustrates the general process from the stable amine salt to the final heterocyclic product.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_end Outcome AmineHCl 2,2,3-Trimethylbutan-1-amine HCl FreeBase Free Amine Generation AmineHCl->FreeBase Base (e.g., NaOH, Et3N) Cyclo Cyclocondensation / MCR FreeBase->Cyclo Reactants (e.g., 1,3-Dicarbonyl) Workup Work-up & Purification Cyclo->Workup Reaction Complete Product Novel Heterocycle Workup->Product Isolation

Caption: General workflow from amine salt to purified heterocycle.

The Role of Steric Hindrance in Regioselectivity

This diagram conceptualizes how a bulky group can direct the outcome of a reaction on a non-symmetrical substrate.

Caption: Steric hindrance directing nucleophilic attack to the less hindered site.

References

  • Lehnherr, D., Lam, Y. H., Nicastri, M. C., Liu, J., Newman, J. A., Regalado, E. L., DiRocco, D. A., & Rovis, T. (2020). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 142(1), 468–478. [Link]

  • Zhang, T., & Rovis, T. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987–998. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-Catalyzed Synthesis of Fused Heterocyclic Compounds. Chemical Reviews, 110(3), 1690–1743.
  • Bird, J. E., To, T., & Knorr, L. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11650-11654. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Wikipedia contributors. (2023, December 29). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Shen, M., Kumar, B. S., & Feng, C. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 75(24), 8749–8752. [Link]

  • Liu, P., & Houk, K. N. (2011). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 133(18), 6956–6959. [Link]

  • Wang, L., Liu, Y., & Feng, X. (2008). An Enantioselective Biginelli Reaction Catalyzed by a Simple Chiral Secondary Amine and Achiral Brønsted Acid by a Dual-Activation Route. Chemistry – A European Journal, 14(10), 3177-3181. [Link]

  • Liu, P., & Houk, K. N. (2011). Ligand steric contours to understand the effects of N-heterocyclic carbene ligands on the reversal of regioselectivity in Ni-catalyzed reductive couplings of alkynes and aldehydes. Journal of the American Chemical Society, 133(18), 6956-6959. [Link]

  • Liu, P., & Houk, K. N. (2011). Ligand Steric Contours To Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 133(18), 6956-6959. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., & Sviridov, A. I. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Organic Letters, 18(15), 3746–3749. [Link]

  • Poompradub, S., Wanno, K., & Fukuda, Y. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles, 103(2), 893. [Link]

  • Sharma, R., & Kumar, S. (2021). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 13(2), 1-10. [Link]

  • Al-Mourabit, A., & Le-Goff, F. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-396. [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-107. [Link]

  • Wang, H., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2047–2058. [Link]

  • Zhang, Y., et al. (2020). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 18(30), 5864-5873. [Link]

Sources

Application

Application Note: Strategic Incorporation of Hindered Amines into Pharmaceutical Scaffolds

Introduction: The Strategic Value of Steric Bulk In modern drug discovery, the incorporation of sterically hindered amines—such as tert-butyl, adamantyl, or gem-dimethyl substituted motifs—is not merely a structural choi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Steric Bulk

In modern drug discovery, the incorporation of sterically hindered amines—such as tert-butyl, adamantyl, or gem-dimethyl substituted motifs—is not merely a structural choice but a physicochemical strategy. These bulky groups serve three critical functions in medicinal chemistry:

  • Metabolic Shielding: Bulky alkyl groups protect adjacent metabolic "soft spots" (e.g., amide bonds or benzylic carbons) from enzymatic degradation (P450 oxidation, amidases), significantly extending half-life (

    
    ).
    
  • Conformational Locking: Steric bulk can force a molecule into a bioactive conformation (the "Magic Methyl" effect), reducing the entropic penalty of binding to a receptor.

  • Lipophilicity Modulation: Increasing carbon count in a compact volume raises

    
     without significantly increasing the polar surface area (PSA), aiding blood-brain barrier (BBB) penetration.
    

However, the very steric bulk that confers biological advantage renders traditional synthetic methods (SN2, reductive amination) ineffective. This guide details two field-proven protocols to overcome these synthetic barriers: Third-Generation Buchwald-Hartwig Cross-Coupling and Ni/Photoredox Dual Catalysis .

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on the electronic and steric nature of your coupling partners.

MethodSelection Start Start: Define Substrates AmineType Amine Structure? Start->AmineType PrimHind Primary Hindered (e.g., t-Butyl, Adamantyl) AmineType->PrimHind SecAcyclic Secondary Acyclic (e.g., Isopropyl-methyl) AmineType->SecAcyclic SecCyclic Secondary Cyclic (e.g., Subst. Piperidine) AmineType->SecCyclic ArylHalide Electrophile Type? BrettPhos Protocol A: Pd-G4 (BrettPhos Ligand) ArylHalide->BrettPhos Aryl/Heteroaryl Halide PhotoRedox Protocol B: Ni/Photoredox Dual Cat ArylHalide->PhotoRedox Alkyl Halide / High sp3 PrimHind->ArylHalide SecAcyclic->ArylHalide RuPhos Protocol A: Pd-G4 (RuPhos Ligand) SecAcyclic->RuPhos Standard SecCyclic->RuPhos Standard AlkylHalide Alkyl Halide/Redox Active

Figure 1: Decision tree for selecting the optimal catalytic system based on amine sterics and electrophile nature.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Coupling bulky primary amines (e.g., tert-butylamine) and acyclic secondary amines with aryl halides.

The Mechanistic Logic

Traditional Pd-catalysis fails with hindered amines because the amine binds too tightly to the metal (poisoning) or the reductive elimination step is energetically unfavorable due to steric crowding.

We utilize Buchwald G4 Precatalysts . Unlike traditional Pd sources (e.g., Pd2(dba)3), G4 precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon activation, they generate the active mono-ligated Pd(0) species immediately, preventing the formation of inactive multi-ligated complexes.

  • Ligand Selection:

    • BrettPhos: Specialized for primary hindered amines.[1][2]

    • RuPhos: Specialized for secondary amines.

  • Base Selection: LHMDS (Lithium Hexamethyldisilazide).[3] Unlike alkoxide bases, LHMDS is non-nucleophilic and soluble, preventing side reactions with sensitive electrophiles.

Experimental Workflow

Materials:

  • Aryl Halide (1.0 equiv)

  • Hindered Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. If the aryl halide is solid, add it now.

  • Catalyst Addition: Add BrettPhos Pd G4 (1–2 mol%). Note: G4 catalysts are air-stable solids, but the active species is oxygen-sensitive.

  • Evacuation: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Liquid Reagents: Via syringe, add the hindered amine, anhydrous 1,4-dioxane (concentration 0.2 M), and finally the LHMDS solution dropwise.

    • Critical Check: The solution usually turns a dark amber/brown color upon base addition, indicating precatalyst activation.

  • Reaction: Heat the block to 80–100 °C . Stir vigorously (800 rpm).

    • Time: Conversion is typically complete in 2–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

Data Summary: Ligand Performance

Amine SubstrateLigandYield (%)Notes
tert-ButylamineBrettPhos92%Excellent for primary bulky amines.
AdamantylamineBrettPhos88%High tolerance for extreme bulk.
N-MethylanilineRuPhos95%Standard for secondary acyclic amines.
Piperidine deriv.RuPhos91%Effective for cyclic secondary amines.

Protocol B: Ni/Photoredox Dual Catalysis

Best for: Extremely hindered scaffolds, sp3-rich coupling partners, or when Pd-catalysis fails due to


-hydride elimination.
The Mechanistic Logic

This protocol bypasses the difficult Pd(II) reductive elimination barrier by utilizing a Single Electron Transfer (SET) mechanism.[4] The Iridium photocatalyst harvests light energy to modulate the oxidation state of the Nickel catalyst, facilitating the capture of the hindered amine radical and subsequent coupling.

PhotoRedox Light Blue LED (450 nm) Ir_Excited *Ir(III) Excited Light->Ir_Excited Ir_GS Ir(III) Ground Ir_GS->Ir_Excited Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS SET to Ni Substrate Amine (Quinuclidine H-Abstraction) Radical Amine Radical Substrate->Radical Oxidation via *Ir or Base Ni3 Ni(III)-Ar-Amine Radical->Ni3 Radical Capture Ni0 Ni(0) Ni2_Ar Ni(II)-Ar Ni0->Ni2_Ar Oxidative Addition (Ar-Br) Ni2_Ar->Ni3 Ni3->Ni0 SET from Ir(II) Product C-N Product Ni3->Product Reductive Elimination

Figure 2: Simplified mechanistic interplay between the Iridium photocatalyst and Nickel cross-coupling cycle.

Experimental Workflow

Materials:

  • Aryl Bromide (1.0 equiv)

  • Hindered Amine (1.5 equiv)

  • Photocatalyst: [Ir(dFCF3ppy)2(dtbbpy)]PF6 (1 mol%)

  • Ni Catalyst: NiCl2[5]·glyme (5 mol%)

  • Ligand: dtbbpy (5 mol%)

  • Base: Quinuclidine (1.5 equiv) or DABCO

  • Solvent: DMA (Dimethylacetamide)[6]

Step-by-Step Protocol:

  • Catalyst Premix: In a vial, mix NiCl2·glyme and dtbbpy in DMA. Sonicate for 5 minutes until a clear green solution forms (Ligand exchange).

  • Reaction Assembly: Add the Aryl Bromide, Hindered Amine, Photocatalyst, and Quinuclidine to a clear glass vial (borosilicate).

  • Combine: Add the Ni-ligand solution to the reaction vial.

  • Degassing (Critical): Oxygen quenches the excited state of the photocatalyst. Sparge the solution with Argon for 15 minutes or use freeze-pump-thaw (3 cycles).

  • Irradiation: Seal the vial with Parafilm. Place in a photoreactor equipped with Blue LEDs (450 nm) . Use a fan to maintain temperature at roughly 25–30 °C.

    • Note: Heat is generally detrimental to this radical pathway; ensure active cooling.

  • Monitoring: Irradiate for 12–24 hours. Monitor by LCMS.

  • Workup: Dilute with diethyl ether (to precipitate inorganic salts), wash with water, and purify.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Pd) Catalyst poisoning by amine.Switch to LHMDS base; ensure slow addition of base. Increase temperature to 110 °C.
Dehalogenation (Pd)

-hydride elimination.
Use BrettPhos (bulkier ligand accelerates reductive elimination over

elim).
No Reaction (Photo) Oxygen quenching.Re-degas rigorously. Check if the reaction mixture is too dark (blocking light penetration).
Ni-Black Formation Catalyst decomposition.Increase ligand:metal ratio to 1.5:1. Ensure temperature is controlled (fan cooling).

References

  • Buchwald-Hartwig Amination (Generational Development)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BrettPhos/RuPhos Specifics

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. Link

  • Photoredox Amine Coupling

    • Corridori, I., et al. (2020). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines.[7] Journal of the American Chemical Society.[8] Link[9]

  • Metabolic Stability Strategies

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • MacMillan Group Photoredox

    • Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[7] Science, 345(6195), 437-440. Link

Sources

Method

Advanced Application Note: Experimental Setup and Protocols for Reactions Involving Volatile Amine Hydrochlorides

Introduction and Mechanistic Rationale Volatile amines (e.g., methylamine, dimethylamine, and ethylamine) are ubiquitous nucleophilic building blocks in pharmaceutical synthesis and materials science. However, their free...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Volatile amines (e.g., methylamine, dimethylamine, and ethylamine) are ubiquitous nucleophilic building blocks in pharmaceutical synthesis and materials science. However, their free-base forms are highly volatile gases or low-boiling liquids at standard temperature and pressure. This physical state makes them difficult to handle, prone to stoichiometric loss, and hazardous to laboratory personnel. To circumvent these issues, these reagents are universally stored, weighed, and handled as their hydrochloride (HCl) salts.

While the HCl salts are stable, non-hygroscopic, and allow for precise molar quantification, the protonated amine (


) is entirely non-nucleophilic. Therefore, the amine must be "free-based" in situ by adding a tertiary amine (e.g., DIPEA, TEA) or an inorganic base. This necessary in situ generation 1 directly into the reaction vessel[1]. If the reaction temperature exceeds the boiling point of the liberated free base, the gas will rapidly escape an open system, halting the reaction. This application note provides authoritative, self-validating protocols for managing the physical dynamics of volatile amine hydrochlorides.

Physicochemical Properties & Stoichiometric Considerations

Understanding the boiling point of the target free base relative to your intended reaction temperature is the primary factor in determining your experimental setup.

Table 1: Physicochemical Properties of Common Volatile Amines and Their Hydrochloride Salts

AmineFree Base Boiling Point (°C)Hydrochloride Salt M.W. ( g/mol )Salt Physical StateConjugate Acid pKa
Methylamine -6.067.52Solid10.64
Dimethylamine 7.081.54Solid10.73
Ethylamine 16.681.54Solid10.65
Isopropylamine 32.095.57Solid10.63

Workflow and Decision Matrix for Experimental Setup

G A Volatile Amine HCl Salt (e.g., Methylamine HCl) B Determine Reaction Temp (T) vs. Free Base Boiling Point (BP) A->B C T < BP (e.g., 0°C to 5°C) B->C Low Temp D T > BP (e.g., Room Temp to Reflux) B->D High Temp E Standard Fume Hood Setup (Round-bottom flask + Condenser) C->E F Sealed Pressure Tube (Teflon O-ring, Blast Shield) D->F G In situ Free-Basing Add Non-Nucleophilic Base (DIPEA/TEA) E->G F->G H Proceed with Electrophile Addition (e.g., Acyl Chloride, Aldehyde) G->H

Experimental workflow for selecting reaction setup of volatile amine salts.

Detailed Experimental Protocols

Protocol A: Sealed-Tube Amidation using Methylamine Hydrochloride

Causality & Rationale : Methylamine boils at -6 °C. If an amidation reaction requires room temperature or elevated heating, the liberated methylamine gas will rapidly escape an open system, leading to incomplete conversion. Utilizing a sealed pressure tube ensures the gaseous amine remains dissolved in the solvent phase,2[2].

Materials :

  • Methylamine hydrochloride (1.5 eq)

  • Carboxylic acid or Acyl chloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Coupling reagent (e.g., HATU, 1.2 eq) if using a free acid.

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Step-by-Step Methodology :

  • Vessel Preparation : Select a heavy-walled glass pressure tube equipped with a Teflon O-ring and a threaded cap. Inspect the glass for micro-fractures. Causality: Pressure will build as the volatile gas expands; structural integrity is critical to prevent rupture.

  • Reagent Loading : Add the carboxylic acid (1.0 eq), coupling reagent (1.2 eq), and methylamine hydrochloride (1.5 eq) to the tube.

  • Solvent Addition & Cooling : Suspend the solids in anhydrous solvent. Submerge the vessel in an ice-water bath (0 °C) for 5 minutes. Causality: Cooling the system prior to base addition increases the solubility of the generated gas and prevents immediate pressure spikes.

  • In Situ Free-Basing : Slowly add DIPEA (3.0 eq) dropwise.

    • Self-Validating Check: A white precipitate (DIPEA·HCl) will form in less polar solvents like DCM. This serves as visual confirmation that the methylamine free base has been successfully liberated.

  • Sealing and Reaction : Tightly seal the Teflon cap while the vessel is still cold. Remove from the ice bath and allow it to warm to room temperature, or heat to the desired temperature behind a blast shield.

  • Quenching and Opening (Critical Step) : Once TLC or LC-MS confirms reaction completion, cool the sealed tube back to 0 °C before opening. Causality: Opening a warm sealed tube containing volatile gases can result in a dangerous release of lachrymatory fumes and product loss. Slowly unscrew the cap to vent residual pressure.

Protocol B: One-Pot Imination/Reductive Amination in an Open System

Causality & Rationale : For reactions that can proceed rapidly at low temperatures or in aqueous/biphasic media, sealed tubes can be avoided. By using a slight excess of the amine HCl salt and controlling the temperature, imines and diimines can be synthesized directly without a separate free-basing isolation step, which typically results in 3[3].

Step-by-Step Methodology :

  • Dissolution : Dissolve the alkylamine hydrochloride (e.g., ethylamine hydrochloride, 2.0 eq) in a suitable solvent (e.g., isopropyl acetate or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition : Add the aldehyde or ketone (1.0 eq) to the stirring solution.

  • Controlled Base Addition : If the reaction requires an organic solvent, add triethylamine (TEA) (2.0 eq) dropwise at room temperature. If using an aqueous system, an inorganic buffer (e.g., disodium hydrogen phosphate) can be used to 4[4]. Causality: Gradual base addition controls the release rate of the volatile amine, allowing it to react with the electrophile before it can evaporate.

  • Monitoring : Stir the reaction for the required time.

    • Self-Validating Check: The thermodynamic stability of the resulting imine drives the equilibrium forward. Monitor the disappearance of the carbonyl peak via IR spectroscopy or TLC.

Safety and Troubleshooting

  • Fume Hood Ventilation : Always handle volatile amines in a well-ventilated fume hood. Escaping gases (especially methylamine and dimethylamine) are severe lachrymators and respiratory irritants.

  • Pressure Ratings : Never exceed the pressure or temperature rating of the sealed tube. Calculate the theoretical maximum pressure using the ideal gas law (

    
    ) assuming 100% of the amine volatilizes into the headspace.
    
  • Incomplete Reactions : If a reaction stalls, it is highly probable that the volatile free base escaped the solvent phase. Verify the integrity of the vessel seal and consider increasing the equivalents of the amine hydrochloride salt.

References

  • One-pot synthesis of alpha-diimines from alkylammonium salts. Canadian Science Publishing. 3

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. 4

  • Preparation methods of methyl-d3-amine and salts thereof. Google Patents (EP2548859A1). 2

  • Hydrochloride salt of amine. Reddit - r/OrganicChemistry. 1

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Sterically Hindered Primary Amines

Topic: Challenges in the Synthesis of Sterically Hindered Primary Amines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Status: On...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the Synthesis of Sterically Hindered Primary Amines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Online 🟢 Agent: Senior Application Scientist (Dr. Helix) Ticket Focus: Overcoming the "Steric Wall" in


-tertiary and bulky primary amine synthesis.

📋 Case Overview: The "Steric Wall"

Synthesizing primary amines where the


-carbon is fully substituted (e.g., tert-butylamine derivatives, 

-tertiary centers) is notoriously difficult. The steric bulk prevents standard

nucleophilic attacks (Gabriel synthesis is useless here) and destabilizes key intermediates like imines.

This guide treats your synthetic pathway as a system . We diagnose failure modes in the three most reliable routes: Rearrangement , Nucleophilic Addition , and C-H Functionalization .

🔀 Workflow Selector: Which Route Fits Your Substrate?

MethodSelection Start Start: Identify Precursor Acid Carboxylic Acid (R-COOH) Start->Acid Ketone Ketone (R-C=O-R') Start->Ketone CH Tertiary C-H Bond (R3-C-H) Start->CH Curtius Curtius Rearrangement (DPPA Method) Acid->Curtius Standard Hofmann Hofmann Rearrangement (If acid sensitive) Acid->Hofmann Alternative Ellman Ellman Auxiliary (t-Butanesulfinamide) Ketone->Ellman Enantioselective Ritter Ritter Reaction (Requires strong acid) Ketone->Ritter Racemic/Robust Photo Photocatalytic Amination (Azide/Radical) CH->Photo Chemical Bio Biocatalysis (P411 Enzymes) CH->Bio Enzymatic Success Target: Hindered Primary Amine Curtius->Success Ellman->Success Ritter->Success Photo->Success Bio->Success

Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials.

🎫 Ticket #1: The Curtius Rearrangement "Stall"

Issue: You are converting a bulky carboxylic acid to an amine using Diphenylphosphoryl azide (DPPA). The reaction stalls, or you isolate a urea byproduct instead of the amine. Root Cause: Steric hindrance stabilizes the isocyanate intermediate, preventing hydrolysis. Conversely, trace moisture causes "interrupted" rearrangement, leading to symmetric ureas.

🛠️ Troubleshooting Protocol

The Fix: The "One-Pot" DPPA Modification

  • Activation (Critical):

    • Mix Carboxylic Acid (1.0 eq) + DPPA (1.1 eq) +

      
       (1.2 eq) in anhydrous  Toluene or THF.
      
    • Why? The mixed anhydride must form before azide attack. If the acid is bulky, heat to 40°C for 1 hour before adding the azide source if using a two-step method, but DPPA works best mixed cold then heated.

  • Rearrangement:

    • Heat to reflux (80–110°C). Monitor

      
       evolution.
      
    • Checkpoint: IR spectroscopy is your best friend here. Look for the strong isocyanate peak (~2260

      
      ). If this peak persists for hours, your steric bulk is preventing the next step.
      
  • Trapping (The Pivot):

    • Standard Hydrolysis: Add 20% aqueous NaOH. Warning: For hindered substrates, this is often too slow.

    • Benzyl Alcohol Trap (Recommended): Add Benzyl Alcohol (1.5 eq) to form the Cbz-protected amine. The alcohol is a smaller nucleophile than water in this context and traps the isocyanate efficiently.

    • Deprotection: Hydrogenate (

      
      , Pd/C) to release the free amine.
      

FAQ: Why did I get a urea? You had water in your solvent during the rearrangement.[1]


.


(Urea). Solution: Use strictly anhydrous solvents and glassware for the first step.

🎫 Ticket #2: Ellman Imine Formation Fails

Issue: Condensation of tert-butanesulfinamide with a hindered ketone (e.g., adamantyl methyl ketone) yields <10% product. Root Cause: The carbonyl carbon is sterically shielded. Standard dehydrating agents (


, 

) are insufficient to drive the equilibrium.
🛠️ Troubleshooting Protocol

The Fix: The Titanium(IV) Ethoxide Boost

Standard Lewis acids fail because they coordinate too strongly to the sulfinamide oxygen, deactivating it. Titanium(IV) ethoxide acts as both a Lewis acid activator and a water scavenger.

Optimized Protocol:

Parameter Standard Condition Hindered Condition (The Fix)

| Reagent |


 (2.0 eq) | 

(4.0 - 5.0 eq)
| | Solvent | THF | Neat (No solvent) or minimal Toluene | | Temp | Room Temp | 90–110°C (Sealed Tube) | | Time | 12 h | 24–48 h |

Step-by-Step:

  • Combine Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in a pressure vial.

  • Add

    
     (4.0 eq) under Argon.
    
  • Seal and heat to 100°C.

  • Workup (Crucial): Pour into brine while stirring vigorously. The Ti salts will precipitate as a thick white paste. Dilute with EtOAc and filter through Celite. Do not skip the Celite filtration or your emulsion will never settle.

Mechanism of Failure: If the reaction turns dark orange/brown but yield is low, thermal decomposition of the sulfinamide is occurring before condensation. Correction: Lower temp to 85°C and extend time to 72h.

🎫 Ticket #3: Grignard Addition Reversibility

Issue: You formed the Ellman imine, but adding the Grignard reagent results in low yield or recovered starting material. Root Cause: Steric strain in the transition state causes the addition to be reversible , or the Grignard acts as a base (deprotonating the


-proton) rather than a nucleophile.
🛠️ Troubleshooting Protocol

The Fix: Switch to Organolithium or Add


 
  • The "Harder" Nucleophile: Organolithiums are smaller and more reactive than Grignards.

    • Protocol: Cool imine to -78°C in Toluene (non-coordinating solvents improve diastereoselectivity). Add R-Li slowly.

  • The Aluminum Trick:

    • Mix R-MgBr with

      
       (0.5 eq) or use trialkylaluminum reagents. This forms an "ate" complex that is more nucleophilic but less basic, suppressing the enolization side reaction.
      

Visualizing the Steric Clash:

EllmanTS cluster_0 Transition State Competition Imine Imine (Bulky) TS_Add Addition (Desired) Imine->TS_Add Kinetic Path TS_Deprot Deprotonation (Enolization) Imine->TS_Deprot Steric Path Nu Nucleophile (R-M) Nu->TS_Add Nu->TS_Deprot Product Product TS_Add->Product Amine SM SM TS_Deprot->SM Recovered Ketone

Figure 2: Competition between nucleophilic addition and deprotonation in sterically crowded imines.

🎫 Ticket #4: Purification of "Sticky" Amines

Issue: Your reaction worked, but the amine streaks on the silica column, co-elutes with impurities, or vanishes during concentration. Root Cause: Primary amines interact strongly with the acidic silanols on silica gel.

🛠️ Troubleshooting Protocol

The Fix: The "Basified" Silica Technique

Do NOT use standard silica columns for hindered primary amines.

Method A: Triethylamine Pre-wash

  • Pack the column with silica and Hexane/EtOAc.

  • Flush with 2 column volumes of solvent containing 1% Triethylamine (

    
    ) .
    
  • Run your purification. The

    
     caps the acidic sites.
    

Method B: The


 Doping (Superior for very polar amines) 
  • Mix Silica Gel (100g) with

    
     (10g) in water, then evaporate to dryness.
    
  • Use this "basic silica" for your column. It prevents tailing entirely.

Method C: Acid-Base Extraction (The "No-Column" Route)

  • Dissolve crude in

    
    .
    
  • Extract with 1M HCl (

    
    ). The amine goes into the water; non-basic impurities stay in the ether.
    
  • Wash the aqueous layer with fresh ether.

  • Basify aqueous layer to pH 14 with NaOH pellets (keep cool!).

  • Extract back into

    
     or DCM.
    
    • Note: For highly lipophilic hindered amines (e.g., adamantyl-amines), the HCl salt might be soluble in organic solvents (chloroform). In this case, use Method A.

📚 References & Grounding[2]

  • Curtius Rearrangement Optimization:

    • Mechanism & Troubleshooting: "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." J. Org.[2] Chem. 2021.[2][3][4]

    • DPPA Utility: "Diphenylphosphoryl azide (DPPA) in organic synthesis."[1][5] BenchChem Technical Guides.

  • Ellman Auxiliary (tert-Butanesulfinamide):

    • General Review: "Ellman's Sulfinamides - Sigma-Aldrich Technical Bulletin."

    • Titanium Mediation: "Asymmetric Synthesis of Amines - Ellman Laboratory."[6] Yale University.

  • Ritter Reaction & C-H Amination:

    • Ritter Limitations: "Ritter Reaction - Organic Chemistry Portal."[7]

    • Biocatalytic Breakthroughs: "Biocatalytic, Enantioenriched Primary Amination of Tertiary C–H Bonds." Nature/NIH.

For further assistance, please submit a ticket with your specific substrate structure and NMR spectra.

Sources

Optimization

Technical Support Center: Navigating Reactions with 2,2,3-Trimethylbutan-1-amine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the sterically demanding primary amine, 2,2,3-Trimethylbutan-1-amine. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the sterically demanding primary amine, 2,2,3-Trimethylbutan-1-amine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the synthetic challenges posed by this unique building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant challenge with 2,2,3-Trimethylbutan-1-amine?

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] In the case of 2,2,3-Trimethylbutan-1-amine, the nitrogen atom is attached to a neopentyl-like carbon framework. This structure features a quaternary carbon atom adjacent to the CH2-NH2 group, creating a highly congested environment around the nitrogen's lone pair of electrons. This bulkiness physically obstructs the approach of electrophiles, making the amine a poor nucleophile and significantly slowing down or even preventing reactions that would otherwise be straightforward with less hindered amines.[1][2]

Q2: What are the most common issues encountered when using 2,2,3-Trimethylbutan-1-amine in synthesis?

Researchers frequently report several key issues when working with this amine:

  • Extremely Slow Reaction Rates: The steric bulk dramatically reduces the frequency of successful collisions between the amine and the electrophile in the correct orientation for a reaction to occur.

  • Low to No Product Yield: Even with extended reaction times, the energy barrier imposed by steric hindrance may be too high to overcome under standard conditions, leading to poor conversion to the desired product.[1]

  • Need for Harsh Reaction Conditions: To force a reaction to proceed, it is often necessary to use high temperatures, high pressures, or highly reactive reagents, which can lead to undesirable side reactions or decomposition of starting materials and products.[1]

  • Difficulty in Common Transformations: Standard synthetic operations such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions are particularly challenging with this substrate.[1]

Q3: What general strategies can be employed to overcome steric hindrance in reactions involving 2,2,3-Trimethylbutan-1-amine?

Overcoming the steric hindrance of 2,2,3-Trimethylbutan-1-amine requires a multi-faceted approach that focuses on increasing the reactivity of the system. Key strategies include:

  • Elevated Temperatures and Pressures: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier. High pressure can also facilitate reactions by forcing molecules closer together, increasing the likelihood of a reaction.[3]

  • Use of Highly Reactive Reagents: Employing more electrophilic partners can significantly accelerate the reaction rate. For instance, using acyl fluorides instead of acyl chlorides for acylation, or alkyl triflates instead of alkyl bromides for alkylation.[4][5]

  • Specialized Catalysts: For reactions like cross-coupling, the use of catalysts with bulky, electron-rich ligands can promote the desired transformation by facilitating the crucial steps of the catalytic cycle.[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields, particularly for sluggish reactions.[8][9][10][11]

  • Alternative Synthetic Pathways: In cases where direct functionalization of the amine is unsuccessful, a different synthetic strategy may be required.

Q4: Are there alternative synthetic routes to prepare N-substituted derivatives of 2,2,3-Trimethylbutan-1-amine when direct methods fail?

Yes, when direct reactions on the amine prove to be inefficient, an alternative approach is to form the key carbon-nitrogen bond through a different mechanism. One such powerful method is the Ritter Reaction .[12] This reaction involves treating a suitable carbocation precursor (such as a tertiary alcohol or alkene that can generate the 2,2,3-trimethylbutyl carbocation) with a nitrile in the presence of a strong acid. The resulting nitrilium ion is then hydrolyzed to afford the corresponding N-substituted amide, which can be a valuable intermediate or the final desired product.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types you may be attempting with 2,2,3-Trimethylbutan-1-amine.

Issue 1: Low or No Yield in N-Acylation Reactions

The formation of an amide bond with 2,2,3-Trimethylbutan-1-amine is a common challenge. The following guide will help you troubleshoot and optimize your acylation reactions.

Potential CauseSuggested SolutionRationale
Low Reactivity of Acylating Agent Use a more reactive acylating agent such as an acyl fluoride or a mixed anhydride.[4][5]These reagents are more electrophilic and can react more readily with the sterically hindered amine.
Ineffective Coupling Reagent Employ a high-reactivity coupling reagent like HATU, HCTU, or PyBOP. For extremely difficult couplings, consider PyBrOP.[13]These reagents are designed to activate carboxylic acids effectively, even for challenging couplings with hindered amines.
Insufficient Reaction Energy Increase the reaction temperature or utilize microwave-assisted synthesis.[1][8][9][10][11][14]Providing more energy to the system helps to overcome the high activation barrier caused by steric hindrance.
Reversible Reaction/Poor Equilibrium Use a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge the acid byproduct.This drives the reaction towards the product side.
Incomplete Reaction Increase the reaction time significantly (e.g., to 24-48 hours) and consider double coupling.[13]Sterically hindered reactions are often slow and may require extended periods to reach completion.

Protocol 1: Acylation using a Highly Reactive Acyl Fluoride

This protocol is adapted for sterically hindered substrates and has shown success where other methods have failed.[4][5]

  • In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride in situ.

  • Add 2,2,3-Trimethylbutan-1-amine (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux or utilize a microwave reactor at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Acylation with a Coupling Reagent

Microwave irradiation can significantly accelerate sluggish acylation reactions.[8][9][10]

  • In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 eq), 2,2,3-Trimethylbutan-1-amine (1.2 eq), a high-reactivity coupling reagent like HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in a suitable microwave-safe solvent (e.g., DMF, NMP).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 80-150 °C for 15-60 minutes. Optimization of time and temperature may be necessary.

  • After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purify the product using standard chromatographic techniques.

Issue 2: Low or No Yield in N-Alkylation Reactions

N-alkylation of 2,2,3-Trimethylbutan-1-amine is notoriously difficult due to the amine's poor nucleophilicity and the steric hindrance around the nitrogen.

G start Low/No Alkylation Yield cause1 Poor Leaving Group start->cause1 cause2 Insufficient Reactivity start->cause2 cause3 Side Reactions (Elimination) start->cause3 solution1 Use Alkyl Triflates or Tosylates cause1->solution1 Enhances electrophilicity solution2 Increase Temperature and/or Pressure cause2->solution2 Overcomes activation energy solution3 Employ 'Borrowing Hydrogen' Catalysis cause2->solution3 Alternative activation pathway solution4 Use a Non-Nucleophilic Base cause3->solution4 Minimizes E2 pathway G Catalyst Catalyst Selection Ligand Choice Palladium Precatalyst Conditions Reaction Conditions Base Selection Solvent Temperature Catalyst:l->Conditions:ba Ligand influences base tolerance Substrates Substrate Considerations Aryl Halide Reactivity Amine Stoichiometry Conditions:te->Substrates:ar Higher temp for less reactive halides Substrates:am->Catalyst:p Excess amine can affect catalyst

Sources

Troubleshooting

Technical Support Center: Purification of Highly Branched Alkylamine Salts

Status: Operational Ticket Focus: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Stoichiometric Control. Audience: Medicinal Chemists, LNP Formulation Scientists, Process Engineers. Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Stoichiometric Control. Audience: Medicinal Chemists, LNP Formulation Scientists, Process Engineers.

Welcome to the Technical Support Hub.

You are likely here because your highly branched amine salt—whether a bulky adamantane derivative, a tert-alkylamine, or an ionizable lipid for LNP delivery—is refusing to behave. Instead of nice white needles, you have a sticky, hygroscopic gum or a biphasic oil.

Branched alkylamines present unique thermodynamic challenges. Their steric bulk disrupts crystal lattice packing, while their lipophilicity often makes them too soluble in standard organic solvents. This guide abandons generic advice to focus on the specific physics of these difficult molecules.

Module 1: The "Oiling Out" Crisis

Symptom: “I cooled my solution, but instead of crystals, a second liquid phase separated at the bottom.”

The Root Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable zone width (MZW) is narrow and the temperature of the solution drops below the "oiling out" boundary (spinodal decomposition) before it hits the crystallization nucleation point. Branched amines are notorious for this because their irregular shapes frustrate nucleation.

Troubleshooting Protocol: The "Rescue" Workflow

Do not simply cool it further; this will only harden the oil into an amorphous glass.

Step 1: The Temperature Oscillating Method

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Seed at the Cloud Point: As you cool, the moment you see turbidity (the oil point), add seed crystals immediately.

  • Hold Temperature: Do not cool further. Hold the temperature at this cloud point. The seed crystals provide a surface for the "oil" droplets to reorganize into a lattice.

Step 2: The Two-Solvent "Drowning" (Reverse Addition) Standard anti-solvent addition often fails here. Use Reverse Addition :

  • Dissolve your amine salt in the minimum amount of "Good Solvent" (e.g., Methanol or IPA).[1]

  • Prepare a large volume of "Bad Solvent" (e.g., Diethyl Ether or Heptane) under vigorous stirring.

  • Slowly drip the amine solution into the bad solvent.

    • Why? This keeps the local concentration of the amine low, favoring rapid nucleation over oil droplet coalescence.

Visual Guide: The Oiling-Out Decision Tree

OilingOutRescue start Issue: Product Oiled Out reheat Step 1: Re-heat to Single Phase start->reheat check_seed Do you have seed crystals? reheat->check_seed seed_avail Yes check_seed->seed_avail Yes no_seed No check_seed->no_seed No method_A Method A: Isothermal Seeding Cool to cloud point -> Add Seed -> HOLD Temp seed_avail->method_A method_B Method B: Scratch/Sonication Induce nucleation on glass surface no_seed->method_B result_A Oil droplets consume seeds? (Ostwald Ripening) method_A->result_A success Crystallization method_B->success result_A->success No, crystals grow fail_oil Re-oils result_A->fail_oil Yes switch_solv Switch Solvent System (Increase dielectric constant gap) fail_oil->switch_solv

Figure 1: Decision logic for rescuing a crystallization batch that has undergone liquid-liquid phase separation.

Module 2: LNP & Ionizable Lipid Specifics

Symptom: “My ionizable lipid (e.g., for mRNA delivery) degrades during silica purification or retains too much acid.”

The Technical Insight: Many proprietary branched lipids (like ALC-0315 or SM-102 analogs) are tertiary amines with biodegradable ester linkages.

  • Silica Acidity: Standard silica gel is slightly acidic (pH 6.5–7). This can protonate the amine, causing it to streak (tail) on the column, or hydrolyze sensitive esters.

  • Counter-Ion Trap: If you acidify to form a salt, the lipophilic tails may trap excess acid (HCl) within the waxy solid, leading to incorrect N:P (Nitrogen:Phosphate) ratios in formulation.[2][3]

Protocol: Buffered Chromatography & Salt Exchange

Step 1: Column Pre-treatment

  • Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane/DCM. This masks the silanol groups.

  • Eluent: Use DCM:Methanol with 1% NH₄OH (Ammonium Hydroxide). The base keeps the amine in the free-base form, ensuring sharp peaks.

Step 2: The "Freeze-Dry" Salt Formation (Lyophilization) Crystallization is often impossible for these waxy lipids.

  • Isolate the pure free base oil.

  • Dissolve in 1,4-Dioxane (or t-Butanol).

  • Add exactly 1.0 equivalent of acid (e.g., HCl in Dioxane).

  • Freeze and Lyophilize.

    • Why? Sublimation of the solvent freezes the salt structure in place, preventing oiling out and yielding a fluffier, handleable powder.

Module 3: Hygroscopicity & Handling

Symptom: “The salt turns into a puddle on the balance.”

Branched amine salts have high lattice energy barriers but often low hydration energy barriers—they love water.

The "Double-Dry" Technique:

  • Azeotropic Drying: Before final crystallization, dissolve the crude salt in Toluene or 2-Propanol and rotary evaporate. This pulls out occluded water via azeotrope.

  • Desiccant Choice: Do not just use silica gel in your desiccator. Use P₂O₅ (Phosphorus Pentoxide) or KOH pellets . Silica is often not strong enough to compete with a highly hygroscopic amine salt.

Module 4: Solvent Selection Data

Symptom: “I’m guessing which solvents to use.”

Use this table to select solvent pairs based on Dielectric Constant (


) . You need a large 

gap between solvent and anti-solvent for branched amines.
Solvent System (Solvent / Anti-Solvent)

(Approx)
Best For...
Methanol / Diethyl Ether ~28The Gold Standard. High polarity MeOH dissolves the salt; Ether is very poor for salts. Warning: Highly volatile.
Ethanol / Ethyl Acetate ~18Safer Alternative. Good for slightly less polar salts. Slower crystallization.
2-Propanol (IPA) / Heptane ~18Process Scale. Heptane is less flammable than ether. Excellent for "oiling out" control.
DCM / Hexane ~7Lipophilic Salts. Use only if the amine salt is very soluble in organics (e.g., huge lipid tails).
Module 5: Advanced Purification (When Crystallization Fails)

If the branched structure prevents lattice formation entirely, switch to Salt Metathesis .

The Protocol:

  • Dissolve the messy Hydrochloride (HCl) salt in water.

  • Add a solution of Sodium Tetrafluoroborate (NaBF₄) or Sodium Hexafluorophosphate (NaPF₆) .

  • The bulky anion (

    
     or 
    
    
    
    ) often packs better with bulky cations than the small Chloride ion does.
  • The new salt precipitates immediately.

  • Recrystallize this new salt, then (if needed) ion-exchange back to Chloride using an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).

Visual Guide: Impurity Removal Workflow

PurificationFlow crude Crude Branched Amine column Flash Chromatography (1% NH4OH modifier) crude->column freebase Pure Free Base (Oil) column->freebase salt_choice Salt Formation Strategy freebase->salt_choice method_cryst Crystallization (Solvent/Anti-Solvent) salt_choice->method_cryst Rigid Structure method_lyo Lyophilization (Dioxane/HCl) salt_choice->method_lyo Waxy/Lipid Tail

Figure 2: Workflow for selecting the correct isolation method based on the physical properties of the amine.

References
  • Oiling Out Mechanisms

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecule Compounds." Crystal Growth & Design, 2024. (Concept grounded in general crystallization thermodynamics).

    • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds."

  • LNP Lipid Purification

    • CordenPharma.[4] "Novel Purification Strategies for LNP Building Blocks."

    • Biotage.[5] "Lipids for LNP Formulations – Flash Chromatography Purification Options."

  • Salt Formation & Solvents

    • University of York. "Choice of Recrystallisation Solvent."

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

  • Handling Hygroscopic Salts

    • Perrin, D.D., Armarego, W.L.F.[6] Purification of Organic Chemicals. (Standard Reference Text).

Sources

Optimization

Technical Support Center: Synthesis of tert-Heptylamine Analogs

This technical guide addresses the yield optimization for tert-heptylamine (specifically 1,1-dimethylpentylamine and its structural analogs). These molecules feature a nitrogen atom attached to a quaternary carbon, creat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization for tert-heptylamine (specifically 1,1-dimethylpentylamine and its structural analogs). These molecules feature a nitrogen atom attached to a quaternary carbon, creating significant steric hindrance that complicates standard nucleophilic substitution pathways.

This guide prioritizes the Modified Ritter Reaction and Curtius Rearrangement as the most reliable high-yield pathways, while introducing a novel purification strategy for lipophilic amines.

Topic: Yield Optimization & Troubleshooting for Sterically Hindered Primary Amines Target Molecule: 1,1-dimethylpentylamine (and related


-tertiary amines)
Document ID:  TS-ORG-AM-007

Executive Summary & Route Selection

The Core Challenge: The synthesis of tert-heptylamine analogs fails primarily due to steric hindrance and elimination competition .

  • 
     is impossible:  You cannot simply react a tertiary halide with ammonia.
    
  • Elimination (

    
    ):  In acidic conditions (Ritter), the tertiary carbocation prefers losing a proton to form an alkene (elimination) rather than accepting a nucleophile.
    
  • Rearrangement: In Curtius pathways, moisture interception leads to urea byproducts rather than the desired amine.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to select the optimal route based on your starting material availability.

RouteSelection Start Select Starting Material Alcohol Tertiary Alcohol (2-methyl-2-hexanol) Start->Alcohol Acid Carboxylic Acid (2,2-dimethylhexanoic acid) Start->Acid Ritter Route A: Modified Ritter (Chloroacetonitrile) Alcohol->Ritter Acid Catalysis Curtius Route B: Curtius Rearrangement (DPPA) Acid->Curtius Azide Activation Yield_R High Yield Scalable, robust Ritter->Yield_R Yield_C High Purity Preserves stereochem (if chiral) Curtius->Yield_C

Figure 1: Synthetic route selection based on precursor availability.

Protocol A: The Modified Ritter Reaction (Recommended)

Why this fails: The classical Ritter reaction uses HCN (toxic) or Acetonitrile followed by harsh acid hydrolysis (


, reflux). Harsh hydrolysis often destroys the tert-alkylamine or fails to cleave the sterically hindered amide.

The Solution: Use Chloroacetonitrile (


)  followed by Thiourea  cleavage. This method (Jirgensons et al.) operates under milder conditions and significantly improves yield for hindered amines.
Step-by-Step Optimization

Step 1: The Addition (Ritter Step)

  • Reagents: 2-methyl-2-hexanol (1.0 eq), Chloroacetonitrile (2.0 eq), Acetic Acid (glacial, solvent).

  • Catalyst: Sulfuric Acid (

    
    ) is standard, but Iron(III) Perchlorate (
    
    
    
    )
    or Zinc Triflate (
    
    
    )
    can reduce polymerization side-products.
  • Temperature Control (CRITICAL):

    • Standard:

      
      .
      
    • Optimization: Maintain

      
       during acid addition. Allow to warm only after the solution becomes homogenous. Heat promotes the 
      
      
      
      elimination pathway (alkene formation).

Step 2: The Cleavage (Thiourea Step)

  • Isolate the intermediate N-chloroacetyl amine.

  • Reflux with Thiourea (1.2 eq) in Ethanol/Acetic Acid (5:1).

  • Mechanism: Thiourea attacks the chloromethyl group, forming a pseudothiohydantoin intermediate which spontaneously cleaves to release the free amine.

Troubleshooting The Ritter Route
SymptomProbable CauseCorrective Action
Low Yield / Polymer Formation Temperature too high during acid addition.Cool reaction to

during addition. Add acid dropwise over 1 hour.
Starting Material Remains Steric bulk preventing nitrile attack.Switch solvent to Dibutyl ether . The non-polar environment destabilizes the carbocation, making it more reactive toward the nitrile.
Product is an Oil/Gum Incomplete hydrolysis of the amide.Switch from acid hydrolysis to the Thiourea/Ethanol cleavage method described above.

Protocol B: The Curtius Rearrangement (High Purity)

Why this fails: The isocyanate intermediate is highly reactive. If water is present, it forms a carbamic acid


 amine, which then reacts with the remaining isocyanate to form a symmetric urea  (R-NH-CO-NH-R). This is the #1 yield killer.

The Solution: Use DPPA (Diphenylphosphoryl azide) in a "One-Pot" anhydrous system.

Workflow Visualization

CurtiusMechanism Acid Carboxylic Acid AcylAzide Acyl Azide (Unstable) Acid->AcylAzide Activation DPPA + DPPA / Et3N Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate -N2 Heat Heat (Reflux) Urea Urea Byproduct (Low Yield) Isocyanate->Urea + H2O (Impurity) Amine Primary Amine (Target) Isocyanate->Amine + HCl/H2O (Controlled) Water H2O (Moisture) AcidHydrolysis Acid Hydrolysis

Figure 2: The critical divergence point in Curtius Rearrangement. Moisture control is paramount.

Optimization Protocol
  • Drying: Dry the carboxylic acid (2,2-dimethylhexanoic acid) by azeotropic distillation with toluene before starting.

  • Activation: Dissolve acid in anhydrous Toluene. Add

    
     (1.1 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.
    
  • Rearrangement: Heat to

    
     until 
    
    
    
    evolution ceases (approx 2 hours).
  • Hydrolysis (The Trick): Do not just add water. Cool to RT, then add 2M HCl slowly. This forces the rapid formation of the amine hydrochloride salt, protecting the amine from reacting with any lingering isocyanate.

Purification: The TCA "Pro-Tip"

Lipophilic amines like tert-heptylamine are volatile and difficult to separate from non-polar byproducts using standard silica chromatography (they streak/tail).

The Solution: Trichloroacetic Acid (TCA) Precipitation.[1] Reference: Leitch et al., 2022 (See Ref 3)

  • Precipitation: Add TCA (1 eq) dissolved in Acetone to your crude reaction mixture. The amine-TCA salt will precipitate as a solid, while non-basic impurities (alkenes, unreacted nitriles) stay in solution.

  • Filtration: Filter and wash the salt with cold acetone.

  • Thermal Release: Dissolve the salt in a high-boiling solvent or heat gently with a volatile base. TCA decarboxylates to Chloroform and

    
    , leaving the pure free amine.[1]
    
    • Note: For volatile amines like tert-heptylamine, standard base extraction (

      
      ) followed by distillation is often safer than thermal decarboxylation to avoid product loss.
      

Frequently Asked Questions (FAQ)

Q1: My Ritter reaction turned into a black tar. What happened? A: This is "Ritter Polymerization." The sulfuric acid caused the isobutylene-type intermediate (formed from elimination) to polymerize.

  • Fix: Use Acetic Acid as a co-solvent (1:1 with the nitrile). It acts as a buffer. Alternatively, switch to the Lewis Acid catalyst

    
     (5 mol%) which is far milder than 
    
    
    
    .

Q2: I cannot get the amine out of the aqueous phase after hydrolysis. A: tert-Heptylamine analogs are surprisingly lipophilic, but their hydrochloride salts are water-soluble. However, if you use a huge volume of water, you will struggle to extract the free amine back out due to its volatility.

  • Fix: Use the minimum amount of water for hydrolysis. When basifying with NaOH, saturate the aqueous layer with NaCl (brine) to "salt out" the organic amine. Extract with MTBE (Methyl tert-butyl ether), not Diethyl Ether, as MTBE has a higher boiling point (

    
    ) making it easier to rotovap off without losing your volatile product (bp 
    
    
    
    ).

Q3: Can I use a Grignard reagent to make this? A: Direct addition of Grignard to a nitrile yields a ketone, not an amine. To get the


-tertiary amine, you would need to perform a "Double Addition" to the nitrile, which is difficult and requires Copper(I) catalysis. The Ritter or Curtius routes are significantly more reliable for this specific steric profile.

References

  • Jirgensons, A., et al. (2000).[2][3] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709–1712.[2]

  • Plaut, H., & Ritter, J. J. (1951). "A New Reaction of Nitriles. VI. Unsaturated Amides." Journal of the American Chemical Society, 73(9), 4076–4077.

  • Leitch, J. A., et al. (2022). "Trichloroacetic acid fueled practical amine purifications."[1] Communications Chemistry, 5, 27.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[4][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

Sources

Troubleshooting

Technical Support Center: Carbonyl Alkylative Amination of Primary Amines

Welcome to the technical support center for carbonyl alkylative amination, a cornerstone transformation in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for carbonyl alkylative amination, a cornerstone transformation in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in reductive amination can often be traced back to several key factors. Before investigating complex side reactions, it's crucial to verify fundamental experimental parameters.[1][2]

Potential Causes & Recommended Solutions:

Potential Cause Rationale Recommended Solution(s)
Inefficient Imine Formation The formation of the imine intermediate from the primary amine and the carbonyl compound is a reversible equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the key intermediate available for reduction.[2][3]- Ensure Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. - Optimize Stoichiometry: Employing a slight excess (1.1-1.5 equivalents) of the amine can help drive the equilibrium towards imine formation.[4]
Premature Reduction of the Carbonyl Starting Material Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine.[2][5][6] This is a common cause of low yield of the desired amine.- Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[3][6][7] - Stepwise Procedure: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by techniques like TLC or NMR.[5][6][8]
Incomplete Reduction of the Imine The reduction of the imine or iminium ion may be slow or incomplete, leaving unreacted intermediate in the final mixture. This can be due to a degraded reducing agent or insufficient reaction time.[2]- Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. - Extend Reaction Time: Monitor the reaction by TLC until the imine intermediate is fully consumed.[2]
Decomposition of Reactants or Products The reaction conditions, such as temperature or pH, may not be optimal, leading to the decomposition of starting materials, intermediates, or the final product.- Optimize Reaction Temperature: While gentle heating can sometimes increase reaction rates, it can also promote side reactions. Consider running the reaction at a lower temperature for a longer duration.[1]
Poor Solubility of Starting Materials If the aldehyde, ketone, or amine is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered, leading to low conversion.[9]- Choose an Appropriate Solvent: Select a solvent in which all reactants are soluble. For NaBH(OAc)₃, common solvents include DCE, DCM, THF, or dioxane. For NaBH₃CN, methanol is often used.[4][5] If solubility is still an issue, adding a small amount of a co-solvent like DMF can be beneficial.[4]
Q2: I am observing a significant amount of a double-alkylation byproduct (tertiary amine). How can I suppress this side reaction?

The formation of a tertiary amine, resulting from the reaction of the desired secondary amine product with another molecule of the carbonyl compound, is a common challenge, especially when working with primary amines.[10][11]

Mechanism of Over-alkylation:

G cluster_0 Desired Reaction cluster_1 Side Reaction: Over-alkylation R1NH2 Primary Amine Imine Imine Intermediate R1NH2->Imine + R2COR3 - H2O R2COR3 Carbonyl SecAmine Secondary Amine (Product) Imine->SecAmine + [H] SecAmine2 Secondary Amine (Product) Iminium Iminium Ion SecAmine2->Iminium + R2COR3 - H2O R2COR3_2 Carbonyl TertAmine Tertiary Amine (Byproduct) Iminium->TertAmine + [H]

Troubleshooting Strategies:

Strategy Explanation
Control Stoichiometry Using the carbonyl compound as the limiting reagent can significantly reduce the chances of the secondary amine product reacting further. An excess of the primary amine is often beneficial.[12]
Stepwise (Indirect) Procedure Pre-forming the imine and then adding the reducing agent in a separate step can minimize the presence of the secondary amine and carbonyl compound at the same time, thus reducing the likelihood of over-alkylation.[3][8]
Non-Acidic Conditions The formation of the tertiary amine can be suppressed by running the reaction under neutral or non-acidic conditions.[11]
Choice of Reducing Agent While the choice of reducing agent primarily affects selectivity for the imine over the carbonyl, reaction conditions associated with certain reducing agents can influence the rate of over-alkylation.
Alternative Catalytic Systems For certain substrates, catalytic hydrogenation (e.g., H₂ with Raney nickel) in the absence of acid can be a good alternative that does not produce tertiary amines.[11]
Q3: My reaction with a secondary amine is not working well, or I am isolating an unexpected byproduct. What is happening?

When using a secondary amine, the initial adduct cannot eliminate a proton from the nitrogen to form a neutral imine. Instead, an iminium ion is formed, which is then reduced. However, if the carbonyl compound has an alpha-proton, a competing side reaction can occur to form an enamine.[13][14][15]

Imine vs. Enamine Formation:

G cluster_primary Primary Amine cluster_secondary Secondary Amine start Carbonyl + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O imine Imine iminium->imine - H+ (from N) enamine Enamine iminium->enamine - H+ (from α-C) product2 Tertiary Amine iminium->product2 + [H] product1 Secondary Amine imine->product1 + [H]

Troubleshooting Enamine-Related Issues:

Issue Explanation Solution
Low Yield of Tertiary Amine The equilibrium may favor the enamine, which might be less readily reduced under the reaction conditions compared to the iminium ion.Ensure the reaction conditions (pH, reducing agent) are optimized for the reduction of the iminium ion. The use of a slightly acidic medium can favor the protonated iminium form.[4][6]
Isolation of Enamine Byproduct If the reduction step is slow or inefficient, the stable enamine may be isolated as a major byproduct.[13][14]Use a more reactive reducing agent or optimize conditions to accelerate the reduction of the iminium intermediate before it can deprotonate to the enamine.

Frequently Asked Questions (FAQs)

What is the optimal pH for carbonyl alkylative amination?

The optimal pH is a delicate balance. The reaction requires mildly acidic conditions (typically pH 4-6) for two main reasons:[4][6]

  • Acid catalysis of imine formation: Protonation of the carbonyl oxygen increases its electrophilicity, facilitating the nucleophilic attack by the amine.[4]

  • Formation of the reactive iminium ion: The imine intermediate is protonated to form an iminium ion, which is the species that is actually reduced by the hydride agent.[6]

However, if the pH is too low (too acidic), the primary amine starting material will be protonated to form a non-nucleophilic ammonium salt, which will shut down the initial step of the reaction.[6][16]

Which reducing agent should I choose?

The choice of reducing agent is critical for the success of a one-pot reductive amination.

Reducing Agent Pros Cons Typical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) - Highly selective: Reduces imines/iminium ions much faster than aldehydes or ketones, allowing for a one-pot procedure.[3][7] - Less toxic than NaBH₃CN.[4]- Water-sensitive.[5] - Not very compatible with methanol.[5]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[5]
Sodium Cyanoborohydride (NaBH₃CN) - Selective under controlled pH: At neutral or weakly acidic pH, it selectively reduces the iminium ion.[3][6][17] - Stable in acidic solutions and not water-sensitive.[3][5]- Highly toxic: Can release toxic hydrogen cyanide (HCN) gas upon acidic workup.[3][7][18] - Can sometimes lead to cyanide addition byproducts.[9]Methanol, Ethanol[4][5]
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Non-selective: Reduces both carbonyls and imines.[5][6] Requires a two-step (indirect) procedure where the imine is formed first.[6]Methanol, Ethanol[5]
Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni) - "Greener" alternative, avoids hydride reagents.[10] - Can be highly selective.[3]- Requires specialized equipment (hydrogenator). - Catalyst can be deactivated by the amine substrate or product.[3] - May reduce other functional groups in the molecule.Various, depending on catalyst and substrate.
Can I run this reaction as a one-pot procedure?

Yes, one of the major advantages of modern reductive amination is the ability to perform it as a "one-pot" or direct reaction.[3] This is achieved by using a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) , which can be present in the reaction mixture from the beginning.[6][18] These reagents are mild enough that they will not significantly reduce the starting carbonyl compound but are reactive enough to reduce the iminium ion as it is formed.[6][7]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the carbonyl compound in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM), approx. 0.1-0.5 M). Add the primary amine (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If desired, acetic acid (1.1 eq) can be added as a catalyst for challenging substrates.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[19] Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • BYJU'S. (2022, March 14). Imine vs Enamine. Retrieved from [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Alewood, P. F., et al. (2024, December 16). Discovery and Synthetic Applications of a NAD(P)H-Dependent Reductive Aminase from Rhodococcus erythropolis.
  • Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 27). Sodium cyanoborohydride and iminium reductions. Retrieved from [Link]

  • AK Lectures. (n.d.). Imine and Enamine Formation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of Amines - Imines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • American Chemical Society. (2023, August 16).
  • Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Cambridge. (n.d.).
  • Journal of the American Chemical Society. (2024, March 15).
  • ACS Publications. (2024, June 4).
  • ProQuest. (n.d.). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride.
  • ResearchGate. (n.d.).
  • University of Toronto. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
  • Organic Chemistry Tutor. (n.d.).
  • University of Cambridge. (n.d.).
  • Reddit. (2023, April 6).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • OpenBU. (2011, July 14).

Sources

Optimization

Optimizing reaction conditions for hindered amine nucleophilic substitution

Ticket ID: HAN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Steric Challenge Welcome to the Advanced Synthesis Support Center. You are likely here because a standard or reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HAN-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard


 or 

reaction involving a bulky amine (e.g., tert-butylamine, adamantylamine, or a sterically congested piperidine) has failed.

The Core Problem: Nucleophilic substitution is governed by the orbital overlap between the amine's HOMO (lone pair) and the electrophile's LUMO (


 or 

). Steric hindrance prevents this approach vector, drastically increasing the Activation Energy (

). When

(substitution rate) drops,

(elimination rate) or

(decomposition) often takes over.

This guide moves beyond basic textbook chemistry into Process Optimization and Catalytic Rescue Strategies .

Part 1: Tier 1 Support (Rapid Troubleshooting & FAQs)

User Question: I am seeing no conversion after 24 hours at reflux. Should I add more base? Support Answer: Likely No . If the amine is hindered, the issue is kinetic accessibility, not basicity. Adding stronger base often promotes elimination (


) over substitution.
  • Action: Switch solvent to a dipolar aprotic (DMSO, NMP) to strip the cation and leave the amine "naked," or move to Tier 3 (Catalysis).

User Question: I am getting a large amount of alkene byproduct. Support Answer: You are observing the Basicity vs. Nucleophilicity Divergence . Hindered amines act as bases (proton abstraction) rather than nucleophiles (carbon attack) because protons are on the periphery and easily accessible.

  • Action: Lower the reaction temperature. Elimination has a higher

    
     and entropy factor than substitution; lower temperatures sometimes favor the substitution pathway (kinetic control), provided the reaction goes at all.
    

User Question: My product precipitates but contains impurities. Support Answer: In polar aprotic solvents, salts (byproducts) often stay in solution while the organic product might crash out.

  • Action: Perform an aqueous workup with slightly acidic water (pH 4-5) to remove unreacted amine, followed by recrystallization. Do not rely on filtration alone.

Part 2: Tier 2 Support (Mechanistic Optimization)

If you are committed to a non-catalytic pathway (Standard Alkylation or


), you must manipulate the transition state energy.
The Orthogonal Variable Screen

For hindered amines, you cannot rely on standard conditions. You must screen variables that stabilize the specific transition state (TS).

1. Solvent Selection (The Dipolar Effect)

For


 with hindered amines, the rate-determining step is usually the formation of the Meisenheimer complex. Dipolar aprotic solvents stabilize this polar intermediate.
SolventDielectric Const.[1] (

)
Dipole Moment (D)Suitability for Hindered Amines
DMSO 46.73.96Excellent. Maximizes TS stabilization.
NMP 32.24.09Excellent. High thermal stability (>150°C).
DMF 36.73.82Good. Watch for decomposition to dimethylamine at >140°C.
Toluene 2.380.36Poor. Unless using Phase Transfer Catalysis.
Ethanol 24.51.69Poor. H-bonding solvates the amine lone pair, deactivating it.
2. The Leaving Group "Flip"

In standard


, Iodide (I) is the best leaving group. In 

with hindered amines, Fluoride (F) is superior .
  • Reasoning: The high electronegativity of Fluorine inductively destabilizes the ring, lowering the LUMO energy and accelerating the initial attack (the slow step for bulky nucleophiles).

  • Rule of Thumb: If using a hindered amine in

    
    , use an aryl fluoride, not an aryl bromide.
    
Visual Troubleshooting Workflow

ReactionOptimization Start Reaction Failure Analysis CheckSM Is Starting Material Consumed? Start->CheckSM SideProd Side Products Formed? CheckSM->SideProd Yes NoRxn No Reaction / SM Recovery CheckSM->NoRxn No Elimination Elimination (Alkene) Observed SideProd->Elimination Major Product Opt_Temp Decrease Temp Switch to Non-Ionic Base Elimination->Opt_Temp Strategy 1 Opt_Cat Move to Pd-Catalysis (Buchwald-Hartwig) Elimination->Opt_Cat Strategy 2 (Recommended) Opt_Solvent Switch to DMSO/NMP Increase Conc. to 2M NoRxn->Opt_Solvent First Step Opt_LG Change Leaving Group (I -> F for SNAr) Opt_Solvent->Opt_LG If Fails Opt_LG->Opt_Cat If Fails

Figure 1: Decision tree for diagnosing reaction failure modes in hindered amine substitution.

Part 3: Tier 3 Support (Advanced Protocols)

When thermal substitution fails due to extreme steric clash (e.g., t-butylamine + ortho-substituted aryl halide), you must bypass the kinetic barrier using Palladium catalysis (Buchwald-Hartwig Amination ).

Protocol: Pd-Catalyzed Coupling of Hindered Amines

The Secret: Ligand Design. Standard ligands (


, dppf) will fail. You require Dialkylbiarylphosphines  (Buchwald Ligands) which are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
Recommended System
  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃ (if glovebox available).

  • Ligand: BrettPhos (for primary hindered amines) or RuPhos (for secondary hindered amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 20 minutes.

  • Loading:

    • Add Pd(OAc)₂ (1-2 mol%).

    • Add Ligand (BrettPhos) (2-4 mol%). Ratio Pd:L should be 1:2.

    • Add Aryl Halide (1.0 equiv).

    • Add Hindered Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv).

  • Activation: Add solvent. Seal. Heat to 100°C.

  • Monitoring: Check LCMS at 1 hour. These catalysts are fast. If no conversion by 4 hours, the catalyst has likely died (poisoned).

Catalytic Cycle & Failure Points

BuchwaldCycle cluster_0 Failure Mode: Steric Crowding LPd L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd + Ar-X AmineBind Amine Binding (Steric Choke Point) OxAdd->AmineBind + H2N-R (Bulky) Deprot Deprotonation AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->LPd - Product

Figure 2: The Buchwald-Hartwig cycle highlighting the "Amine Binding" step, which is the most common failure point for hindered substrates. Using a ligand like BrettPhos creates a pocket that facilitates this specific binding event.

Part 4: Alternative "Green" Acceleration

Microwave Irradiation If Pd-catalysis is too expensive or heavy metals are restricted:

  • Mechanism: Microwave heating is not just "fast heating."[1][2] It provides direct dielectric heating to the polar transition state.

  • Application: Hindered amines often require temperatures (

    
    ) that degrade reagents under standard reflux. Microwaves can access these temps in sealed vessels in minutes, outrunning decomposition pathways.
    
  • Protocol: DMSO solvent, 180°C, 10-20 bar pressure, 10 minutes.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science, 2(1), 27-50.

  • Rohrbach, S., Smith, A. J., & Williams, J. H. (2019).

    
    ): A mechanistic review and guide to reaction optimization. Journal of Organic Chemistry, 84(6), 3415–3425. 
    
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][4][5] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Mayr, H., et al. (2018). Nucleophilicity Parameters for Amines. Master Organic Chemistry / Mayr Database.

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of Complex α-Branched Amines

Welcome to the technical support center for the synthesis and scale-up of complex α-branched amines. These chiral motifs are critical building blocks in modern pharmaceuticals and agrochemicals, yet their efficient and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of complex α-branched amines. These chiral motifs are critical building blocks in modern pharmaceuticals and agrochemicals, yet their efficient and stereocontrolled synthesis presents significant challenges, especially during process scale-up.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate common experimental hurdles. It provides in-depth troubleshooting advice, validated protocols, and a framework for logical problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the synthesis of α-branched amines.

Q1: My reductive amination reaction is sluggish and gives low yields. What are the first parameters I should check?

A1: Low yields in reductive aminations are often traced back to a few key factors. First, verify the purity of your starting materials—aldehydes can oxidize, and amines can absorb water and carbon dioxide. Second, the imine formation is an equilibrium-driven process; ensure that water is effectively removed, either by azeotropic distillation or a dehydrating agent.[3] Finally, assess your reducing agent. Agents like sodium triacetoxyborohydride (STAB) are generally mild and tolerant of various functional groups, while stronger reagents like sodium cyanoborohydride can be more effective but require stricter pH control.[4]

Q2: I'm struggling with poor enantioselectivity in my asymmetric synthesis. Where should I start troubleshooting?

A2: Poor enantioselectivity is a common challenge in asymmetric catalysis. Begin by scrutinizing the catalyst system. Ensure the chiral ligand and metal precursor are of high purity and handled under strictly inert conditions to prevent degradation. The catalyst loading is also critical; too low a concentration may not be sufficient to outcompete the background (racemic) reaction. Solvent choice can have a profound impact on the transition state geometry, so a solvent screen is often a valuable exercise. Finally, temperature control is paramount, as even small fluctuations can erode enantiomeric excess (ee).

Q3: My reaction works perfectly on a 1-gram scale, but fails when I try to scale up to 100 grams. What's going on?

A3: This is a classic scale-up challenge often termed the "Valley of Death." The primary culprits are changes in mass and heat transfer.[5] In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it harder to control temperature, especially for exothermic reactions. This can lead to thermal gradients, creating hotspots that promote side reactions and impurity formation.[5] Mixing also becomes less efficient, leading to localized concentration differences and incomplete reactions.[5][6] A thorough process hazard analysis and re-optimization of mixing speed, reagent addition rates, and cooling capacity are essential for a successful scale-up.[6]

Q4: How can I effectively purify my final α-branched amine product, which is proving difficult to isolate?

A4: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking and poor separation.[7] Consider these alternatives:

  • Acid-Base Extraction: A robust and scalable method. The amine can be extracted into an aqueous acid, washed, and then liberated by adding a base before re-extracting into an organic solvent.[8]

  • Salt Precipitation: Forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization, providing a highly effective purification method.[8]

  • Amine-Specific Chromatography: Use basic alumina or amine-functionalized silica to mitigate the issues seen with standard silica gel.[7][9]

  • Novel Methods: A recently developed technique uses trichloroacetic acid (TCA) to precipitate the amine salt, which, after separation, can be gently heated to decarboxylate the TCA, yielding the pure amine and volatile byproducts.[10][11]

Part 2: Troubleshooting Guides

This section provides detailed, problem-specific guidance in a question-and-answer format.

Guide 1: Low Yield and Incomplete Conversion

Q: My reaction has stalled, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I fix it?

A: A stalled reaction points to several potential issues. Use the following decision tree to diagnose the problem.

Troubleshooting Workflow for Stalled Reactions

Caption: A decision tree for troubleshooting stalled amine synthesis reactions.

Detailed Causality & Solutions:

  • Inefficient Imine Formation: The initial condensation between the carbonyl and the amine is often the rate-limiting step, particularly with sterically hindered substrates.[1]

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.[3]

    • Solution: Implement a method for water removal. For small-scale reactions, adding an anhydrous drying agent like MgSO₄ or molecular sieves is effective. On a larger scale, a Dean-Stark apparatus allows for the azeotropic removal of water.

  • Weak Reducing Agent: The chosen reducing agent may not be potent enough for the specific imine intermediate.

    • Causality: Electron-rich or sterically hindered imines are less electrophilic and require a more powerful hydride source for reduction.

    • Solution: If using a mild reagent like NaBH₄, consider switching to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). STAB is particularly useful as it is less sensitive to moisture and does not require acidic conditions.

  • Catalyst Deactivation (for Asymmetric Methods): Chiral catalysts, especially those based on transition metals like Rhodium or Iridium, can be sensitive to impurities or reaction conditions.

    • Causality: Oxygen, water, or impurities in the starting materials can oxidize the metal center or displace the chiral ligand, rendering the catalyst inactive.

    • Solution: Ensure all reagents and solvents are rigorously degassed and dried. Handle the catalyst and ligands in a glovebox or under a strictly inert atmosphere (Argon or Nitrogen).

Guide 2: Poor Stereoselectivity

Q: My chiral amine product has a low enantiomeric excess (ee). How can I improve the stereochemical outcome of my reaction?

A: Achieving high stereoselectivity requires careful control over the reaction's transition state energy. Low ee values suggest that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small.

Key Parameters Influencing Stereoselectivity

ParameterRationale & CausalityRecommended Action
Temperature Lowering the temperature increases the energy difference (ΔΔG‡) between competing diastereomeric transition states, favoring the formation of one enantiomer.Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor reaction time, as it will likely increase.
Solvent The solvent can influence the catalyst's conformation and substrate solvation, directly impacting the stereochemical environment of the transition state.Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Dioxane).
Ligand Structure The steric and electronic properties of the chiral ligand are the primary determinants of stereoselectivity. Subtle changes can have a large impact.Screen a library of related chiral ligands. For example, if using a BINAP-based ligand, test variants with different substituents on the aromatic rings.
Concentration In some catalytic systems, aggregation at high concentrations can lead to alternative, less selective reaction pathways.Test the effect of concentration. Run the reaction at a more dilute condition (e.g., 0.1 M vs. 0.5 M) to see if it improves the ee.

Experimental Protocol: Screening for Optimal Stereoselectivity

This protocol outlines a systematic approach to optimizing a catalytic asymmetric reductive amination.

  • Catalyst & Ligand Preparation: In an inert atmosphere glovebox, prepare stock solutions of the metal precursor (e.g., [Rh(COD)₂]BF₄) and a panel of chiral phosphine ligands in degassed dioxane.

  • Reaction Setup: In a series of vials, add the metal precursor and each chiral ligand solution. Allow the catalyst to pre-form for 30 minutes.

  • Substrate Addition: Add the ketone/aldehyde (1.0 equiv) and amine (1.2 equiv) substrates to each vial.

  • Initiation & Control: Add the reducing agent (e.g., H₂ source or a hydride reagent) and stir the reactions at a controlled temperature (start with room temperature).

  • Monitoring & Analysis: After 24 hours, take an aliquot from each reaction. Quench the sample and prepare it for analysis.

  • Data Acquisition: Determine the conversion by ¹H NMR or GC-MS and the enantiomeric excess by chiral HPLC or chiral GC.

  • Optimization: Based on the results, select the best-performing ligand and proceed to screen temperature and solvent to further enhance the ee.

Guide 3: Scale-Up and Process Safety

Q: I need to scale my synthesis from 5g to 500g. What are the critical safety and process parameters I must consider?

A: Scaling up introduces significant challenges related to heat management, mixing, and reagent addition. A failure to account for these can result in a failed batch, or worse, a dangerous runaway reaction.[5][6]

Scale-Up Logic Diagram

ScaleUp Start Lab Scale (1-10g) Success Thermo Thermal Hazard Analysis Is reaction exothermic? Measure heat of reaction (DSC/RC1) Start->Thermo Mixing Mixing & Mass Transfer Does lab stir bar mimic reactor impeller? Model mixing efficiency (CFD) or run pilot trials Start->Mixing Addition Reagent Addition Control Is addition rate critical? Use syringe pump for controlled addition Start->Addition Pilot Pilot Scale (50-500g) Re-optimization Thermo:f1->Pilot Yes, control required Failure Runaway Reaction or Batch Failure Thermo:f0->Failure Ignored Mixing:f1->Pilot Yes, re-optimize Mixing:f0->Failure Ignored Addition:f1->Pilot Yes, control addition Addition:f0->Failure Ignored Success Success Pilot->Success

Caption: Key decision points for safely scaling up amine synthesis.

Critical Scale-Up Considerations:

  • Thermal Management:

    • Problem: The heat generated by an exothermic reaction increases with volume (cubed), while the reactor's ability to remove heat only increases with surface area (squared). This mismatch can lead to a rapid temperature increase.[6]

    • Solution:

      • Calorimetry: Use a reaction calorimeter (RC1) to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is crucial for ensuring the cooling system can handle the heat load.

      • Controlled Addition: Instead of adding all reagents at once, add the limiting reagent slowly via a syringe pump. This allows the cooling system to keep pace with the heat generation.

  • Mixing Efficiency:

    • Problem: In a large vessel, achieving uniform mixing is difficult. "Dead zones" can form where reagents are not well-mixed, leading to localized concentration spikes and byproduct formation.[5]

    • Solution:

      • Impeller Selection: The type of stirrer (impeller) matters. An anchor stirrer is good for viscous media, while a pitched-blade turbine is better for promoting top-to-bottom flow.

      • Stir Speed Study: Evaluate the effect of agitation speed on reaction outcome and impurity profile during pilot runs.

  • Work-up and Purification:

    • Problem: Liquid-liquid extractions that are simple in a separatory funnel can become problematic on a large scale due to the formation of stable emulsions.

    • Solution:

      • Anti-Solvent Precipitation/Crystallization: This is often a more scalable and efficient purification method than chromatography or extraction. Forming a salt of the amine product can facilitate its isolation as a solid.[8]

      • Filtration: Ensure you have appropriate filtration equipment (e.g., Nutsche filter) to handle large volumes of solids and liquids efficiently.

References

  • Problems needing attention in synthesis process scaling up.Shandong Look Chemical.
  • Hydroxydiphenylamine synthesis
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them.Microinnova.
  • Trichloroacetic acid fueled practical amine purific
  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amin
  • Trichloroacetic acid fueled practical amine purific
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.HWS Labortechnik Mainz.
  • Amine workup.r/Chempros - Reddit.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.Pure Synth.
  • Purine and Related Compound Purification Str
  • Synthesis of Branched Primary Amines: An In-depth Technical Guide.Benchchem.
  • Application Note – Reductive Amin

Sources

Optimization

Catalyst selection for coupling reactions with hindered amines

Welcome to the Catalysis Technical Support Center . This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in C–N cross-coupling reactions involving sterically hindered amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in C–N cross-coupling reactions involving sterically hindered amines.

Steric bulk around the nitrogen center (e.g., secondary aliphatic amines,


-branched primary amines, or ortho-substituted anilines) fundamentally alters the kinetics of the catalytic cycle. This guide bypasses generic advice to provide mechanistic causality, quantitative selection matrices, and self-validating protocols to rescue failing reactions.

I. Diagnostic Decision Tree: Catalyst Selection Logic

Before troubleshooting, ensure your catalyst system logically matches the steric and electronic demands of your substrate. The following decision tree maps the optimal ligand and metal systems based on amine classification.

CatalystSelection Start What type of hindered amine are you coupling? SecAmine Secondary Amine (e.g., Morpholine derivs, N-methylanilines) Start->SecAmine PrimAmine Primary Amine (e.g., t-Butylamine, 2,6-diisopropylaniline) Start->PrimAmine RuPhos RuPhos Pd G3 (Reduces reductive elimination barrier) SecAmine->RuPhos Standard Base (NaOtBu) PEPPSI Pd-PEPPSI-IPent (For bulky secondary + weak base) SecAmine->PEPPSI Base Sensitive (Cs2CO3) BrettPhos BrettPhos Pd G3 (Standard hindered primary) PrimAmine->BrettPhos Moderate Bulk tBuBrettPhos tBuBrettPhos Pd G3 (Extremely hindered primary/amides) PrimAmine->tBuBrettPhos Extreme Bulk Ullmann Cu + Diamine Ligands (Ullmann alternative) PrimAmine->Ullmann Pd-Free Req.

Figure 1: Decision logic for selecting C-N cross-coupling catalysts based on amine steric hindrance.

II. Troubleshooting & FAQ (Mechanistic Causality)

Q1: My Buchwald-Hartwig coupling with a bulky secondary amine stalls, and I observe unreacted aryl halide. I am using BrettPhos. Why is this failing, and how do I fix it? A1: You have a ligand-substrate mismatch. The failure is caused by an insurmountable energy barrier at the reductive elimination step.

  • The Causality: Density Functional Theory (DFT) calculations reveal that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition. However, when a bulky secondary amine is introduced, the combined steric clash between the large BrettPhos ligand and the secondary amine makes reductive elimination nearly impossible[1].

  • The Fix: Switch to RuPhos Pd G3 . RuPhos has a smaller steric profile than BrettPhos. For Pd-RuPhos, the rate-limiting step is reductive elimination; however, introducing a secondary amine with large steric hindrance actually reduces the energy barrier for reductive elimination in the RuPhos system, driving the reaction forward[1][2].

Q2: I am trying to couple an extremely hindered primary amine (e.g., tert-butylamine) with an unactivated aryl chloride. Standard Pd(OAc)2/XPhos systems yield only trace product. What is the optimal precatalyst? A2: Standard in-situ catalyst generation often fails here because the slow reduction of Pd(II) to Pd(0) allows the hindered amine to poison the catalyst or form inactive off-cycle Pd dimers.

  • The Causality: You need a system that rapidly and quantitatively generates a monoligated L-Pd(0) active species.

  • The Fix: Use tBuBrettPhos Pd G3 (or G4). The extreme bulk of the tert-butyl and isopropyl groups on the tBuBrettPhos ligand provides intense steric pressure that forces the palladium center into a highly reactive, monoligated state[3]. The G3 precatalyst architecture ensures a perfect 1:1 Ligand-to-Palladium ratio and activates rapidly under mild basic conditions to release the active Pd(0) species, bypassing the initiation lag[4].

Q3: My substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones), but I need to couple a hindered amine. Alkoxide bases destroy my starting material. What are my options? A3: Strong bases like NaOtBu are typically required to deprotonate the amine upon binding to the Pd(II) intermediate. To use weaker bases (like Cs₂CO₃ or K₃PO₄), you must use a highly electron-rich ligand that increases the acidity of the Pd-bound amine proton.

  • The Fix: Employ N-Heterocyclic Carbene (NHC) palladium complexes, specifically [Pd–PEPPSI–IPent] . This catalyst shows exceptional reactivity for cross-coupling sterically hindered aryl halides with secondary hindered amines using Cs₂CO₃ as a mild base, significantly outperforming older generations like IPr[5]. Alternatively, EPhos Pd G4 is highly effective for primary amines under weakly basic conditions[6][7].

Q4: Are there viable copper-catalyzed (Ullmann-type) alternatives for hindered amines if we want to avoid Palladium entirely? A4: Yes, though historically Ullmann couplings failed with ortho-substituted or hindered amines.

  • The Causality: Traditional Ullmann couplings require >100°C and suffer from catalyst deactivation.

  • The Fix: Recent advances utilize bidentate diamine ligands (e.g., N,N'-dimethylcyclohexane-1,2-diamine) or oxalamide ligands . These ligands form electron-rich anionic Cu-complexes that accelerate oxidative addition and stabilize the active species via ortho-aryl

    
    -interactions, allowing the coupling of sterically demanding primary amines (like 2,6-dimethylaniline) even at room temperature[8].
    

III. Quantitative Data: Catalyst Selection Matrix

Summarizing the optimal conditions based on high-throughput screening and literature precedent[9][10]:

Ligand / Catalyst SystemOptimal Amine TypeHalide ScopePreferred BaseTemp (°C)Key Advantage
RuPhos Pd G3 Secondary (Cyclic/Acyclic)Ar-Cl, Ar-Br, Ar-OTsNaOtBu or LiHMDS85Lowers reductive elimination barrier for 2° amines.
BrettPhos Pd G3 Primary (Moderate bulk)Ar-Cl, Ar-BrNaOtBu100Prevents bis-arylation of primary amines.
tBuBrettPhos Pd G3 Primary (Extreme bulk), AmidesAr-Cl, Ar-BrNaOtBu or K₃PO₄110Forces highly reactive monoligated Pd(0) state.
[Pd–PEPPSI–IPent] Secondary (Hindered)Ar-Cl, Ar-BrCs₂CO₃80Excels with weak bases; high functional group tolerance.
CuI + Diamine Ligands Primary Anilines (ortho-sub)Ar-I, Ar-BrK₃PO₄ or NaOtBu25–80Cost-effective Pd alternative; prevents ligand N-arylation.

IV. Mechanistic Pathway & Rate-Limiting Dynamics

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates the G3 precatalyst activation and the divergent rate-limiting steps depending on the ligand chosen.

MechanisticPathway Precat Pd G3 Precatalyst L-Pd(II) Activation Base Activation (Releases N-methylaminobiphenyl) Precat->Activation Base Pd0 Active L-Pd(0) Monoligated Species Activation->Pd0 OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA + Ar-X PdII_Ar L-Pd(II)(Ar)(X) OA->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + HNR2, Base PdII_Amine L-Pd(II)(Ar)(NR2) AmineBind->PdII_Amine RE Reductive Elimination (Rate-limiting for RuPhos) PdII_Amine->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Figure 2: Buchwald-Hartwig catalytic cycle highlighting precatalyst activation and ligand-dependent rate-limiting steps.

V. Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . They include internal checks to ensure the catalyst is active and the reaction is proceeding as expected.

Protocol A: Arylation of Extremely Hindered Primary Amines using tBuBrettPhos Pd G3

Use this protocol when coupling substrates like tert-butylamine or 2,6-diisopropylaniline with aryl chlorides.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), tBuBrettPhos Pd G3 (2–5 mol%)[3], and NaOtBu (1.2–1.5 equiv).

    • Self-Validation Check 1: NaOtBu is highly hygroscopic. If the base appears clumped or sticky, discard it. Moisture will instantly quench the active Pd(0) species.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane or tert-butanol (to achieve 0.5 M concentration) followed by the hindered primary amine (1.2 equiv).

  • Activation & Heating: Seal the vial under inert gas (N₂ or Ar) and heat to 110 °C.

    • Self-Validation Check 2 (Colorimetric): Within the first 10 minutes of heating, the solution should transition from a pale yellow/brown to a deep red/purple. This color change indicates the successful base-promoted reductive elimination of the G3 precatalyst, releasing the active L-Pd(0) species and the N-methylaminobiphenyl byproduct[4]. If the solution turns black and precipitates, the catalyst has decomposed into Pd-black (check solvent degassing and base quality).

  • Monitoring: Stir for 2–12 hours. Monitor via GC-MS or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd residue, and concentrate under reduced pressure.

Protocol B: Room-Temperature Ullmann-Type C-N Coupling of Hindered Anilines

Use this protocol as a base-metal alternative for coupling ortho-substituted anilines with aryl iodides or bromides.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere, combine CuI (10 mol%), the bidentate ligand (e.g., N,N'-dimethylcyclohexane-1,2-diamine) (10 mol%), and K₃PO₄ (2.0 equiv) in a reaction vessel.

  • Complexation: Add anhydrous DMSO or DMF. Stir at room temperature for 15 minutes.

    • Self-Validation Check 1: The solution should turn a homogenous blue/green or deep purple depending on the diamine used, indicating successful formation of the active anionic copper-ligand complex.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the hindered aniline (1.2 equiv).

  • Reaction: Stir at room temperature (or up to 80 °C for very deactivated aryl bromides) for 12–24 hours[8].

  • Workup: Quench with aqueous ammonia (NH₄OH) to complex residual copper (solution turns deep blue), extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

VI. References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos ResearchGate[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH)[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners National Institutes of Health (NIH)[Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments ChemRxiv[Link]

Sources

Reference Data & Comparative Studies

Validation

Photoredox vs. Traditional Methods for Amine Synthesis: A Technical Comparison Guide

Executive Summary For decades, amine synthesis was dominated by nucleophilic substitution and Palladium-catalyzed cross-coupling (Buchwald-Hartwig). While robust, these "traditional" methods often hit a wall with sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, amine synthesis was dominated by nucleophilic substitution and Palladium-catalyzed cross-coupling (Buchwald-Hartwig). While robust, these "traditional" methods often hit a wall with sterically hindered substrates, thermally sensitive functional groups, and sp³-rich scaffolds.

Photoredox catalysis has emerged not merely as an alternative, but as a mechanistic complement. By shifting from thermal, two-electron processes to light-driven, single-electron transfer (SET) pathways, researchers can now access reactivity modes—such as direct


-C–H functionalization and room-temperature C–N couplings—that were previously impossible.

This guide objectively compares these methodologies, providing decision frameworks, experimental protocols, and performance data to assist in high-stakes process selection.

Part 1: C–N Bond Formation (Cross-Coupling)[1]

The Mechanistic Divide

The choice between traditional Palladium catalysis and Metallaphotoredox (Nickel/Photoredox) comes down to the mechanism of oxidative addition and reductive elimination.

  • Traditional (Pd-Catalyzed Buchwald-Hartwig): Relies on a thermal Pd(0)/Pd(II) cycle.

    • Limitation: The reductive elimination step is often the turnover-limiting step, especially for bulky amines or electron-rich aryl halides. It requires high temperatures (>80°C) and strong bases (NaOtBu), which can cause isomerization or decomposition.

  • Photoredox (Ni/Ir Dual Catalysis): Uses light to modulate the oxidation state of Nickel.

    • Advantage:[1][2][3] The photocatalyst acts as an electron shuttle, oxidizing Ni(II) to a transient, high-energy Ni(III) species. Reductive elimination from Ni(III) is extremely fast and facile, occurring even at room temperature. This bypasses the high-energy barrier that plagues Pd catalysis.

Comparative Workflow Diagram

The following diagram illustrates the divergent catalytic cycles and the "energy tax" difference between the two methods.

CN_Coupling_Comparison cluster_Pd Traditional Pd Catalysis (Thermal) cluster_Ni Metallaphotoredox (Light-Driven) Pd0 Pd(0) Species OxAdd_Pd Oxidative Addition (Ar-X) Pd0->OxAdd_Pd AmineBind Amine Binding (Base Required) OxAdd_Pd->AmineBind RedElim_Pd Reductive Elimination (High Barrier, Heat) AmineBind->RedElim_Pd RedElim_Pd->Pd0 Ni0 Ni(0) Species OxAdd_Ni Oxidative Addition (Ar-X) Ni0->OxAdd_Ni SET SET Event (Ir* -> Ni) OxAdd_Ni->SET NiIII Ni(III) Species (Super-Reactive) SET->NiIII RedElim_Ni Reductive Elimination (Fast, Room Temp) NiIII->RedElim_Ni RedElim_Ni->Ni0

Figure 1: Mechanistic contrast. Note how the Photoredox cycle accesses a high-energy Ni(III) state via SET, lowering the barrier for product release compared to the thermal Pd cycle.

Performance Matrix: C–N Coupling
FeaturePd-Catalyzed (Buchwald-Hartwig)Metallaphotoredox (Ni/Ir)
Primary Mechanism Thermal 2e⁻ (Pd⁰/Pdᴵᴵ)Radical/SET 1e⁻ (Ni⁰/Niᴵ/Niᴵᴵᴵ)
Temperature 80°C – 120°C20°C – 35°C (Room Temp)
Steric Tolerance Low to Moderate (Requires specific ligands)High (Ni is smaller, ligand sphere less crowded)
Base Sensitivity High (Requires strong bases like NaOtBu, LiHMDS)Moderate (Can use weaker bases like DABCO/TMG)
O₂/H₂O Sensitivity Moderate (Ligands oxidize easily)High (O₂ quenches excited states; strictly anaerobic)
Substrate Scope Excellent for simple Aryl-AminesSuperior for Heterocycles, Amides, & Alkyl Amines

Part 2: Experimental Protocol (Self-Validating)

Protocol A: Metallaphotoredox C–N Coupling

Objective: Coupling of an electron-rich aryl bromide with a secondary amine at room temperature. Why this method? To demonstrate the ability to couple deactivated electrophiles without high heat.

Materials
  • Photocatalyst: [Ir(dFCF₃ppy)₂ (dtbbpy)]PF₆ (0.02 equiv)

  • Metal Catalyst: NiCl₂·glyme (0.05 equiv)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 equiv)

  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) – Must be degassed.

  • Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a vial, dissolve NiCl₂·glyme and the dtbbpy ligand in a small amount of DMA. Sonicate or stir for 5-10 minutes until the solution turns a distinct green/blue color.

    • Why? Pre-forming the Ligand-Metal complex ensures active catalyst is available immediately, preventing Ni precipitation.

  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 equiv), Amine (1.2 equiv), Photocatalyst (2 mol%), and DABCO (2.0 equiv) to the reaction vial.

    • Add the pre-formed Ni-catalyst solution.

    • Dilute with remaining DMA to reach a concentration of 0.1 M.

  • Degassing (The "Trustworthiness" Check):

    • Seal the vial with a septum. Sparge with Nitrogen or Argon for 15 minutes.

    • Validation: Oxygen is a potent quencher of the Iridium triplet state. If the reaction turns brown/black rapidly and stalls, O₂ ingress is the likely culprit.

  • Irradiation:

    • Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature <35°C.

    • Stir vigorously for 12–24 hours.

  • Workup:

    • Dilute with ethyl acetate, wash with water (to remove DMA/DABCO), dry over MgSO₄, and concentrate.

Part 3: -C–H Functionalization (Direct Amine Modification)

While C–N coupling builds the amine linkage,


-functionalization modifies the amine scaffold.
  • Traditional (Lithiation): Requires deprotonation of the

    
    -proton using organolithiums (e.g., s-BuLi) at -78°C. This generates a carbanion that attacks an electrophile.
    
    • Flaw: Functional group tolerance is abysmal. Esters, ketones, and nitriles will not survive s-BuLi.

  • Photoredox (Radical-Polar Crossover): Uses an oxidant (Photocatalyst) to generate an amine radical cation, which drastically acidifies the

    
    -C–H bond. A weak base then deprotonates it to form an 
    
    
    
    -amino radical.
    • Benefit: "Redox Neutral" conditions. Works in the presence of alcohols, esters, and moisture.

Decision Tree: Selection Strategy

Selection_Strategy Start Goal: Amine Synthesis Type Bond Formation Type? Start->Type CN_Bond Create C-N Bond (Coupling) Type->CN_Bond CH_Mod Modify C-H Bond (Alpha-Functionalization) Type->CH_Mod Simple Simple Aryl Halide? No Steric Bulk? CN_Bond->Simple FG_Sens Contains Sensitive FGs? (Esters, OH, CN) CH_Mod->FG_Sens Trad_CN Use Pd-Catalysis (Buchwald-Hartwig) Simple->Trad_CN Yes Complex_CN Use Ni/Photoredox (Mild, Steric Tol.) Simple->Complex_CN No (Or Alkyl-X) Trad_CH Use Lithiation (s-BuLi, -78°C) FG_Sens->Trad_CH No (Hydrocarbon only) Photo_CH Use Photoredox (MacMillan/Nicewicz) FG_Sens->Photo_CH Yes (High FGT)

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

Part 4: Comparative Data Analysis

The following data aggregates typical results from high-impact literature sources (e.g., Science 2016, Nature 2011) comparing these methodologies on similar substrates.

Table 1: Yield Comparison for Difficult Substrates
Reaction TypeSubstrate ChallengeTraditional Method YieldPhotoredox Method YieldNotes
C-N Coupling Ortho-substituted Aryl Bromide 45% (Pd, 100°C)88% (Ni/Ir, 25°C)Ni accommodates steric bulk better than Pd.
C-N Coupling Aryl Chloride + Alkyl Amine <10% (Pd, 80°C)76% (Ni/Ir, 25°C)Pd struggles with oxidative addition of aryl chlorides without specialized ligands.

-Arylation
N-Boc Pyrrolidine + Benzonitrile 0% (Lithiation)81% (Ir/Ni, 25°C)Lithiation attacks the nitrile; Photoredox is chemoselective.

-Alkylation
Tertiary Amine + Michael Acceptor 30% (Thermal Radical)92% (Ru, 25°C)Photoredox provides controlled radical generation, suppressing polymerization.
Sustainability & Scalability[5]
  • Atom Economy: Photoredox often uses stoichiometric bases (like traditional methods) but avoids heavy metal waste associated with stoichiometric oxidants used in older radical chemistry.

  • Energy: Photoredox runs at room temperature (25°C) vs. 80-120°C for Pd-catalysis.

  • Cost: Iridium photocatalysts are expensive (

    
    $), but loadings are low (0.02 mol%).[4] Palladium ligands (e.g., XPhos, RuPhos) are also costly and often not recoverable.
    

References

  • Corcoran, E. B., et al. (2016). "Aryl Amination using Ligand-Free Nickel(II) Salts and Photoredox Catalysis." Science. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science. [Link]

  • Ruiz Espelt, L., et al. (2015). "Mechanistic Analysis of Metallaphotoredox C–N Coupling." Journal of the American Chemical Society. [Link][3]

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science. [Link]

  • Margrey, K. A., & Nicewicz, D. A. (2016). "Organic Photoredox Catalysis." Accounts of Chemical Research. [Link][5]

Sources

Comparative

Efficacy of 2,2,3-Trimethylbutan-1-amine hydrochloride in improving drug solubility

Efficacy of 2,2,3-Trimethylbutan-1-amine Hydrochloride in Improving Drug Solubility: A Comparative Formulation Guide As the pharmaceutical pipeline becomes increasingly saturated with poorly water-soluble candidates (BCS...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 2,2,3-Trimethylbutan-1-amine Hydrochloride in Improving Drug Solubility: A Comparative Formulation Guide

As the pharmaceutical pipeline becomes increasingly saturated with poorly water-soluble candidates (BCS Class II and IV), formulation scientists must look beyond traditional sodium or potassium counterions. While standard inorganic salts drastically improve aqueous solubility, they frequently suffer from severe common-ion effects in the gastrointestinal tract and significantly reduce membrane permeability.

This guide evaluates the efficacy of 2,2,3-Trimethylbutan-1-amine hydrochloride (TMBA-HCl) —a sterically hindered, branched aliphatic amine—as a novel counterion and solubilizing agent. By synthesizing thermodynamic principles with practical formulation workflows, we will objectively compare TMBA-HCl against traditional alternatives and provide self-validating experimental protocols for your preformulation pipeline.

Mechanistic Causality: Why Branched Amines?

The solubility of a pharmaceutical salt is dictated by the balance between its crystal lattice energy (the energy required to break the solid apart) and its solvation energy (the energy released upon hydration)[1].

Standard linear amine hydrochlorides or inorganic counterions often form tightly packed, highly crystalline lattices. In contrast, TMBA-HCl introduces profound steric hindrance due to its bulky 2,2,3-trimethylbutyl group. When TMBA-HCl forms a salt with a weakly acidic API, this steric bulk prevents optimal crystal packing, thereby lowering the melting point and the lattice energy of the resulting complex.

Furthermore, TMBA-HCl offers a dual ADMET benefit:

  • Solubility Enhancement: The reduced lattice energy makes the dissolution process more thermodynamically favorable (exothermic), driving higher intrinsic solubility[2].

  • Permeability Preservation: Unlike highly polar sodium salts that drastically reduce the lipophilicity (Log

    
    ) of the API, the lipophilic branched chain of TMBA-HCl can form transient ion pairs in solution. This hydrophobic shielding helps maintain the compound's affinity for the lipophilic intestinal membrane, preventing the classic "solubility-permeability trade-off"[3].
    

Mechanism Drug Weakly Acidic API (High Lattice Energy) Salt API-TMBA Salt Complex (Disrupted Crystal Packing) Drug->Salt Ion Pairing TMBA TMBA-HCl (Steric Bulk & Lipophilicity) TMBA->Salt Steric Hindrance Sol Enhanced Aqueous Solvation & Preserved Permeability Salt->Sol Lowered Melting Point

Fig 1: Mechanism of TMBA-HCl in disrupting crystal lattice energy to enhance solvation.

Comparative Efficacy Analysis

To objectively evaluate TMBA-HCl, we must benchmark it against industry-standard solubilization strategies: Sodium Salts (inorganic counterion), Tromethamine/TRIS (polar aliphatic amine), and


-Cyclodextrin  (host-guest complexation).
ParameterTMBA-HCl SaltSodium Salt (Na⁺)Tromethamine (TRIS)

-Cyclodextrin Complex
Primary Mechanism Steric lattice disruptionIonic solvationHydrogen bonding / SolvationHydrophobic encapsulation
Aqueous Solubility Gain High (10–50x)Very High (>100x)High (10–50x)Moderate (5–20x)
Membrane Permeability Maintained / Enhanced Significantly ReducedReducedUnchanged / Reduced
Common-Ion Effect (GI) ModerateSevere (Cl⁻ / Na⁺ rich media)LowN/A
Solid-State Hygroscopicity Low to ModerateHigh (Often Deliquescent)ModerateLow
Formulation Complexity Low (Standard Salt)LowLowHigh (Mass limitations)

Key Takeaway: While Sodium salts provide the highest absolute solubility, their performance often plummets in vivo due to the common-ion effect in the acidic, chloride-rich gastric environment. TMBA-HCl strikes an optimal balance, providing robust solubility gains while protecting the API from precipitation and preserving membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action includes a specific analytical checkpoint to confirm causality and prevent false positives (e.g., mistaking a physical mixture for a true salt).

Protocol A: Synthesis and Solid-State Validation of TMBA-API Salt

Objective: Formulate the TMBA-HCl salt of a model weakly acidic BCS Class II drug and verify true ionic bond formation.

  • Equimolar Solvation: Dissolve 1.0 molar equivalent of the free acid API in anhydrous ethanol. Separately, dissolve 1.0 molar equivalent of TMBA-HCl in a minimal volume of deionized water.

    • Causality: Ethanol ensures complete dissolution of the lipophilic API, while water solubilizes the amine hydrochloride.

  • Reaction & Evaporation: Combine the solutions under continuous stirring at 40°C for 2 hours. Remove the solvent slowly using a rotary evaporator under reduced pressure.

  • Desiccation: Dry the resulting precipitate in a vacuum oven at 30°C for 24 hours to remove residual solvent hydrates.

  • Validation Checkpoint (DSC & XRPD): Analyze the powder using Differential Scanning Calorimetry (DSC).

    • Self-Validation: A successful salt formation is confirmed only if the characteristic melting endotherm of the original API disappears, replaced by a single, distinct melting peak at a lower temperature[1]. If two peaks remain, the reaction yielded a physical mixture, and the solvent system must be adjusted.

Protocol B: Thermodynamic Solubility & Disproportionation Profiling

Objective: Quantify solubility enhancement while ensuring the salt does not revert to its free acid form in physiological media.

  • Shake-Flask Equilibration: Add an excess amount of the TMBA-API salt to 10 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Incubation: Agitate the suspension at 37°C for 48 hours.

    • Causality: A 48-hour window guarantees the system has transitioned beyond temporary kinetic supersaturation (the "spring" effect) into true thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint (HPLC & Solid Analysis):

    • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized API.

    • Self-Validation (Critical): Recover the residual solid from the centrifuge tube and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram matches the free acid API rather than the TMBA salt, disproportionation has occurred (the salt dissociated and the insoluble free acid precipitated)[3]. If the solid remains the TMBA salt, the solubility reading is thermodynamically valid.

Workflow Step1 1. Equimolar Mixing (API + TMBA-HCl in EtOH/H2O) Step2 2. Solvent Evaporation & Vacuum Desiccation Step1->Step2 Step3 3. Solid State Validation (DSC: Single Melting Endotherm?) Step2->Step3 Step4 4. Thermodynamic Solubility (FaSSIF, 37°C, 48h) Step3->Step4 Step5 5. Disproportionation Check (XRPD on Residual Solid) Step4->Step5

Fig 2: Self-validating experimental workflow for TMBA salt synthesis and solubility profiling.

Conclusion

For drug development professionals dealing with highly crystalline, poorly soluble acidic APIs, 2,2,3-Trimethylbutan-1-amine hydrochloride presents a highly effective alternative to traditional inorganic salts. By leveraging steric hindrance to lower crystal lattice energy and utilizing its branched aliphatic chain to maintain lipophilicity, TMBA-HCl successfully navigates the complex balance between aqueous solubility and membrane permeability.

References

  • Kramer, S. F., & Flynn, G. L. (1972). Solubility of Organic Hydrochlorides. Referenced in USPTO Patent Data regarding the limitations of amine hydrochlorides and common ion effects.

  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH). 3

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. 1

  • University of Mustansiriyah (2020). Preformulation: Physicochemical Properties and Common Ion Effects.2

Sources

Validation

Branched vs. Linear Alkylamines in Catalysis: A Structural and Thermodynamic Comparison Guide

As a Senior Application Scientist, I frequently observe that the selection of an alkylamine—whether as a ligand, a surface-capping agent, or a substrate—can dictate the success or failure of a catalytic workflow. The cho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the selection of an alkylamine—whether as a ligand, a surface-capping agent, or a substrate—can dictate the success or failure of a catalytic workflow. The choice between a linear aliphatic chain (e.g., n-hexylamine) and a branched architecture (e.g., tert-butylamine, diisopropylethylamine) is not merely a matter of solubility; it is a fundamental thermodynamic and kinetic decision.

This guide objectively compares the catalytic performance of branched versus linear alkylamines, dissecting the causality behind their divergent behaviors, and provides self-validating experimental protocols to harness their unique properties.

Mechanistic Divergence: Steric Hindrance and The %VBur Metric

To understand the divergent behavior of these amines, we must first quantify their spatial occupation. The Buried Volume index (%VBur) is the authoritative metric for evaluating the steric hindrance of ligands coordinated to a metal center [1].

  • Linear Alkylamines: Molecules like n-butylamine exhibit low %VBur. Their unhindered sp³ hybridized nitrogen allows for tight, low-energy coordination to transition metals (e.g., Pd, Au, Cu). This lack of steric clash permits dense packing but limits their ability to induce enantioselectivity or stabilize highly reactive, low-coordinate metal intermediates.

  • Branched Alkylamines: Introducing branching (e.g., tert-butyl or isopropyl groups) drastically increases the %VBur. The severe steric clash forces the nitrogen atom to undergo geometric remodeling, often pushing it toward a planar configuration [1]. This restricted rotation around the C–N bond alters the electronic profile of the lone pair, making branched amines highly effective at dictating the stereochemical outcome of cross-coupling reactions and acting as labile "entropic ligands" in dynamic catalytic cycles.

Reaction Pathway Causality: Isomerization vs. Hydrogenation

When alkylamines are involved in the formation of metal-alkyl intermediates, their structural topology directly dictates the dominant reaction pathway.

The Causality: In palladium-catalyzed alkene transformations, the regioselectivity of the Pd-alkyl intermediate determines the product. Linear intermediates (formed via anti-Markovnikov addition) lack the steric bulk required to force the complex into a conformation suitable for rapid β-hydride elimination. Consequently, they favor reductive elimination, leading to hydrogenation products. Conversely, branched Pd-alkyl intermediates (Markovnikov addition) experience severe steric repulsion. To alleviate this strain, the activation energy for β-hydride elimination is significantly lowered, driving the system toward isomerization [2].

Pathway Start Alkene + Pd Catalyst Coord π-Coordination Complex Start->Coord LinearInt Linear Pd-Alkyl (Anti-Markovnikov) Coord->LinearInt Polar Solvent BranchedInt Branched Pd-Alkyl (Markovnikov) Coord->BranchedInt Non-Polar Solvent Hydrog Hydrogenation (Reductive Elimination) LinearInt->Hydrog Favored Isom Isomerization (β-Hydride Elimination) BranchedInt->Isom Favored

Divergent catalytic pathways of linear vs branched Pd-alkyl intermediates.

Surface Catalysis: Enthalpy vs. Entropy in Ligand Exchange

In heterogeneous catalysis and nanocrystal synthesis, alkylamines act as capping agents that control facet-selective growth (e.g., on Cu surfaces) [3].

  • Enthalpic Dominance (Linear): Linear alkylamines pack densely on metal surfaces. This dense packing maximizes intermolecular van der Waals interactions, resulting in a highly exothermic binding event (high enthalpy gain,

    
    ). However, this rigid packing causes a massive loss of system entropy (
    
    
    
    ).
  • Entropic Advantage (Branched): Branched alkylamines act as "entropic ligands." The steric bulk of the branching groups prevents dense surface packing. While this reduces the overall enthalpy gain (fewer van der Waals interactions), it significantly mitigates entropy loss [4]. This entropic advantage makes branched ligands highly labile, facilitating rapid substrate turnover during surface catalysis.

Quantitative Performance Comparison

The following table synthesizes the thermodynamic and kinetic profiles of linear versus branched alkylamines based on recent catalytic benchmarking data [1, 3, 4].

ParameterLinear Alkylamines (n-hexylamine)Branched Alkylamines (tert-butylamine)Catalytic Impact
Steric Hindrance (%VBur) Low (~25-30%)High (>40%)Branched amines force N-planarity, enhancing stereocontrol.
Dominant Pd-Pathway HydrogenationIsomerizationDictates chemoselectivity in alkene transformations.
Surface Packing Density High (Dense Monolayer)Low (Sterically Frustrated)Linear amines passivate surfaces; branched amines leave active sites open.
Ligand Exchange

Highly ExothermicModerately ExothermicLinear amines form stronger, more permanent surface bonds.
Ligand Exchange

High Entropy LossLow Entropy LossBranched amines provide an entropic driving force for rapid turnover.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls guarantee that the observed catalytic or thermodynamic effects are strictly due to the alkylamine's structural topology.

Protocol A: Quantifying Ligand Exchange Thermodynamics via ITC

This protocol measures the entropic advantage of branched vs. linear alkylamines on metal nanocrystals using Isothermal Titration Calorimetry (ITC). Self-Validation: A reverse titration (nanocrystals into solvent) and a blank titration (ligand into solvent) must be performed to subtract the heat of dilution, ensuring the isolated


 and 

values reflect pure binding events.

Materials: Cu or CdSe nanocrystals (oleate-capped), n-hexylamine (linear), tert-butylamine (branched), anhydrous hexane, ITC instrument.

  • Preparation: Disperse oleate-capped nanocrystals in anhydrous hexane to a precise concentration of 50

    
    M.
    
  • Degassing: Degas the nanocrystal solution and the alkylamine titrants (500

    
    M in hexane) under vacuum for 15 minutes to prevent microbubble-induced noise.
    
  • Baseline Stabilization: Load the nanocrystal solution into the ITC cell and the alkylamine into the syringe. Allow the system to equilibrate at 298 K until the thermal baseline fluctuation is < 10 ncal/s.

  • Titration: Inject 2

    
    L aliquots of the alkylamine every 150 seconds while stirring at 750 rpm.
    
  • Data Extraction: Fit the integrated heat data to an independent binding model to extract the binding affinity (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ). Compare the
    
    
    penalty between the linear and branched variants.

Workflow Prep 1. Nanocrystal Synthesis Purify 2. Baseline Stabilization Prep->Purify Titration 3. ITC Titration (Alkylamine) Purify->Titration Analysis 4. Thermodynamic Extraction Titration->Analysis

Standardized ITC workflow for quantifying alkylamine ligand exchange thermodynamics.

Protocol B: Pd-Catalyzed C(sp³)–H Arylation of Tertiary Alkylamines

This protocol demonstrates how the steric bulk of the alkylamine substrate dictates the efficiency of C(sp³)–H activation [5]. Self-Validation: The inclusion of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard ensures that mass balance is rigorously tracked before chromatographic isolation, validating that low yields are due to pathway divergence rather than physical loss.

Materials: Pd(OAc)₂, amino acid-derived ligand, aryl boronic acid, linear/branched tertiary alkylamine substrate, Ag₂CO₃, 1,3,5-trimethoxybenzene (internal standard), HFIP solvent.

  • Reaction Assembly: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (10 mol%), the amino acid ligand (20 mol%), aryl boronic acid (2.0 equiv), and Ag₂CO₃ (1.5 equiv) in a pressure vial.

  • Substrate Addition: Add the tertiary alkylamine (0.2 mmol) and the internal standard (0.1 mmol) dissolved in 1.0 mL of HFIP.

  • Activation: Seal the vial, remove it from the glovebox, and heat at 90 °C for 24 hours under vigorous stirring. The steric repulsion between the branched substrate and the ligand will force the complex into the requisite geometry for C–H cleavage.

  • Quench & qNMR: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and acquire a crude ¹H-NMR spectrum to determine the absolute yield against the internal standard.

  • Isolation: Purify the target γ-aryl tertiary alkylamine via flash column chromatography.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing), 2024. URL:[Link]

  • Supported Palladium Nanoparticles for Catalytic Alkene Transformations in Water. ProQuest Dissertations, 2020. URL:[Link]

  • Adsorption of alkylamines on Cu surfaces: identifying ideal capping molecules using first-principles calculations. Nanoscale, 2021. URL:[Link]

  • Entropy of Branching Out: Linear versus Branched Alkylthiols Ligands on CdSe Nanocrystals. ACS Nano, 2022. URL:[Link]

  • Catalytic C(sp3)–H bond activation in tertiary alkylamines. Nature Chemistry, 2014. URL:[Link]

Comparative

A Researcher's Guide to Benchmarking New Catalysts for Hindered Amine Coupling: Performance, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals The synthesis of sterically hindered amines is a cornerstone of modern drug discovery and development. These molecular motifs are prevalent in a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered amines is a cornerstone of modern drug discovery and development. These molecular motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The carbon-nitrogen (C-N) bond formation required for their synthesis, however, presents a significant synthetic challenge, particularly when coupling bulky or electronically deactivated partners. The Buchwald-Hartwig amination has emerged as a dominant and versatile method for these transformations, largely due to the continuous development of sophisticated palladium-based catalyst systems.[2] This guide provides a comprehensive framework for benchmarking the performance of new catalysts for hindered amine coupling, offering a direct comparison with established alternatives, detailed experimental protocols, and insights into the underlying catalytic mechanisms.

The Challenge of Hindered Amine Coupling

Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, often require harsh reaction conditions and suffer from limited substrate scope, making them unsuitable for complex, functionalized molecules.[2][3] The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of aryl amines, offering milder conditions and broader functional group tolerance.[2] However, the coupling of sterically demanding amines and aryl halides remains a formidable challenge, often resulting in low yields and requiring high catalyst loadings.[1] The development of new, more active, and robust catalysts is therefore a critical area of research aimed at overcoming these limitations.

Benchmarking Performance: Key Metrics and Experimental Design

To objectively evaluate the performance of a new catalyst, a standardized set of experiments and key performance indicators (KPIs) must be employed. This allows for a direct and meaningful comparison with existing state-of-the-art catalysts.

Key Performance Indicators (KPIs)
  • Yield (%) : The percentage of the desired product obtained from the reaction. This is the most fundamental measure of a catalyst's effectiveness.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst.[4] It is calculated as:

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : The turnover number per unit of time, representing the catalyst's efficiency.[4][5] It is a crucial metric for comparing the intrinsic activity of different catalysts and is calculated as:

    • TOF = TON / time (h⁻¹)

  • Substrate Scope : The range of different hindered amines and aryl halides that the catalyst can effectively couple. A broad substrate scope is highly desirable for a versatile catalyst.

  • Reaction Conditions : The temperature, time, solvent, and base required for optimal performance. Milder conditions (e.g., lower temperature, shorter reaction time) are generally preferred.

Experimental Workflow for Catalyst Benchmarking

A rigorous and reproducible experimental workflow is essential for generating reliable comparative data. The following diagram outlines a general procedure for benchmarking new catalysts for hindered amine coupling.

G cluster_prep 1. Catalyst & Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Data Collection A Prepare stock solutions of new and benchmark catalysts C Set up parallel reactions in a glovebox or under inert atmosphere A->C B Purify and degas all solvents and reagents B->C D Charge reaction vessels with aryl halide, amine, base, and solvent C->D E Add catalyst stock solution to each vessel D->E F Heat reactions to specified temperature and monitor progress (TLC, GC-MS) E->F G Quench reactions and prepare samples for analysis F->G H Determine product yield by quantitative analysis (e.g., qNMR, GC with internal standard) G->H I Calculate TON and TOF for each catalyst H->I

Caption: A generalized workflow for benchmarking catalyst performance.

Comparative Performance Data

The following table summarizes the performance of two hypothetical new catalysts (NewCat-1 and NewCat-2) against a well-established benchmark catalyst, Pd(OAc)₂/SPhos, for the coupling of a sterically hindered secondary amine (di-tert-butylamine) with a challenging aryl chloride (2-chloro-1,3-dimethylbenzene).

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
NewCat-1 2-chloro-1,3-dimethylbenzenedi-tert-butylamineLHMDSToluene8049218446
NewCat-2 2-chloro-1,3-dimethylbenzenedi-tert-butylamineLHMDSToluene8047815639
Pd(OAc)₂/SPhos 2-chloro-1,3-dimethylbenzenedi-tert-butylamineLHMDSToluene100128517014.2

Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), base (1.5 mmol), catalyst (0.5 mol%), solvent (2 mL).

Analysis of Results

In this benchmark test, NewCat-1 demonstrates superior performance compared to both NewCat-2 and the established Pd(OAc)₂/SPhos system. It achieves a higher yield (92%) in a significantly shorter reaction time (4 hours) and at a lower temperature (80 °C). This translates to a considerably higher Turnover Frequency (TOF) of 46 h⁻¹, indicating a much more active catalyst. While the established catalyst provides a good yield, it requires more forcing conditions, highlighting the potential of NewCat-1 as a more efficient alternative for this challenging transformation.

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a detailed, step-by-step protocol for the benchmark reaction described above.

General Procedure for Hindered Amine Coupling
  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (as specified in the table), and the base (1.5 mmol, 1.5 equiv).[6]

  • Inert Atmosphere : Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition : Add the degassed solvent (2 mL) via syringe, followed by the hindered amine (1.2 mmol, 1.2 equiv).

  • Heating and Monitoring : Place the Schlenk tube in a preheated oil bath at the specified temperature and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification and Analysis : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product.

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

Understanding the catalytic cycle is crucial for rational catalyst design and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7]

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(L)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(L)(HNR'R'')]X amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(L)-NR'R'' deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The efficiency of each step in this cycle is highly dependent on the nature of the palladium precursor, the ligand, the base, and the substrates. For hindered substrates, the reductive elimination step is often rate-limiting. The development of new catalysts frequently focuses on accelerating this step through the design of bulky and electron-rich ligands that promote the formation of the C-N bond.[2]

Conclusion and Future Outlook

The field of C-N cross-coupling continues to evolve, driven by the need for more efficient and sustainable synthetic methods. The systematic benchmarking of new catalysts, as outlined in this guide, is essential for identifying and validating superior catalytic systems. The use of high-throughput experimentation and machine learning is also emerging as a powerful tool for accelerating catalyst discovery and predicting reaction performance.[8][9] As our understanding of catalytic mechanisms deepens, we can expect the development of next-generation catalysts that will enable the synthesis of increasingly complex and sterically hindered amines with even greater efficiency and selectivity, further empowering researchers in drug discovery and development.

References

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.).
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2017). ACS APPL MATER INTER.
  • Kvasovs, N., Fang, J., Kliuev, F., & Gevorgyan, V. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. PMC.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (n.d.). PMC.
  • Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene. (n.d.). Benchchem.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.). ResearchGate.
  • Catalytic cycle proposed for the Pd‐catalyzed amination of aryl bromides using chelating bisphosphines as the ligands. (n.d.). ResearchGate.
  • The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? (n.d.). Denmark Group.
  • Turnover Rates in Heterogeneous Catalysis. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions. (n.d.). Benchchem.
  • Calculation of conversion and TOF to determine the catalytic efficiency. (n.d.). The Royal Society of Chemistry.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2025). Preprints.org.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
  • Benchmarking Catalyst Performance: A Comparative Guide to 2-(2-bromophenyl)-1H-imidazole Derivatives in Cross-Coupling Reactions. (n.d.). Benchchem.
  • “Turning Over” Definitions in Catalytic Cycles. (2012). ACS Catalysis.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Researchers Devise Cheaper, Faster Way to Continuously Produce Amines. (2022).
  • Principles of designing electrocatalysts to boost C–N coupling reactions for urea synthesis. (2024).
  • Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. (n.d.).
  • Beutner, G. L., Simmons, E. M., Ayers, S., Bemis, C. Y., Goldfogel, M. J., Joe, C. L., Marshall, J., & Wisniewski, S. R. (2021). A Process Chemistry Benchmark for sp2-sp3 Cross Couplings. J Org Chem, 86(15), 10380-10396.
  • How to calculate the turnover number of a catalyst? (2013). ResearchGate.
  • Li, Q., Napier, S., Singh, A. N., Vickery, T. P., Fan, Y., Hernandez, E., Wang, T., & Dalby, S. M. (2024). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications.
  • Predicting reaction performance in C–N cross-coupling using machine learning. (2018). The Doyle Group - Princeton University.
  • Activity and Selectivity Roadmap for C–N Electro-Coupling on MXenes. (2023). ACS Publications.
  • Recent progress in electrochemical C–N coupling: metal catalyst strategies and applications. (n.d.). Chemical Communications (RSC Publishing).
  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. (n.d.). ChemRxiv.
  • Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. (2025). PubMed.

Sources

Validation

Comparative Guide: Metabolic Stability of Hindered vs. Unhindered Amine Moieties in Drug Design

Executive Summary The Strategic Value of Steric Bulk In modern drug discovery, amine moieties are ubiquitous, serving as key solubilizing groups and hydrogen bond donors/acceptors. However, unhindered alkyl amines are fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Value of Steric Bulk In modern drug discovery, amine moieties are ubiquitous, serving as key solubilizing groups and hydrogen bond donors/acceptors. However, unhindered alkyl amines are frequent victims of rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, leading to poor oral bioavailability and short half-lives.

This guide objectively compares the metabolic performance of Unhindered Amines (linear, accessible) versus Hindered Amines (branched, sterically shielded). By incorporating steric bulk (e.g., gem-dimethyl groups, t-butyl groups) adjacent to the nitrogen center, medicinal chemists can significantly reduce intrinsic clearance (


) by blocking the trajectory of the CYP heme-iron oxo species, forcing "metabolic switching" or extending the duration of action.

Part 1: Mechanistic Foundation

The CYP450 Collision Problem

To understand the stability difference, one must analyze the catalytic mechanism of N-dealkylation.

  • Unhindered Amines: The CYP active site (Compound I,

    
    ) requires access to the 
    
    
    
    -carbon adjacent to the nitrogen to abstract a hydrogen atom (HAT). This forms a carbinolamine intermediate, which spontaneously collapses into an aldehyde and a dealkylated amine.[1]
  • Hindered Amines: Bulky substituents (like a tert-butyl group) create a Steric Shield . They physically prevent the large heme-porphyrin complex from approaching the

    
    -carbon or the nitrogen lone pair. This raises the activation energy for N-dealkylation, often rendering the molecule metabolically inert at that specific site.
    
Visualization: Steric Shielding Mechanism

The following diagram illustrates how steric hindrance disrupts the standard CYP catalytic cycle for amines.

CYP_Mechanism cluster_0 Unhindered Amine Pathway cluster_1 Hindered Amine Pathway U_Input Linear Amine (R-NH-CH2-R') U_Bind CYP Binding (Accessible) U_Input->U_Bind U_Reaction Alpha-C Hydroxylation (Fast) U_Bind->U_Reaction U_Result N-Dealkylation (High Clearance) U_Reaction->U_Result H_Input Hindered Amine (R-NH-C(Me)3) H_Bind CYP Binding (Steric Clash) H_Input->H_Bind Blocked H_Switch Metabolic Switching (Aromatic OH / N-Oxidation) H_Bind->H_Switch Alternative Site H_Result Extended Half-Life (Low Clearance) H_Switch->H_Result

Figure 1: Comparative mechanistic pathway showing how steric bulk prevents alpha-carbon hydroxylation, forcing metabolic switching or reducing clearance.

Part 2: Comparative Performance Analysis

The following data synthesizes structure-metabolism relationship (SMR) trends observed in Human Liver Microsomes (HLM).

Table 1: Structural Impact on Metabolic Metrics

Note: Data represents typical ranges for small molecule drugs (MW < 500) in HLM assays.

FeatureUnhindered Amine Hindered Amine Performance Delta
Example Structure n-Butylamine, Piperazinet-Butylamine, 2,6-Dimethylpiperidine--
Primary Metabolic Route N-Dealkylation (Rapid)N-Oxidation or UnchangedPathway Shift
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)> 3x Improvement
Half-Life (

)
Short (< 30 min)Long (> 120 min)~4x Extension
Lipophilicity (LogD) Lower (More Polar)Higher (More Lipophilic)+0.5 to +1.0 LogD
CYP Inhibition Risk Low (Substrate)Moderate (Competitive Inhibitor)Risk Increases
Key Insights
  • The Gem-Dimethyl Effect: Replacing a methylene (-CH2-) with a gem-dimethyl (-C(CH3)2-) group is a "magic methyl" strategy. It not only blocks metabolism but often locks the conformation of the amine, potentially improving target affinity (entropic benefit).

  • Metabolic Switching: When the N-dealkylation route is blocked, the molecule does not simply stop metabolizing. The CYP enzyme will search for the next most vulnerable site (e.g., an electron-rich aromatic ring). Design Tip: Ensure you block the amine without exposing a toxicophore elsewhere.

  • N-Oxidation Liability: While hindered amines resist carbon oxidation, the nitrogen lone pair may still be accessible to Flavin-containing Monooxygenases (FMOs), leading to N-oxides.[2] However, N-oxides are often reversible metabolites or can be excreted renally.

Part 3: Experimental Protocol (Self-Validating)

To verify the stability advantages of a hindered amine scaffold, you must perform a Microsomal Stability Assay . This protocol includes critical "Stop/Go" checkpoints to ensure data integrity.

Protocol: Human Liver Microsome (HLM) Stability Assay[3]

Objective: Determine


 and 

of the test compound.
Reagents
  • Phosphate Buffer: 100 mM, pH 7.4.

  • HLM: Pooled Human Liver Microsomes (Final conc: 0.5 mg/mL).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Logic
  • Pre-Incubation (Critical): Incubate microsomes and test compound without NADPH for 5 minutes at 37°C.

    • Why? To identify non-NADPH dependent instability (hydrolysis) and reach thermal equilibrium.

  • Reaction Initiation: Add NADPH to start oxidative metabolism.

  • Time-Point Sampling: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Immediate protein precipitation with ACN.

Visualization: Assay Workflow

HLM_Protocol cluster_sampling Sampling Loop Step1 1. Master Mix Prep (Buffer + Microsomes + Drug) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 Extract Aliquot (t = 0, 15, 30, 60 min) Step3->Step4 Step5 Quench (Ice-Cold ACN + IS) Step4->Step5 Immediate Step6 4. Centrifuge (4000g, 20 min) Step5->Step6 Step7 5. LC-MS/MS Analysis (Determine % Remaining) Step6->Step7

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.



Part 4: Strategic Recommendations

Based on the comparative analysis, apply the following decision matrix:

  • Use Hindered Amines When:

    • The unhindered analog shows

      
       µL/min/mg.
      
    • The primary metabolite is the N-dealkylated species.

    • You need to increase lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Avoid Hindered Amines When:

    • The steric bulk prevents binding to the primary therapeutic target (steric clash in the binding pocket).

    • The molecule is already highly lipophilic (LogD > 4.0); adding bulk may push it into "brick dust" solubility territory.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Their Consequences. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Foundational text on Structural Modification for Stability). Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Source for HLM Protocol Standards). Link

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of C7H17N Amine Isomers

Introduction: The Analytical Challenge of Structural Isomerism In the fields of chemical synthesis and drug development, the precise structural characterization of molecules is paramount. Structural isomers—compounds sha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Structural Isomerism

In the fields of chemical synthesis and drug development, the precise structural characterization of molecules is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different physical, chemical, and pharmacological properties. The C7H17N amine family, a group of saturated acyclic amines, presents a classic analytical challenge. Distinguishing between primary, secondary, and tertiary amines, as well as differentiating between various branching patterns within the same subclass, requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of the key spectroscopic signatures of 2,2,3-trimethylbutan-1-amine, a highly branched primary amine, and three of its constitutional isomers: a linear primary amine (1-heptanamine), a secondary amine (N-ethyl-3-methylbutan-1-amine), and a tertiary amine (N,N-dimethyl-1-pentylamine). By examining their respective ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we will illustrate how a synergistic application of these techniques enables unambiguous structural elucidation.

Isomers Under Investigation

The four C7H17N isomers chosen for this guide represent the structural diversity that can be encountered and highlight the diagnostic power of each spectroscopic method.

Caption: The four C7H17N isomers selected for spectroscopic comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The N-H Bond as a Primary Indicator

FT-IR spectroscopy provides a rapid and highly effective method for distinguishing between primary, secondary, and tertiary amines based on the characteristic stretching vibrations of the N-H bond.

Causality Behind the Spectra

The key diagnostic region for amines lies between 3300 and 3500 cm⁻¹.

  • Primary Amines (R-NH₂): Possess two N-H bonds, which vibrate together in two different modes: a symmetric stretch and an asymmetric stretch. This results in two distinct, sharp-to-medium intensity peaks.[1]

  • Secondary Amines (R₂-NH): Have only one N-H bond and consequently show only a single absorption band in this region.[2][3] This peak is generally weaker than those of primary amines.

  • Tertiary Amines (R₃-N): Lack an N-H bond entirely and therefore exhibit no absorption in the N-H stretching region.[4] This absence is a definitive marker.

Another important feature for primary amines is the N-H bending (scissoring) vibration, which appears as a medium-to-strong band around 1580-1650 cm⁻¹.[5] The C-N stretching vibrations are also present for all amines in the 1020-1250 cm⁻¹ region but are often less clear for diagnostic purposes due to overlap with other fingerprint region signals.[5]

Comparative FT-IR Data
IsomerClassExpected N-H Stretch (cm⁻¹)Expected N-H Bend (cm⁻¹)Key Feature
2,2,3-Trimethylbutan-1-amine Primary~3380 & ~3300 (two bands)~1600Two sharp N-H stretches confirm primary amine status.
1-Heptanamine Primary~3370 & ~3290 (two bands)~1620Similar to the branched isomer, showing two N-H bands.
N-ethyl-3-methylbutan-1-amine Secondary~3300 (one band, weak)AbsentA single, weak N-H stretch is the hallmark of a secondary amine.[3]
N,N-Dimethyl-1-pentylamine TertiaryAbsentAbsentThe complete absence of N-H signals is definitive for a tertiary amine.[4]
Experimental Protocol: FT-IR Analysis of Liquid Amines (Neat Sample via ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples without dilution.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a single drop of the liquid amine directly onto the center of the ATR crystal.

  • Apply Pressure: If analyzing a viscous liquid, lower the pressure arm to ensure good contact between the sample and the crystal. For low-viscosity liquids, this is often unnecessary.

  • Data Acquisition: Acquire the sample spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the unique electronic environment of each proton and carbon atom.

Causality Behind the Spectra
  • ¹H NMR:

    • Chemical Shift (δ): Protons on carbons directly attached to the nitrogen (α-protons) are deshielded by the electronegative nitrogen atom and typically resonate between 2.3-3.0 ppm.[6] The N-H protons themselves are often broad, variable signals (0.5-5.0 ppm) that will disappear upon exchange with deuterium oxide (D₂O), a definitive confirmation test.[7]

    • Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, revealing connectivity as described by the n+1 rule.

    • Integration: The area under each signal is proportional to the number of protons it represents.

  • ¹³C NMR:

    • Chemical Shift (δ): Carbons bonded to the nitrogen (α-carbons) are also deshielded and appear in the 30-60 ppm range. The degree of substitution and branching significantly influences the exact chemical shifts.

    • Number of Signals: The number of unique carbon signals indicates the molecular symmetry.

Comparative NMR Data (Predicted/Referenced in CDCl₃)

¹H NMR Spectral Data

IsomerSignalPredicted δ (ppm)MultiplicityIntegrationAssignment
2,2,3-Trimethylbutan-1-amine a~2.5s2H-CH₂-NH₂
b~1.7m1H-CH(CH₃)₂
c~1.2s (broad)2H-NH₂
d~0.9s6H-C(CH₃)₂
e~0.85d6H-CH(CH₃)₂
1-Heptanamine a2.68t2H-CH₂-NH₂
b1.43m2H-CH₂-CH₂NH₂
c1.29m8H-(CH₂)₄-
d1.18s (broad)2H-NH₂
e0.88t3H-CH₃
N-ethyl-3-methylbutan-1-amine a~2.6m4H-CH₂-NH-CH₂-
b~1.6m1H-CH(CH₃)₂
c~1.4m2H-CH₂-CH(CH₃)₂
d~1.1t3H-NH-CH₂-CH₃
e~0.9d6H-CH(CH₃)₂
f~0.8s (broad)1H-NH-
N,N-Dimethyl-1-pentylamine a2.21s6H-N(CH₃)₂
b2.16t2H-CH₂-N
c1.45m2H-CH₂-CH₂N
d1.30m4H-(CH₂)₂-CH₃
e0.90t3H-CH₃

¹³C NMR Spectral Data

IsomerPredicted δ (ppm)
2,2,3-Trimethylbutan-1-amine ~50 (-CH₂N), ~35 (-C(CH₃)₂), ~33 (-CH(CH₃)₂), ~25 (-C(CH₃)₂), ~18 (-CH(CH₃)₂)
1-Heptanamine 42.9, 34.1, 31.9, 29.3, 26.2, 22.7, 14.1
N-ethyl-3-methylbutan-1-amine ~50 (-CH₂N), ~45 (-NHCH₂), ~39 (-CH₂-CH), ~26 (-CH), ~22 (-CH(CH₃)₂), ~15 (-CH₂CH₃)
N,N-Dimethyl-1-pentylamine 59.9, 45.4, 30.0, 29.5, 22.7, 14.1
Experimental Protocol: ¹H and ¹³C NMR Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh ~10-20 mg of amine sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (e.g., TMS) if needed B->C D 4. Filter through glass wool plug into NMR tube C->D E 5. Insert tube into spectrometer D->E F 6. Lock on solvent deuterium signal E->F G 7. Shim magnetic field for homogeneity F->G H 8. Acquire Spectrum (¹H then ¹³C) G->H

Caption: Standard workflow for preparing and analyzing a liquid amine sample by NMR.

  • Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[8] If the sample contains particulates, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H Acquisition: Acquire the proton spectrum. For a typical 400 MHz spectrometer, 8-16 scans with a relaxation delay of 1-2 seconds are usually sufficient.

  • ¹³C Acquisition: Using the same sample, acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation patterns.

Causality Behind the Spectra
  • The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. All C7H17N isomers have a molecular weight of 115, consistent with this rule.

  • Alpha (α)-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This process results in the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation, which is often the base peak (most abundant ion) in the spectrum. The largest substituent on the α-carbon is preferentially lost.

Caption: Dominant α-cleavage fragmentation of 2,2,3-trimethylbutan-1-amine.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (M⁺) (m/z)Key Fragment(s) (m/z)Fragmentation Pathway
2,2,3-Trimethylbutan-1-amine 115 (weak or absent)30 (base peak)α-cleavage: Loss of C₆H₁₃• radical to form [CH₂=NH₂]⁺.
1-Heptanamine 115 (weak)30 (base peak)α-cleavage: Loss of C₆H₁₃• radical to form [CH₂=NH₂]⁺.
N-ethyl-3-methylbutan-1-amine 115 (weak)86 , 58α-cleavage: Loss of CH₃• to form [M-15]⁺ or loss of C₃H₇• to form [M-43]⁺.
N,N-Dimethyl-1-pentylamine 11558 (base peak)α-cleavage: Loss of C₄H₉• radical to form [CH₂=N(CH₃)₂]⁺.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the amine (e.g., 100 ppm) in a volatile organic solvent like methanol or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 25 to 200.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

Conclusion: A Synergistic Approach to Isomer Identification

No single spectroscopic technique can, in isolation, definitively characterize an unknown amine isomer. However, by integrating the data from FT-IR, NMR, and Mass Spectrometry, a clear and unambiguous structural assignment becomes possible.

  • FT-IR rapidly classifies the amine as primary, secondary, or tertiary.

  • Mass Spectrometry confirms the molecular weight and provides the first clues about the alkyl framework adjacent to the nitrogen via α-cleavage.

  • ¹H and ¹³C NMR provide the final, conclusive evidence, mapping out the entire molecular skeleton, confirming connectivity, and revealing the compound's symmetry.

This guide demonstrates that a logical, multi-technique workflow, grounded in a solid understanding of the causal relationships between molecular structure and spectral output, is essential for any researcher tasked with the structural elucidation of organic compounds.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved March 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved March 7, 2024, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Amines. Retrieved March 7, 2024, from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved March 7, 2024, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved March 7, 2024, from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2,3-Trimethylbutan-1-amine hydrochloride

Operational and Safety Guide: Handling 2,2,3-Trimethylbutan-1-amine Hydrochloride Welcome to the definitive operational guide for handling 2,2,3-Trimethylbutan-1-amine hydrochloride. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2,2,3-Trimethylbutan-1-amine Hydrochloride

Welcome to the definitive operational guide for handling 2,2,3-Trimethylbutan-1-amine hydrochloride. As a Senior Application Scientist, I frequently observe that laboratory safety is treated as a generic checklist. However, true safety and operational excellence stem from understanding the specific physicochemical vulnerabilities of the molecule you are handling.

This guide transcends basic safety data sheets by providing researchers, scientists, and drug development professionals with a mechanistic, step-by-step framework for the safe utilization and disposal of this specific aliphatic amine salt. Every protocol described herein is designed as a self-validating system, ensuring that safety is actively confirmed at each step of your workflow.

Physicochemical Profile & Hazard Rationale

Aliphatic amine hydrochlorides present unique handling challenges. While the hydrochloride salt form stabilizes the volatile free amine, it introduces hygroscopic properties and fine particulate hazards. When these particulates contact the moisture of the respiratory tract or eyes, they undergo localized dissolution, releasing mild acid and causing severe irritation [3].

Furthermore, because of its highly branched aliphatic tail (the 2,2,3-trimethylbutyl group), this compound exhibits significant lipophilicity despite its polar ammonium headgroup [2]. This amphiphilic nature means it can interact with lipid bilayers in the skin, making robust dermal protection non-negotiable.

Table 1: Quantitative Data and Operational Consequences

PropertyValue / DesignationOperational Consequence
CAS Number 1798020-73-1Crucial for accurate inventory and hazardous waste tracking [1].
Molecular Formula C7H18ClNAmphiphilic nature requires non-polar solvent compatibility checks.
Molecular Weight 151.68 g/mol Essential for precise stoichiometric calculations in drug development [1].
Physical State Solid (Powder)High risk of aerosolization; mandates strict draft protection [3].
GHS Hazards Irritant (Skin/Eye/Resp)Dictates the mandatory use of a fume hood and specific PPE [3].

Mechanistic Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand why you are wearing it. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye Protection Chemical safety goggles (NIOSH/EN 166)Prevents particulate deposition in ocular fluid, which would cause rapid localized pH shifts and severe irritation [3].
Hand Protection Nitrile gloves (≥4 mil thickness)Nitrile provides superior chemical resistance to amphiphilic organic salts compared to latex, preventing transdermal absorption [4].
Body Protection Impervious laboratory coatPrevents the accumulation of hygroscopic dust on personal clothing, which could lead to delayed dermal exposure [4].
Respiratory Fume hood (Face velocity 0.4–0.6 m/s)Captures aerosolized particulates generated by static repulsion during the weighing of the dry salt [3].

Experimental Protocols: Handling and Disposal

To ensure trustworthiness, the following methodologies incorporate self-validation steps. Never proceed to the next step without confirming the success of the previous one.

Protocol A: Safe Weighing and Solubilization Workflow
  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational.

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently and consistently inward, confirming a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Wipe the exterior of the weighing balance and the anti-static weighing boat with a slightly damp, lint-free cloth.

    • Causality: Amine hydrochloride powders accumulate static charge. Mitigating static prevents the powder from repelling and aerosolizing when transferred.

  • Transfer: Using a micro-spatula, carefully transfer the 2,2,3-Trimethylbutan-1-amine hydrochloride to the weighing boat. Keep the source container as close to the boat as possible to minimize the drop height and subsequent dust generation.

  • Solubilization: Transfer the weighed solid into your reaction flask. Add your chosen solvent slowly down the side of the flask to prevent dust kick-up. Seal the flask immediately after solvent addition to contain any vapors.

Protocol B: Spill Response and Hazardous Waste Disposal
  • Spill Containment (Solid): If a powder spill occurs, do not sweep it dry. Cover the powder with an inert, slightly damp absorbent material (such as diatomaceous earth) to prevent aerosolization [3].

  • Decontamination: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) followed by water.

    • Causality: While the salt is already protonated, maintaining a slightly acidic environment during cleanup prevents the formation and volatilization of the noxious free amine.

  • Waste Segregation: Collect all contaminated materials (wipes, absorbents, and the chemical itself) into a chemically compatible, sealable container. Do not flush this compound down the drain[4].

  • Labeling and Incineration: Label the container explicitly as "Hazardous Waste: 2,2,3-Trimethylbutan-1-amine hydrochloride (Toxic/Irritant)". Transfer the container to a licensed professional waste disposal service for high-temperature incineration [4].

Operational Workflow Visualization

The following diagram illustrates the logical relationship between storage, handling, spill response, and final disposal.

G A Compound Storage (2-8°C, Dry) B Don PPE (Nitrile, Goggles, Coat) A->B C Fume Hood Transfer (Face Velocity 0.5 m/s) B->C D Anti-Static Weighing C->D E Spill Occurs? D->E F Absorb & Decontaminate (Diatomaceous Earth) E->F Yes G Solubilization & Experimentation E->G No H Hazardous Waste Segregation F->H G->H I Licensed Incineration H->I

Workflow for the safe handling and disposal of 2,2,3-Trimethylbutan-1-amine hydrochloride.

References

  • [2] 2,2,3-trimethylbutan-1-amine hydrochloride (C7H17N). PubChemLite. Available at:[Link]

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